molecular formula C21H22O7 B10787130 Praeruptorin A CAS No. 73069-25-7

Praeruptorin A

Cat. No.: B10787130
CAS No.: 73069-25-7
M. Wt: 386.4 g/mol
InChI Key: XGPBRZDOJDLKOT-NXIDYTHLSA-N
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Description

Praeruptorin A is a member of coumarins.
(+)-Praeruptorin A has been reported in Peucedanum japonicum, Prionosciadium thapsoides, and Ligusticum lucidum with data available.
isolated fromPeucedanum praeruptorum Dunn. roots;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(9S,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPBRZDOJDLKOT-NXIDYTHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653395
Record name (9S,10S)-10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl (2Z)-2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73069-25-7, 73069-27-9
Record name (+-)-Praeruptorin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073069257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9S,10S)-10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl (2Z)-2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Praeruptorin A: A Technical Guide to its Discovery, Natural Sources, and Bioactive Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorin A, a pyranocoumarin first isolated from the roots of Peucedanum praeruptorum Dunn, has emerged as a promising natural product with a range of pharmacological activities. This technical guide provides an in-depth overview of the discovery and natural sources of this compound. It details the methodologies for its extraction and isolation, presents quantitative data on its biological activities, and elucidates its mechanisms of action, primarily focusing on its roles as a calcium channel blocker and an anti-inflammatory agent. The guide includes detailed experimental protocols for key bioassays and visualizes the associated signaling pathways to support further research and drug development efforts.

Discovery and Natural Sources

This compound is a well-characterized coumarin derivative that was first identified in the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine. Subsequent phytochemical investigations have revealed its presence in other plant species, establishing a portfolio of natural sources for this bioactive compound.

The primary natural sources of this compound include:

  • Peucedanum praeruptorum Dunn: The roots of this plant are the most well-documented and abundant source of this compound.[1][2]

  • Peucedanum japonicum Thunb.

  • Prionosciadium thapsoides (DC.) S. Watson

  • Ligusticum lucidum Mill.

The concentration of this compound can vary depending on the plant part, with the highest levels typically found in the roots.

Extraction and Isolation Protocols

The isolation of this compound from its natural sources generally involves solvent extraction followed by chromatographic purification. Below are detailed protocols for both traditional and modern extraction techniques.

Traditional Solvent Extraction and Column Chromatography

This method relies on the differential solubility of this compound in various organic solvents to achieve separation and purification.

Protocol:

  • Plant Material Preparation: Air-dried and powdered roots of Peucedanum praeruptorum are used as the starting material.

  • Extraction:

    • The powdered root material (1.00 kg) is extracted with methanol (5 L) under reflux for three sessions.[3]

    • The methanol extracts are combined and evaporated under reduced pressure to yield a crude extract (approximately 273 g, 27.3% yield).[3]

  • Solvent Partitioning:

    • The crude methanol extract is suspended in water and sequentially partitioned with ethyl acetate (EtOAc) and n-butanol.[1]

    • The resulting fractions (EtOAc-soluble, n-butanol-soluble, and water-soluble) are concentrated under reduced pressure. This compound is predominantly found in the ethyl acetate fraction.

  • Column Chromatography:

    • The ethyl acetate fraction is subjected to column chromatography on a silica gel column.

    • The column is eluted with a toluene/ethyl acetate solvent system as the mobile phase.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing pure this compound are combined and concentrated to yield the final product.

  • Identification: The purified compound is identified by comparing its spectral data (¹H NMR and ¹³C NMR) with published values.

Supercritical Fluid Extraction (SFE) with CO₂

SFE offers a more efficient and environmentally friendly alternative to traditional solvent extraction.

Protocol:

  • Optimal Extraction Conditions:

    • Temperature: 60°C

    • Pressure: 20 MPa

    • Duration: 3 hours

    • Cosolvent: Addition of ethanol as a cosolvent can increase the extraction yield.

  • Procedure:

    • The powdered root material is packed into the extraction vessel of the SFE system.

    • Supercritical CO₂ with the ethanol cosolvent is passed through the vessel under the optimized conditions.

    • The extracted material is depressurized in a collection vessel, where this compound precipitates.

    • The resulting extract can be further purified by chromatography if necessary.

Quantitative Data

The biological activities of this compound have been quantified in various in vitro assays. The following tables summarize the key quantitative findings.

Biological Activity Assay System Parameter Value Reference
Anti-inflammatoryIL-1β-stimulated rat hepatocytesIC₅₀ (NO production)208 µM
CytotoxicityArtemia salinaLC₅₀121.2 µg/ml
AntimicrobialStreptococcus agalactiaeMIC100 µg/ml

Table 1: Summary of In Vitro Biological Activities of this compound.

Extraction Method Solvent Yield (%) Reference
MacerationMethanol9.15
Soxhlet ExtractionMethanol8.456
MacerationChloroform2.164
Macerationn-Hexane1.850
Supercritical Fluid ExtractionCO₂ with ethanol cosolventHigher than decoction and heating reflux
Methanol RefluxMethanol27.3 (crude extract)

Table 2: Comparative Yields of this compound from Peucedanum praeruptorum using Different Extraction Methods.

Mechanisms of Action and Signaling Pathways

This compound exerts its pharmacological effects through multiple mechanisms, primarily as a calcium channel blocker and an inhibitor of inflammatory pathways.

Calcium Channel Blockade and Vasodilation

This compound functions as a voltage-operated Ca²⁺ channel blocker. This action is central to its vasodilatory effects. The (+)-enantiomer of this compound is more potent in this regard.

The proposed signaling pathway is as follows:

  • This compound inhibits the influx of extracellular Ca²⁺ into vascular smooth muscle cells through L-type calcium channels.

  • This leads to a decrease in intracellular Ca²⁺ concentration.

  • Simultaneously, (+)-Praeruptorin A activates endothelial nitric oxide synthase (eNOS).

  • eNOS activation leads to the production of nitric oxide (NO).

  • NO diffuses to vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).

  • sGC catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP).

  • Increased cGMP levels lead to the activation of protein kinase G (PKG), resulting in vasodilation.

eNOS_cGMP_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell PraeruptorinA_endo This compound eNOS eNOS PraeruptorinA_endo->eNOS activates NO NO eNOS->NO produces NO_sm NO NO->NO_sm diffuses PraeruptorinA_sm This compound Ca_channel L-type Ca²⁺ Channel PraeruptorinA_sm->Ca_channel inhibits Ca_influx Ca²⁺ Influx sGC sGC cGMP cGMP sGC->cGMP produces GTP GTP PKG PKG cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation leads to NO_sm->sGC activates NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates PraeruptorinA This compound PraeruptorinA->IkBa inhibits degradation DNA DNA NFkB_nuc->DNA binds to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) DNA->ProInflammatory_Genes induces transcription

References

(+)-Praeruptorin A vs (-)-Praeruptorin A stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Stereochemistry of (+)-Praeruptorin A vs (-)-Praeruptorin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorin A, a pyranocoumarin derivative isolated from the roots of Peucedanum praeruptorum Dunn, is a chiral molecule existing as two enantiomers: (+)-Praeruptorin A and (-)-Praeruptorin A. These stereoisomers exhibit notable differences in their biological activities and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its absolute configuration, comparative biological activities, and pharmacokinetic properties. Detailed experimental protocols for chiral separation and key biological assays are presented, along with structured data tables and pathway diagrams to facilitate understanding and further research in drug development.

Introduction to this compound and its Stereochemistry

This compound is a prominent bioactive constituent of the traditional Chinese medicine "Qian-Hu," the dried roots of Peucedanum praeruptorum Dunn. It has garnered significant interest for its wide range of pharmacological effects, including cardiovascular and anti-inflammatory properties. The molecular structure of this compound contains two chiral centers, leading to the existence of a pair of enantiomers: the dextrorotatory, (+)-Praeruptorin A, and the levorotatory, (-)-Praeruptorin A. Enantiomers are non-superimposable mirror images of each other and can exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as enzymes and receptors. Therefore, the stereoselective investigation of this compound is crucial for the development of enantiomerically pure and more effective therapeutic agents.

Absolute Configuration

The absolute configuration of the chiral centers in this compound has been determined. According to the Cahn-Ingold-Prelog priority rules, the stereochemical descriptors for the enantiomers are as follows:

  • (+)-Praeruptorin A: [(9S,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate[1].

  • (-)-Praeruptorin A: [(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate.

The spatial arrangement of the substituents at the C-9 and C-10 positions dictates the distinct three-dimensional structures of the enantiomers.

cluster_0 (+)-Praeruptorin A (9S, 10S) cluster_1 (-)-Praeruptorin A (9R, 10R) a a b b

Figure 1: Chemical Structures of (+)- and (-)-Praeruptorin A

Comparative Biological Activity

The enantiomers of this compound exhibit significant differences in their biological activities, particularly in their vasodilatory effects.

Table 1: Comparison of Biological Activities of (+)- and (-)-Praeruptorin A

Biological Activity(+)-Praeruptorin A(-)-Praeruptorin AReference
Vasodilation (Rat Aortic Rings) More potent relaxant effect on KCl- and phenylephrine-induced contractions.Less potent relaxant effect.[2]
Endothelium-Dependency Relaxation is remarkably reduced by endothelium removal.Relaxation is not significantly affected by endothelium removal.[2]
Mechanism of Vasodilation Primarily mediated through the nitric oxide (NO)-cGMP signaling pathway.Less dependent on the NO-cGMP signaling pathway.[2]
Mechanism of Vasodilation

The vasodilatory action of (+)-Praeruptorin A is predominantly endothelium-dependent and involves the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway. Molecular docking studies have suggested that (+)-Praeruptorin A fits better into the pharmacophores of nitric oxide synthase (NOS) compared to its (-)-enantiomer[2].

Praeruptorin_A (+)-Praeruptorin A eNOS Endothelial Nitric Oxide Synthase (eNOS) Praeruptorin_A->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_channels ↓ Intracellular Ca²⁺ PKG->Ca_channels Relaxation Vasodilation Ca_channels->Relaxation

Figure 2: Signaling Pathway of (+)-Praeruptorin A-Induced Vasodilation

Comparative Pharmacokinetics

The pharmacokinetic profiles of this compound enantiomers are stereoselective. While detailed comparative data for the individual enantiomers are limited, studies on the racemate provide valuable insights.

Table 2: Pharmacokinetic Parameters of dl-Praeruptorin A in Rats (Intravenous Administration)

ParameterValueReference
Dose 5 mg/kg
Half-life (t½) ~1.5 - 2 hours
Clearance (CL) ~0.8 - 1.2 L/h/kg
Volume of Distribution (Vd) ~1.5 - 2.0 L/kg

Studies have shown enantioselective pharmacokinetic profiles for (+)-Praeruptorin A and (-)-Praeruptorin A in rats, with differences observed in their plasma concentrations over time. The metabolism of this compound is also stereoselective, primarily occurring in the liver via cytochrome P450 enzymes.

Experimental Protocols

Chiral Separation of this compound Enantiomers

A common method for the separation of this compound enantiomers is through chiral High-Performance Liquid Chromatography (HPLC).

  • Instrumentation: Preparative HPLC system with a UV detector.

  • Chiral Stationary Phase: Daicel Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio may need to be optimized for baseline separation.

  • Flow Rate: Typically around 1.0 mL/min for an analytical column.

  • Detection: UV detection at a wavelength of 321 nm.

  • Sample Preparation: A solution of racemic this compound is prepared in the mobile phase.

cluster_0 Sample Preparation cluster_1 Chiral HPLC cluster_2 Fraction Collection racemate Racemic this compound in Mobile Phase injector Injector racemate->injector column Chiralpak AD-H Column injector->column detector UV Detector (321 nm) column->detector collector Fraction Collector detector->collector enantiomer1 (+)-Praeruptorin A collector->enantiomer1 enantiomer2 (-)-Praeruptorin A collector->enantiomer2

Figure 3: Experimental Workflow for Chiral Separation of this compound
Rat Aortic Ring Relaxation Assay

This ex vivo assay is used to evaluate the vasodilatory effects of the this compound enantiomers.

  • Tissue Preparation:

    • Euthanize a male Sprague-Dawley rat and excise the thoracic aorta.

    • Clean the aorta of adhering connective and fatty tissues in cold Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1).

    • Cut the aorta into rings of 2-3 mm in length.

    • For endothelium-denuded rings, gently rub the intimal surface with a cotton swab.

  • Experimental Setup:

    • Suspend the aortic rings in organ baths containing K-H solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

    • Connect the rings to isometric force transducers to record changes in tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the K-H solution every 15-20 minutes.

  • Protocol:

    • Induce a sustained contraction in the aortic rings using a vasoconstrictor, such as KCl (60 mM) or phenylephrine (1 µM).

    • Once the contraction is stable, cumulatively add increasing concentrations of (+)-Praeruptorin A or (-)-Praeruptorin A to the organ bath.

    • Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Calculate the EC₅₀ (half maximal effective concentration) values for each enantiomer from the concentration-response curves.

cluster_0 Tissue Preparation cluster_1 Experimental Setup cluster_2 Assay Protocol cluster_3 Data Analysis Aorta_excision Excise Thoracic Aorta Ring_preparation Cut into 2-3 mm Rings Aorta_excision->Ring_preparation Organ_bath Suspend Rings in Organ Bath (37°C, 95% O₂, 5% CO₂) Ring_preparation->Organ_bath Transducer Connect to Force Transducer Organ_bath->Transducer Equilibration Equilibrate under Tension Transducer->Equilibration Contraction Induce Contraction (KCl or Phenylephrine) Equilibration->Contraction Drug_addition Add this compound Enantiomers (Cumulative Concentrations) Contraction->Drug_addition Data_recording Record Relaxation Response Drug_addition->Data_recording CRC Generate Concentration- Response Curves Data_recording->CRC EC50 Calculate EC₅₀ Values CRC->EC50

Figure 4: Experimental Workflow for Rat Aortic Ring Relaxation Assay

Conclusion

The stereochemistry of this compound plays a pivotal role in its pharmacological activity. (+)-Praeruptorin A is the more potent enantiomer for inducing vasodilation, with its mechanism of action being largely dependent on the endothelium and the NO-cGMP signaling pathway. The observed differences in biological activity and the potential for stereoselective pharmacokinetics underscore the importance of using enantiomerically pure forms of this compound in research and clinical applications. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are investigating the therapeutic potential of this compound and its analogues. Further studies are warranted to fully elucidate the comparative pharmacokinetic profiles and to explore the therapeutic advantages of the individual enantiomers.

References

Praeruptorin A: A Comprehensive Technical Guide on its Mechanism of Action in Cardiovascular Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Praeruptorin A (PA), a pyranocoumarin compound isolated from the roots of Peucedanum praeruptorum Dunn, is a prominent bioactive molecule in traditional Chinese medicine.[1] Emerging scientific evidence has illuminated its multifaceted mechanism of action in the context of cardiovascular diseases. This technical guide provides an in-depth analysis of PA's molecular pathways, supported by quantitative data and detailed experimental methodologies, for researchers, scientists, and drug development professionals. The primary mechanisms include potent calcium channel blockade, endothelium-dependent vasodilation via the NO-cGMP pathway, and significant anti-inflammatory and anti-hypertrophic effects through the modulation of key signaling cascades like NF-κB and the MAP kinase pathway.

Introduction

Peucedanum praeruptorum Dunn has a long history of use in treating respiratory ailments.[1] Its therapeutic properties are largely attributed to a class of compounds known as pyranocoumarins, with this compound being a principal component.[1][2] Beyond its traditional applications, PA has demonstrated a range of pharmacological activities, including vasodilation, cardioprotection, and anti-inflammatory properties, positioning it as a compound of significant interest for cardiovascular drug discovery.[2] This document synthesizes the current understanding of PA's mechanism of action in several cardiovascular pathologies, including hypertension, cardiac hypertrophy, and myocardial ischemia-reperfusion injury.

Core Mechanisms of Action

This compound exerts its cardiovascular effects through several interconnected molecular pathways.

Calcium Channel Blockade and Endothelium-Dependent Vasodilation

A fundamental mechanism of this compound is its function as a calcium (Ca2+) antagonist. By inhibiting intracellular Ca2+ influx, PA induces myorelaxant activity in smooth muscle cells. This activity is central to its potent vasodilatory effects, which are primarily endothelium-dependent.

Studies on isolated rat thoracic aorta show that PA's vasodilation is mediated by the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway. The effect is significantly attenuated by inhibitors of nitric oxide synthase (L-NAME) and guanylyl cyclase (ODQ), confirming the critical role of this signaling cascade. PA stimulates endothelial NO synthase (eNOS) to produce NO, which then diffuses to vascular smooth muscle cells, activates guanylyl cyclase, increases cGMP levels, and ultimately leads to vasorelaxation.

cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell PA This compound Ca_Influx Ca²⁺ Influx PA->Ca_Influx inhibits eNOS eNOS PA->eNOS activates NO Nitric Oxide eNOS->NO synthesizes L_Arg L-Arginine L_Arg->eNOS GC Guanylyl Cyclase NO->GC activates cGMP cGMP GC->cGMP from GTP GTP GTP->GC Relax Vasodilation cGMP->Relax

Fig. 1: this compound-induced vasodilation pathway.
Anti-Inflammatory Effects in Ischemia-Reperfusion

In the context of myocardial ischemia-reperfusion (I/R) injury, inflammation is a key driver of tissue damage. This compound demonstrates significant cardioprotective effects by suppressing this inflammatory response. The mechanism is centered on the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. By inhibiting NF-κB activation, PA leads to a subsequent down-regulation of pro-inflammatory cytokines, most notably tumor necrosis factor-α (TNF-α). This reduction in inflammatory mediators alleviates neutrophil infiltration and protects the myocardium from I/R-induced damage. Further studies have shown PA can also reduce the mRNA levels of other proinflammatory genes, such as Ccl20 and Il1r1.

IR Ischemia/Reperfusion Stimulus NFkB NF-κB Activation IR->NFkB PA This compound PA->NFkB inhibits TNFa_exp TNF-α Gene Expression NFkB->TNFa_exp promotes TNFa TNF-α Protein TNFa_exp->TNFa Inflammation Myocardial Inflammation TNFa->Inflammation

Fig. 2: Anti-inflammatory mechanism of this compound.
Anti-Hypertrophic Effects

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload that can become maladaptive and lead to heart failure. This compound has been shown to inhibit cardiac hypertrophy stimulated by endothelin-1 (ET-1), a potent vasoconstrictor and hypertrophic agent. The protective mechanism involves the modulation of the mitogen-activated protein (MAP) kinase signaling pathway and the inhibition of ET-1-induced increases in intracellular Ca2+ concentration. By interfering with these pathways, PA reduces key markers of hypertrophy, including increases in cell size, protein synthesis, and the transcription of hypertrophic genes like atrial natriuretic factor (ANF).

ET1 Endothelin-1 (ET-1) Receptor ET-1 Receptor ET1->Receptor PA This compound Ca_inc ↑ Intracellular [Ca²⁺] PA->Ca_inc inhibits MAPK MAP Kinase Pathway PA->MAPK modulates Receptor->Ca_inc Receptor->MAPK Protein_syn Protein Synthesis Ca_inc->Protein_syn Transcription Gene Transcription (e.g., ANF) MAPK->Transcription Hypertrophy Cardiomyocyte Hypertrophy Transcription->Hypertrophy Protein_syn->Hypertrophy

Fig. 3: Anti-hypertrophic mechanism of this compound.

Quantitative Data Summary

The biological effects of this compound have been quantified in several experimental models. The table below summarizes key findings.

Cardiovascular ConditionModel SystemCompound/DoseParameter MeasuredResultReference
Ischemia/Reperfusion Langendorff Isolated Rat HeartPd-Ia 1.0 µmol/LNF-κB Activity (OD)Decrease from 0.98 ± 0.13 to 0.65 ± 0.17 (p<0.05)
Ischemia/Reperfusion Langendorff Isolated Rat HeartPd-Ia 1.0 µmol/LTNF-α Expression (µg/L)Decrease from 13.7 ± 6.1 to 9.4 ± 2.7 (p<0.01)
Ischemia/Reperfusion In Vivo Rat ModelPd-Ia 0.5 mg/kg (i.v.)Desmin Content (Integrated Density)Increase from 61,478 ± 10,074 to 177,408 ± 10,395 (p<0.01)
Ischemia/Reperfusion In Vivo Rat ModelPd-Ia 1.0 mg/kg (i.v.)Desmin Content (Integrated Density)Increase from 61,478 ± 10,074 to 195,784 ± 20,057 (p<0.01)
Ischemia/Reperfusion In Vivo Rat ModelPd-Ia 0.5 mg/kg (i.v.)Vimentin Content (Integrated Density)Increase from 59,189 ± 19,853 to 164,781 ± 19,543 (p<0.01)
Ischemia/Reperfusion In Vivo Rat ModelPd-Ia 1.0 mg/kg (i.v.)Vimentin Content (Integrated Density)Increase from 59,189 ± 19,853 to 185,696 ± 20,957 (p<0.01)

Key Experimental Protocols

The following sections detail the methodologies used in seminal studies to elucidate the mechanisms of this compound.

Ex Vivo Ischemia-Reperfusion Model (Langendorff)

This protocol is used to assess the direct cardioprotective effects of a compound on an isolated heart, independent of systemic neural and hormonal influences.

  • Heart Isolation: Male Wistar rats are anesthetized, and hearts are rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused via the aorta with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 at 37°C.

  • Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.

  • Pre-treatment: Hearts are perfused for 30 minutes with either the vehicle (solvent) or this compound (e.g., 1.0 µmol/L).

  • Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 10 minutes).

  • Reperfusion: Perfusion is restored for a subsequent period (e.g., 30 minutes).

  • Analysis: Cardiac function parameters (e.g., coronary flow, heart rate, left ventricular developed pressure) are monitored throughout. Myocardial tissue is collected post-experiment for molecular analysis (e.g., NF-κB, TNF-α).

A 1. Isolate Rat Heart B 2. Mount on Langendorff Apparatus A->B C 3. Stabilize with Krebs-Henseleit Buffer B->C D 4. Pre-treatment (30 min) This compound vs. Vehicle C->D E 5. Induce Global Ischemia (10 min) D->E F 6. Reperfuse (30 min) E->F G 7. Collect Myocardial Tissue F->G H 8. Perform Molecular Assays (ELISA for NF-κB, RIA for TNF-α) G->H

Fig. 4: Experimental workflow for the Langendorff I/R model.
In Vitro Vasodilation Assay

This assay measures the ability of a compound to relax pre-constricted blood vessels.

  • Tissue Preparation: The thoracic aorta is isolated from rats, cleaned of connective tissue, and cut into rings (2-3 mm in length).

  • Mounting: The aortic rings are mounted in an organ bath system containing physiological salt solution at 37°C, bubbled with 95% O2 / 5% CO2. Tension is recorded using an isometric force transducer.

  • Equilibration: Rings are equilibrated under a resting tension of ~2.0 g for 60-90 minutes.

  • Pre-contraction: The rings are contracted with a vasoconstrictor agent, typically phenylephrine (PE) or potassium chloride (KCl).

  • Treatment: Once the contraction reaches a stable plateau, cumulative concentrations of this compound are added to the bath to assess its relaxant effect.

  • Mechanism Probing: To investigate the underlying mechanism, the experiment is repeated in the presence of specific inhibitors (e.g., L-NAME for eNOS, ODQ for guanylyl cyclase) which are added before the pre-contraction step.

Molecular Assays
  • Sandwich ELISA (for NF-κB): This immunoassay is used to quantify the activity of NF-κB in nuclear extracts from myocardial tissue. An antibody specific for an NF-κB subunit is pre-coated onto a microplate. The nuclear extract is added, and the active NF-κB binds to the antibody. A second, enzyme-linked antibody is then added, which binds to a different epitope on the captured NF-κB. A substrate is added, and the resulting colorimetric signal is proportional to the amount of active NF-κB.

  • Radioimmunoassay (RIA) (for TNF-α): This technique is used to measure the concentration of TNF-α in the cytoplasm of myocardial cells. It involves a competitive binding reaction where a known quantity of radiolabeled TNF-α competes with the unlabeled TNF-α in the sample for a limited number of antibody binding sites. The amount of radioactivity measured is inversely proportional to the concentration of TNF-α in the sample.

Conclusion and Future Directions

This compound exhibits a robust and multi-target mechanism of action that confers significant protective effects across a range of cardiovascular disease models. Its ability to act as a calcium channel blocker, an endothelium-dependent vasodilator, an anti-inflammatory agent, and an anti-hypertrophic molecule underscores its therapeutic potential. The quantitative data clearly demonstrate efficacy at pharmacologically relevant concentrations.

Future research should focus on several key areas:

  • Clinical Translation: Preclinical data are strong, but human clinical trials are necessary to validate the safety and efficacy of this compound for conditions like hypertension or for protecting against I/R injury during procedures like angioplasty.

  • Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed to optimize dosing and delivery.

  • Chronic Disease Models: While acute effects are well-documented, further investigation into its long-term efficacy in chronic models of heart failure and atherosclerosis is warranted.

  • Target Deconvolution: While pathways like NF-κB and MAP kinase are implicated, identifying the direct protein targets of this compound within these cascades could enable the development of more potent derivatives.

References

An In-depth Technical Guide to the Biological Activities of Pyranocoumarins from Peucedanum Species

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by pyranocoumarins isolated from various Peucedanum species. These natural compounds have garnered significant scientific interest for their potential therapeutic applications, ranging from anti-inflammatory and anticancer to neuroprotective effects. This document synthesizes quantitative data, details key experimental methodologies, and illustrates the underlying molecular pathways involved.

Introduction to Peucedanum Pyranocoumarins

The genus Peucedanum, belonging to the Apiaceae family, comprises over 120 species distributed across Asia, Europe, and Africa.[1] These plants are rich sources of angular-type pyranocoumarins, a class of phytochemicals recognized for a wide array of pharmacological properties.[1][2] Traditional medicine systems, particularly in China, have long utilized Peucedanum species like P. praeruptorum Dunn for treating ailments such as coughs, colds, and respiratory infections.[1][3] Modern phytochemical investigations have identified specific pyranocoumarins, such as praeruptorins, as the primary bioactive constituents responsible for these therapeutic effects. These compounds have demonstrated anti-inflammatory, anticancer, cardioprotective, neuroprotective, and multidrug resistance reversal activities, making them promising candidates for novel drug development.

Key Biological Activities and Quantitative Data

Pyranocoumarins from Peucedanum species exhibit a broad spectrum of biological effects. The following tables summarize the quantitative data associated with their most significant activities.

Table 1: Anti-Inflammatory Activity of Peucedanum Pyranocoumarins

Compound/ExtractSource SpeciesAssay/Cell LineTargetResult (IC₅₀ / Inhibition)
Praeruptorin AP. praeruptorumLPS-stimulated RAW 264.7 macrophagesNO ProductionIC₅₀: 19.4 µM
Praeruptorin BP. praeruptorumIL-1β-treated rat hepatocytesNO ProductionIC₅₀: 4.0 µM
Praeruptorin EP. praeruptorumIL-1β-treated rat hepatocytesNO ProductionIC₅₀: 20.8 µM
Praeruptorin C, D, EP. praeruptorumLPS-stimulated RAW 264.7 macrophagesNO, IL-6, TNF-α ProductionSignificant inhibition
Unnamed Pyranocoumarin 7 P. praeruptorumLPS-stimulated RAW 264.7 macrophagesNO ProductionIC₅₀: 9.48 µM
Unnamed Pyranocoumarin 8 P. praeruptorumLPS-stimulated RAW 264.7 macrophagesNO ProductionIC₅₀: 20.72 µM

Table 2: Anticancer and Cytotoxic Activities of Peucedanum Pyranocoumarins

Compound/ExtractSource SpeciesCell LineActivityResult (IC₅₀ / Effect)
(±)-Praeruptorin AP. praeruptorumSGC7901 (stomach cancer)Doxorubicin SensitizationIncreased sensitivity by inhibiting P-glycoprotein expression
Angular Pyranocoumarin (APC)P. praeruptorumU266 (myeloma)Apoptosis Induction43.46% apoptosis at 40 µg/mL after 24h
Unnamed Pyranocoumarin 2 P. japonicumHL-60 (leukemia)CytotoxicityReduced viability to 11.08% at 30 µM
Angular PyranocoumarinsP. praeruptorumMES-SA/Dx5 (multidrug resistant)MDR ReversalSignificantly higher activity than verapamil at 10 µM

Mechanisms of Action and Signaling Pathways

The biological effects of Peucedanum pyranocoumarins are underpinned by their interaction with key cellular signaling pathways.

A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), pyranocoumarins have been shown to prevent the degradation of the inhibitor of κB (IκBα), which in turn blocks the nuclear translocation of the NF-κB p65 subunit. This action suppresses the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α, IL-1β, and IL-6. Some pyranocoumarins also inhibit the STAT3 signaling pathway, further contributing to their anti-inflammatory profile.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation Pyranocoumarins Peucedanum Pyranocoumarins Pyranocoumarins->IKK Inhibits IkB_NFkB->NFkB IκBα Degradation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Promotes Transcription

Caption: Inhibition of the NF-κB signaling pathway by Peucedanum pyranocoumarins.

Several pyranocoumarins exert their anticancer effects by inducing apoptosis, or programmed cell death. The intrinsic, or mitochondria-mediated, pathway is a key target. For instance, certain compounds from P. japonicum have been shown to trigger cell death in leukemia cells through this pathway. An angular pyranocoumarin from P. praeruptorum was found to upregulate the expression of caspase-8 and caspase-3, which are critical executioner proteins in the apoptotic cascade, while downregulating pro-survival signals like p-ERK and p-AKT in myeloma cells.

Apoptosis_Induction cluster_pathways Pro-Apoptotic & Pro-Survival Pathways cluster_outcomes Cellular Outcomes Pyranocoumarins Peucedanum Pyranocoumarins Caspase8 Caspase-8 Pyranocoumarins->Caspase8 Upregulates pAKT p-AKT Pyranocoumarins->pAKT Downregulates pERK p-ERK Pyranocoumarins->pERK Downregulates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Survival Cell Survival & Proliferation pAKT->Survival pERK->Survival

Caption: Apoptosis induction mechanism by Peucedanum pyranocoumarins in cancer cells.

Experimental Protocols

The biological activities described in this guide were determined using a variety of standardized in vitro assays. Below are detailed methodologies for key experiments.

The process of identifying bioactive pyranocoumarins typically follows a systematic workflow from plant material to purified compounds and subsequent biological testing.

Bioactivity_Workflow Plant Peucedanum Plant (e.g., Roots) Extraction Solvent Extraction (e.g., Ethanol, Dichloromethane) Plant->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Isolation Isolation of Pure Compounds (e.g., HPLC, CPC) Fractionation->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure Assays Biological Assays (Cytotoxicity, Anti-inflammatory) Isolation->Assays

Caption: General experimental workflow for isolating and testing pyranocoumarins.

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cells or to determine safe concentrations for other bioassays.

  • Cell Seeding: Plate cells (e.g., RAW 264.7, HL-60) in a 96-well microtiter plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isolated pyranocoumarins (e.g., ranging from 1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO). A vehicle control (DMSO only) must be included. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

This assay measures the anti-inflammatory potential of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages.

  • Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

Conclusion and Future Perspectives

Pyranocoumarins isolated from Peucedanum species represent a class of natural products with significant therapeutic potential. Their demonstrated activities, including potent anti-inflammatory effects via NF-κB inhibition and anticancer properties through apoptosis induction, highlight them as valuable leads for drug discovery. Future research should focus on several key areas:

  • In Vivo Efficacy: Translating the promising in vitro results into in vivo animal models to assess efficacy, pharmacokinetics, and safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives to optimize potency and selectivity for specific molecular targets.

  • Clinical Trials: Advancing the most promising candidates into clinical trials to evaluate their therapeutic utility in human diseases.

The comprehensive data and methodologies presented in this guide serve as a foundational resource for scientists and researchers dedicated to harnessing the pharmacological potential of these remarkable natural compounds.

References

Praeruptorin A: A Technical Guide to its Function as a Voltage-Operated Ca2+ Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin A, a natural coumarin compound isolated from the roots of Peucedanum praeruptorum Dunn, has garnered significant interest for its therapeutic potential, particularly in the realm of cardiovascular diseases. This technical guide provides an in-depth analysis of this compound's role as a voltage-operated Ca2+ (calcium) channel blocker. By summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action, this document serves as a comprehensive resource for researchers and professionals in drug development.

This compound has been identified as a Ca2+ influx blocker, and its vasodilatory effects are a key aspect of its pharmacological profile.[1] This guide will delve into the specifics of its interaction with voltage-operated Ca2+ channels, the downstream signaling pathways it modulates, and the experimental techniques used to elucidate these properties.

Quantitative Pharmacological Data

While specific IC50 values for this compound on various voltage-operated calcium channel subtypes remain to be extensively reported in publicly available literature, studies on the closely related compound, Praeruptorin C, provide valuable insights into the potential potency of this class of compounds.

CompoundCell TypeParameter MeasuredMethodAgonist/StimulusConcentration of Praeruptorin C% InhibitionReference
Praeruptorin CIsolated rat ventricular myocytesIntracellular Ca2+ concentration ([Ca2+]i)Fura-2/AM fluorescence75 mmol/L KCl1.0 µmol/L50%[2]
Praeruptorin CIsolated rat ventricular myocytesIntracellular Ca2+ concentration ([Ca2+]i)Fura-2/AM fluorescence10 mmol/L CaCl21.0 µmol/L31%[2]
Praeruptorin CIsolated rat ventricular myocytesIntracellular Ca2+ concentration ([Ca2+]i)Fura-2/AM fluorescence3 µmol/L Bay K 86441.0 µmol/L42%[2]

This table summarizes the inhibitory effects of Praeruptorin C on intracellular calcium elevation, suggesting its action on voltage-dependent calcium channels.

Mechanism of Action: A Dual Approach to Vasodilation

This compound elicits its vasodilatory effects through a dual mechanism: by directly inhibiting Ca2+ influx into vascular smooth muscle cells and by stimulating the endothelial nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway.[1]

Direct Blockade of Voltage-Operated Ca2+ Channels

This compound reduces vasoconstriction by directly inhibiting the influx of extracellular Ca2+ into vascular smooth muscle cells. This action is characteristic of calcium channel blockers, which prevent the depolarization-induced opening of voltage-operated Ca2+ channels, primarily L-type calcium channels, leading to muscle relaxation and vasodilation.

Endothelium-Dependent Vasodilation via the NO-cGMP Pathway

In addition to its direct effects on smooth muscle, this compound also promotes vasodilation through an endothelium-dependent mechanism. This involves the stimulation of endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO). NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular Ca2+ concentration and smooth muscle relaxation.

PraeruptorinA_Signaling cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell PraeruptorinA_endo This compound eNOS eNOS PraeruptorinA_endo->eNOS Stimulates NO NO eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS NO_diffused NO NO->NO_diffused Diffuses PraeruptorinA_vsmc This compound VOCC Voltage-Operated Ca2+ Channel (L-type) PraeruptorinA_vsmc->VOCC Inhibits Ca_ion_in Ca2+ VOCC->Ca_ion_in Contraction Contraction Ca_ion_in->Contraction Ca_ion_out Ca2+ Ca_ion_out->VOCC Influx sGC sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Relaxation Relaxation PKG->Relaxation NO_diffused->sGC Activates

This compound's dual mechanism of vasodilation.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effects of this compound on voltage-operated Ca2+ channels.

Measurement of Intracellular Ca2+ Concentration using Fura-2/AM

This protocol is adapted from studies investigating the effects of coumarin compounds on intracellular calcium in cardiomyocytes.

Objective: To measure changes in intracellular Ca2+ concentration ([Ca2+]i) in response to this compound and various stimuli.

Materials:

  • Isolated cells (e.g., ventricular myocytes, vascular smooth muscle cells)

  • Fura-2/AM (acetoxymethyl ester) fluorescent dye

  • Krebs-Henseleit (KH) solution (or other suitable physiological buffer)

  • Potassium chloride (KCl) for depolarization

  • Calcium chloride (CaCl2)

  • Bay K 8644 (L-type calcium channel agonist)

  • This compound stock solution

  • Fluorescence spectrophotometer or imaging system capable of ratiometric measurement (excitation at 340/380 nm, emission at 510 nm)

Procedure:

  • Cell Isolation: Isolate primary cells (e.g., ventricular myocytes) using established enzymatic digestion protocols.

  • Fura-2/AM Loading:

    • Incubate the isolated cells with 2-5 µM Fura-2/AM in KH solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with fresh KH solution to remove extracellular dye.

    • Allow the cells to rest for at least 30 minutes to ensure complete de-esterification of the dye.

  • Fluorescence Measurement:

    • Transfer the Fura-2-loaded cells to the cuvette of a fluorescence spectrophotometer or the chamber of a fluorescence microscope.

    • Record the baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Experimental Treatments:

    • To induce depolarization and Ca2+ influx, add a high concentration of KCl (e.g., 75 mmol/L) to the cell suspension.

    • To assess the effect on Ca2+ influx through opened channels, add a high concentration of CaCl2 (e.g., 10 mmol/L).

    • To specifically activate L-type calcium channels, add the agonist Bay K 8644 (e.g., 3 µmol/L).

    • To test the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of this compound for a specified time before adding the stimuli.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380).

    • The change in this ratio is proportional to the change in [Ca2+]i.

    • Express the inhibitory effect of this compound as a percentage reduction of the stimulus-induced increase in the fluorescence ratio.

Fura2_Workflow start Start cell_isolation Isolate Cells (e.g., Cardiomyocytes) start->cell_isolation fura2_loading Load with Fura-2/AM cell_isolation->fura2_loading wash Wash to Remove Extracellular Dye fura2_loading->wash deesterification De-esterification wash->deesterification baseline Record Baseline Fluorescence Ratio (F340/F380) deesterification->baseline treatment Pre-incubate with This compound baseline->treatment stimulate Apply Stimulus (KCl, CaCl2, or Bay K 8644) treatment->stimulate record_response Record Fluorescence Ratio Change stimulate->record_response analysis Calculate % Inhibition record_response->analysis end End analysis->end

Calcium imaging experimental workflow.
Whole-Cell Patch-Clamp Electrophysiology

This generalized protocol outlines the steps for recording voltage-gated Ca2+ currents in isolated cells, which can be adapted to study the effects of this compound.

Objective: To directly measure the effect of this compound on the amplitude and kinetics of voltage-gated Ca2+ currents.

Materials:

  • Isolated cells (e.g., vascular smooth muscle cells, cardiomyocytes)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass capillaries for pipette fabrication

  • External (bath) solution containing a charge carrier for Ca2+ channels (e.g., BaCl2 or CaCl2) and blockers for other ionic currents (e.g., TEA-Cl for K+ channels, TTX for Na+ channels).

  • Internal (pipette) solution containing a Cs-based salt to block K+ currents and a Ca2+ buffer (e.g., EGTA).

  • This compound stock solution.

Procedure:

  • Cell Preparation: Plate isolated cells on glass coverslips suitable for patch-clamp recording.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup:

    • Mount the coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

    • Fill a micropipette with the internal solution and mount it on the headstage of the patch-clamp amplifier.

  • Giga-seal Formation and Whole-Cell Configuration:

    • Under visual control, approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential where most voltage-gated Ca2+ channels are in a closed state (e.g., -80 mV).

    • Apply a series of depolarizing voltage steps to activate the Ca2+ channels (e.g., from -60 mV to +60 mV in 10 mV increments).

    • Record the resulting inward currents.

  • Drug Application:

    • After obtaining stable baseline recordings, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Repeat the voltage-step protocol to record Ca2+ currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak amplitude of the inward currents at each voltage step.

    • Construct current-voltage (I-V) relationships before and after this compound application.

    • Determine the percentage of current inhibition at each voltage.

    • If a dose-response relationship is established, calculate the IC50 value.

PatchClamp_Workflow start Start cell_prep Prepare Isolated Cells on Coverslip start->cell_prep pipette_prep Fabricate and Fill Patch Pipette cell_prep->pipette_prep seal_formation Form Giga-seal on a Single Cell pipette_prep->seal_formation whole_cell Establish Whole-Cell Configuration seal_formation->whole_cell baseline_recording Record Baseline Ca2+ Currents (Voltage-Step Protocol) whole_cell->baseline_recording drug_application Apply this compound baseline_recording->drug_application drug_recording Record Ca2+ Currents in Presence of Drug drug_application->drug_recording data_analysis Analyze Current Inhibition (I-V curves, IC50) drug_recording->data_analysis end End data_analysis->end

Patch-clamp experimental workflow.

Implications for Drug Development

The characterization of this compound as a voltage-operated Ca2+ channel blocker with a dual mechanism of action highlights its potential as a lead compound for the development of novel antihypertensive and cardiovascular drugs. Its ability to both directly block Ca2+ influx and promote endothelium-dependent vasodilation suggests a multifaceted approach to lowering blood pressure.

Further research should focus on:

  • Determining the specific IC50 values of this compound for different subtypes of voltage-operated Ca2+ channels (L-, T-, N-, P/Q-, and R-type) to understand its selectivity profile.

  • Elucidating the precise molecular interactions between this compound and the calcium channel subunits.

  • Conducting in-depth structure-activity relationship (SAR) studies to optimize its potency and selectivity.

  • Evaluating its efficacy and safety in preclinical and clinical models of hypertension and other cardiovascular disorders.

Conclusion

This compound presents a promising natural product scaffold for the development of new cardiovascular therapeutics. Its function as a voltage-operated Ca2+ channel blocker, coupled with its ability to modulate the NO-cGMP pathway, provides a strong rationale for its observed antihypertensive effects. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further investigation and development of this compound and its analogues as novel drug candidates.

References

The Role of Praeruptorin A in Vascular Smooth Muscle Relaxation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorin A (PA), a natural coumarin compound isolated from the roots of Peucedanum praeruptorum Dunn, has demonstrated significant vasodilator effects, positioning it as a compound of interest for the management of hypertension and other cardiovascular conditions. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced vascular smooth muscle relaxation. Through a comprehensive review of preclinical studies, this document outlines the key signaling pathways, presents quantitative data from experimental assays, details established research protocols, and provides visual representations of the compound's mechanism of action. The evidence strongly indicates that this compound mediates its vasorelaxant effects primarily through endothelium-dependent mechanisms, including the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) and prostacyclin pathways, as well as by directly inhibiting calcium influx into vascular smooth muscle cells.

Introduction

Vascular smooth muscle tone is a critical determinant of peripheral vascular resistance and, consequently, blood pressure.[1] The relaxation of vascular smooth muscle cells (VSMCs) is a complex process regulated by numerous signaling pathways.[2][3] Endothelium-derived factors, such as nitric oxide (NO) and prostacyclin (PGI2), play a pivotal role in modulating this tone.[4] this compound, a major bioactive component of the traditional Chinese medicine Qian Hu, has been identified as an effective vasodilator.[1] This guide synthesizes the current understanding of its mechanisms of action at the cellular and molecular level.

Signaling Pathways of this compound-Induced Vasorelaxation

The vasorelaxant effect of this compound is multifactorial, involving both endothelium-dependent and -independent pathways.

Endothelium-Dependent Mechanisms

Studies have shown that the vasorelaxant effect of this compound is significantly diminished in the absence of a functional endothelium, highlighting the critical role of endothelial-derived relaxing factors.

A primary mechanism of this compound's action is the stimulation of the NO-cGMP pathway. This compound appears to enhance the synthesis of nitric oxide in endothelial cells. NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylyl cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.

cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell PA This compound eNOS eNOS PA->eNOS stimulates NO Nitric Oxide eNOS->NO produces L_Arg L-Arginine L_Arg->eNOS sGC sGC NO->sGC activates NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG activates Relaxation Relaxation PKG->Relaxation Ca_influx Ca²⁺ Influx PKG->Ca_influx inhibits cluster_vsmc Vascular Smooth Muscle Cell PA This compound Ca_channel L-type Ca²⁺ Channel PA->Ca_channel inhibits Relaxation Relaxation PA->Relaxation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Contraction Contraction Ca_influx->Contraction cluster_control Control cluster_inhibitor Inhibitor Pathway A Prepare Isolated Aortic Rings B Mount in Organ Bath and Equilibrate A->B C Pre-contract with Phenylephrine B->C F Incubate with Inhibitor (e.g., L-NAME, ODQ) B->F D Add Cumulative Concentrations of this compound C->D I Compare Concentration-Response Curves C->I E Record Vasorelaxation D->E E->I F->C G H

References

Neuroprotective Potential of Praeruptorins: A Review of the Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Praeruptorin A and C: While this review was initiated to explore the neuroprotective effects of this compound, a comprehensive analysis of the current scientific literature reveals a significant focus on a closely related compound, Praeruptorin C. Both are coumarin compounds derived from the root of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine. Due to the limited availability of specific data on this compound's neuroprotective properties, this whitepaper will primarily focus on the well-documented effects of Praeruptorin C as a representative of the potential therapeutic benefits of praeruptorins in neurological disorders.

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease represent a growing global health challenge, characterized by the progressive loss of neuronal structure and function. The quest for effective therapeutic agents has led researchers to explore natural compounds with neuroprotective potential. Praeruptorin C (Pra-C), a bioactive coumarin, has emerged as a promising candidate, demonstrating significant neuroprotective effects in various preclinical models. This technical guide provides an in-depth review of the existing literature on the neuroprotective mechanisms of Praeruptorin C, with a focus on its therapeutic potential for researchers, scientists, and drug development professionals.

Quantitative Data on Neuroprotective Effects

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the neuroprotective effects of Praeruptorin C.

Table 1: In Vitro Neuroprotective Effects of Praeruptorin C

Cell Line/Primary CultureInsult/ModelPraeruptorin C ConcentrationOutcome MeasureResultReference
Cultured Cortical Neurons200µM NMDAConcentration-dependentCell ViabilityIncreased cell viability[1]
Cultured Cortical Neurons200µM NMDANot specifiedIntracellular Ca2+ OverloadReversed overload[1]
Cultured Cortical Neurons200µM NMDANot specifiedBcl-2/Bax ExpressionBalanced expression[1]
Cultured Cortical Neurons200µM NMDANot specifiedGluN2B Receptor ExpressionReversed upregulation[1]

Table 2: In Vivo Neuroprotective Effects of Praeruptorin C

Animal ModelDisease ModelPraeruptorin C DosageOutcome MeasureResultReference
Mice3-Nitropropionic Acid (3-NP)-induced Huntington's-like symptoms1.5 and 3.0 mg/kgMotor Deficits (Rotarod Test)Alleviated motor deficits[2]
Mice3-Nitropropionic Acid (3-NP)-induced Huntington's-like symptoms1.5 and 3.0 mg/kgDepression-like Behavior (Forced Swimming Test, Tail Suspension Test)Alleviated depressive behavior
Mice3-Nitropropionic Acid (3-NP)-induced Huntington's-like symptomsNot specifiedGlutamate ReleaseAlleviated abnormal release
Mice3-Nitropropionic Acid (3-NP)-induced Huntington's-like symptomsNot specifiedCalcium InfluxDecreased influx
Mice3-Nitropropionic Acid (3-NP)-induced Huntington's-like symptomsNot specifiedStriatal Neuron ViabilityPrevented loss of viability
Mice3-Nitropropionic Acid (3-NP)-induced Huntington's-like symptomsNot specifiedBDNF, DARPP32, Huntingtin Protein ExpressionUpregulated expression

Key Experimental Protocols

This section details the methodologies employed in the key studies investigating the neuroprotective effects of Praeruptorin C.

In Vitro Model: NMDA-Induced Excitotoxicity in Cortical Neurons
  • Cell Culture: Primary cortical neurons are isolated from embryonic mice and cultured in a suitable medium.

  • Induction of Excitotoxicity: Neurons are exposed to 200µM N-methyl-d-aspartate (NMDA) for 30 minutes to induce neuronal injury and apoptosis.

  • Praeruptorin C Treatment: Pra-C is added to the culture medium at various concentrations prior to or concurrently with NMDA exposure.

  • Assessment of Neuroprotection:

    • Cell Viability: Assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Apoptosis: Measured by techniques like TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by quantifying the expression of apoptosis-related proteins like Bcl-2 and Bax via Western blot.

    • Intracellular Calcium Imaging: Changes in intracellular calcium concentration are monitored using fluorescent calcium indicators like Fura-2/AM.

    • Protein Expression Analysis: The expression levels of specific proteins, such as NMDA receptor subunits (GluN2A, GluN2B), are determined by Western blotting.

In Vivo Model: 3-Nitropropionic Acid (3-NP)-Induced Huntington's Disease-like Symptoms in Mice
  • Animal Model: Male C57BL/6 mice are typically used.

  • Induction of Huntington's-like Symptoms: Mice receive intraperitoneal injections of 3-nitropropionic acid (3-NP), an inhibitor of mitochondrial complex II, to induce striatal degeneration and motor deficits resembling Huntington's disease.

  • Praeruptorin C Administration: Pra-C is administered orally (p.o.) at doses of 1.5 and 3.0 mg/kg for a specified number of days.

  • Behavioral Testing:

    • Motor Function: Assessed using the rotarod test, which measures the time a mouse can stay on a rotating rod.

    • Depression-like Behavior: Evaluated using the forced swimming test and tail suspension test, which measure the duration of immobility.

  • Neurochemical and Histological Analysis:

    • Western Blot Analysis: Brain tissue, particularly the striatum, is collected to measure the expression levels of proteins such as brain-derived neurotrophic factor (BDNF), dopamine- and cAMP-regulated neuronal phosphoprotein (DARPP-32), and huntingtin protein.

    • Histology: Brain sections are stained to assess neuronal loss and damage in the striatum.

Signaling Pathways and Mechanisms of Action

Praeruptorin C exerts its neuroprotective effects through multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Inhibition of NMDA Receptor-Mediated Excitotoxicity

Praeruptorin C has been shown to protect neurons from NMDA-induced excitotoxicity by modulating the expression of NMDA receptor subunits and downstream signaling cascades.

G NMDA NMDA GluN2B GluN2B Upregulation NMDA->GluN2B induces Ca_influx Ca²⁺ Influx GluN2B->Ca_influx increases Bcl2_Bax Bcl-2/Bax Imbalance Ca_influx->Bcl2_Bax leads to Apoptosis Neuronal Apoptosis PraC Praeruptorin C PraC->GluN2B inhibits PraC->Ca_influx reverses PraC->Bcl2_Bax balances Bcl2_Bax->Apoptosis triggers G ThreeNP 3-Nitropropionic Acid (3-NP) Striatal_Damage Striatal Neuron Damage ThreeNP->Striatal_Damage Motor_Deficits Motor Deficits & Depression Striatal_Damage->Motor_Deficits PraC Praeruptorin C BDNF BDNF PraC->BDNF upregulates DARPP32 DARPP32 PraC->DARPP32 upregulates HTT Huntingtin Protein PraC->HTT upregulates Neuroprotection Neuroprotection & Functional Recovery BDNF->Neuroprotection DARPP32->Neuroprotection HTT->Neuroprotection Neuroprotection->Motor_Deficits alleviates

References

Praeruptorin A Structure-Activity Relationship Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin A, a pyranocoumarin isolated from the dried roots of Peucedanum praeruptorum Dunn, has emerged as a promising natural product with a diverse pharmacological profile. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, focusing on its anti-inflammatory, cardiovascular, anticancer, and neuroprotective activities. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.

Core Structure and Chemical Properties

This compound is a member of the coumarin family of compounds. Its chemical formula is C21H22O7.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators. The primary mechanism of action involves the suppression of the NF-κB signaling pathway.

Quantitative Data: Inhibition of Nitric Oxide (NO) Production

The anti-inflammatory activity of this compound and its analogues has been quantified by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage and hepatocyte cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundCell LineIC50 (µM)Reference
This compoundRat Hepatocytes208[1]
Praeruptorin BRat Hepatocytes43[1]
Loxoprofen (Control)Rat Hepatocytes10.1[1]

Lower IC50 values indicate greater potency.

Structure-Activity Relationship Insights
  • Ester Substituents at C-3' and C-4': The nature of the ester groups at the C-3' and C-4' positions of the dihydropyran ring significantly influences anti-inflammatory potency. Praeruptorin B, which possesses an angeloyl group at C-3' and an acetyl group at C-4', is significantly more potent than this compound, which has two acetyl groups. This suggests that bulkier, more lipophilic ester groups may enhance activity.[1]

Signaling Pathway: Inhibition of NF-κB

This compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway in LPS-stimulated macrophages.[2] This pathway is a central regulator of the inflammatory response. Upon stimulation by LPS, the IκB-α protein is degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). This compound has been shown to prevent the degradation of IκB-α, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of these inflammatory mediators.

NF_kB_Inhibition_by_PraeruptorinA cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa_NFkB IκB-α / NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκB-α NFkB NF-κB (p65) IkBa_NFkB->NFkB Release Proteasome Proteasomal Degradation IkBa_p->Proteasome Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc NF-κB (p65) Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-1β) Nucleus->Inflammatory_Genes PraeruptorinA This compound PraeruptorinA->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding DNA->Inflammatory_Genes NO_Assay_Workflow Start Start Culture_Cells Culture RAW 264.7 Cells Start->Culture_Cells Seed_Cells Seed Cells in 96-well Plate Culture_Cells->Seed_Cells Treat_Compounds Treat with this compound or Analogues Seed_Cells->Treat_Compounds Stimulate_LPS Stimulate with LPS Treat_Compounds->Stimulate_LPS Incubate Incubate for 24h Stimulate_LPS->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Add_Griess_A Add Griess Reagent A Collect_Supernatant->Add_Griess_A Incubate_A Incubate 10 min Add_Griess_A->Incubate_A Add_Griess_B Add Griess Reagent B Incubate_A->Add_Griess_B Incubate_B Incubate 10 min Add_Griess_B->Incubate_B Read_Absorbance Read Absorbance at 540 nm Incubate_B->Read_Absorbance Analyze_Data Analyze Data (IC50) Read_Absorbance->Analyze_Data ERK_CTSD_Inhibition_by_PraeruptorinC cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 Nucleus Nucleus pERK->Nucleus Translocation pERK_nuc p-ERK1/2 Transcription_Factors Transcription Factors CTSD_Gene CTSD Gene Transcription_Factors->CTSD_Gene Transcription CTSD_Protein CTSD Protein CTSD_Gene->CTSD_Protein Translation Cell_Invasion Cell Proliferation & Invasion CTSD_Protein->Cell_Invasion PraeruptorinC Praeruptorin C PraeruptorinC->ERK Inhibition of Phosphorylation pERK_nuc->Transcription_Factors Activation MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Compounds Treat with Praeruptorin Compounds Seed_Cells->Treat_Compounds Incubate_Treatment Incubate (e.g., 24h) Treat_Compounds->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 4h Add_MTT->Incubate_MTT Remove_Medium Remove Medium Incubate_MTT->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Read_Absorbance Read Absorbance at 490 nm Add_DMSO->Read_Absorbance Analyze_Data Analyze Data (IC50) Read_Absorbance->Analyze_Data

References

Praeruptorin A and Lung Cancer: An In-Depth Technical Review of Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin A, a pyranocoumarin derived from the dried roots of Peucedanum praeruptorum Dunn, has been investigated for a range of pharmacological activities. While the broader class of praeruptorins has demonstrated anticancer properties, the specific role and potential of this compound in the context of lung cancer remain a subject of ongoing investigation. This technical guide synthesizes the available preclinical data on this compound's effects on lung cancer cells, drawing comparative insights from studies on other praeruptorin analogues and its mechanisms of action in different cancer types to provide a comprehensive overview for the research and drug development community.

I. Anticancer Activity of this compound in Lung Cancer Cells: Limited Direct Evidence

Direct evidence for the anticancer efficacy of this compound as a standalone agent in lung cancer is currently limited. A comparative study on non-small cell lung cancer (NSCLC) cell lines, A549 and H1299, evaluated the effects of this compound, B, and C. The findings from this study indicated that Praeruptorin C significantly suppressed cell viability and induced G0/G1 phase cell cycle arrest and apoptosis, whereas this compound and B did not exhibit the same potent effects at the tested concentrations[1].

However, a study on an extract from the root of Peucedanum praeruptorum (EPP), where this compound and B are major constituents, demonstrated anticancer effects in NSCLC cells with varying EGFR mutation statuses[2]. The EPP was found to inhibit cell proliferation and colony formation, and induce apoptosis. The proposed mechanism involved the dephosphorylation of STAT3 and AKT, and the suppression of MET activity[2]. While these findings are promising, attributing these effects solely to this compound is challenging due to the presence of other active compounds in the extract.

II. Mechanistic Insights from Other Cancer Types: Potential Relevance to Lung Cancer

More detailed mechanistic studies on this compound have been conducted in other cancer cell types, notably cervical and hepatocellular carcinoma. These studies provide valuable insights into the potential signaling pathways that this compound might modulate, which are also highly relevant in the pathology of lung cancer.

A. Effects on Cell Proliferation and Cell Cycle

In human cervical cancer cells (HeLa and SiHa), this compound has been shown to significantly inhibit cell proliferation and colony formation. This anti-proliferative effect is associated with the induction of cell cycle arrest at the G0/G1 phase. Mechanistically, this compound treatment led to the upregulation of cell cycle inhibitors p16, p21, and p27, and the retinoblastoma (Rb) protein, while downregulating the expression of cyclin D1 and S-phase kinase-associated protein 2 (Skp2).

B. Inhibition of Metastasis and Invasion

A consistent finding across multiple studies is the anti-metastatic potential of this compound. In cervical cancer cells, this compound was found to inhibit cell migration and invasion. This was associated with the downregulation of matrix metalloproteinase-2 (MMP-2) expression and the upregulation of its endogenous inhibitor, tissue inhibitor of metalloproteinase-2 (TIMP-2).

Similarly, in human hepatocellular carcinoma (HCC) cells, this compound inhibited migration and invasion by downregulating the expression of matrix metalloproteinase-1 (MMP1). Notably, in this HCC study, this compound did not demonstrate cytotoxicity or an effect on cell cycle distribution, suggesting a more specific anti-metastatic role in this cancer type.

C. Modulation of Signaling Pathways

The anti-invasive effects of this compound appear to be mediated primarily through the inhibition of the ERK1/2 signaling pathway. In cervical cancer cells, this compound suppressed the phosphorylation of ERK1/2. The use of an MEK1/2 inhibitor (PD98059) enhanced the inhibitory effects of this compound on migration, invasion, and MMP-2 expression, confirming the involvement of the ERK1/2 pathway. In HCC cells, the anti-metastatic activity of this compound was also linked to the targeting of the ERK/MMP1 signaling pathway.

The following diagram illustrates the proposed signaling pathway for this compound's anti-invasive effects based on findings in cervical and hepatocellular carcinoma.

PraeruptorinA_Pathway PraeruptorinA This compound ERK12 ERK1/2 (p-ERK1/2) PraeruptorinA->ERK12 Inhibits Phosphorylation MMP MMP-2 / MMP-1 Expression ERK12->MMP Promotes Invasion Cell Migration & Invasion MMP->Invasion Facilitates MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed cells in 96-well plate Adhere Incubate overnight for adherence Seed->Adhere Treat Add this compound at various concentrations Adhere->Treat Incubate_Treat Incubate for 24-48 hours Treat->Incubate_Treat Add_MTT Add MTT solution Incubate_Treat->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilizing agent (e.g., DMSO) Incubate_MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Calculate Calculate % cell viability Read->Calculate WesternBlot_Workflow start This compound-treated and control cells lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Chemiluminescent Detection secondary->detect end Protein Expression Analysis detect->end

References

Praeruptorin A: A Novel Inhibitor of Ferroptosis in Sepsis Models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care medicine. Recent research has highlighted the role of ferroptosis, an iron-dependent form of regulated cell death, in the pathophysiology of sepsis and sepsis-induced organ injury. Praeruptorin A (PA), a coumarin compound isolated from the traditional Chinese medicine Peucedani Radix, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in inhibiting ferroptosis in preclinical models of sepsis.

Mechanism of Action: Inhibition of Ferroptosis

This compound exerts its protective effects in sepsis by targeting key pathways involved in the execution of ferroptosis. The primary mechanisms identified include the modulation of oxidative stress markers and the regulation of critical signaling pathways.

Core Molecular Effects

In in vitro models of sepsis using lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to:

  • Reduce Lipid Peroxidation: this compound significantly decreases the accumulation of malondialdehyde (MDA), a key marker of lipid peroxidation and a hallmark of ferroptosis.[1][2][3]

  • Restore Glutathione Levels: It ameliorates the depletion of glutathione (GSH), a crucial antioxidant required for the function of glutathione peroxidase 4 (GPX4).[1][2]

  • Enhance GPX4 Expression: this compound upregulates the expression of GPX4, the master regulator of ferroptosis that detoxifies lipid peroxides.

  • Decrease PTGS2 Expression: It markedly reduces the expression of prostaglandin-endoperoxide synthase 2 (PTGS2), an enzyme involved in the inflammatory response and a marker of ferroptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key markers of ferroptosis in LPS-induced RAW264.7 macrophage models of sepsis.

Note: The data in the following tables are estimated from graphical representations in the cited literature, as the raw numerical data was not publicly available. The values should be considered indicative of the observed trends.

Table 1: Effect of this compound on Malondialdehyde (MDA) and Glutathione (GSH) Levels

Treatment GroupThis compound Conc. (µM)Relative MDA Level (Fold Change vs. Control)Relative GSH Level (Fold Change vs. Control)
Control01.01.0
LPS (1 µg/mL)0~3.5~0.4
LPS + PA2~2.5~0.6
LPS + PA3~2.0~0.7
LPS + PA4~1.5~0.8

Table 2: Effect of this compound on GPX4 and PTGS2 Protein Expression

Treatment GroupThis compound Conc. (µM)Relative GPX4 Expression (Fold Change vs. Control)Relative PTGS2 Expression (Fold Change vs. Control)
Control01.01.0
LPS (1 µg/mL)0~0.3~4.0
LPS + PA2~0.5~3.0
LPS + PA3~0.7~2.0
LPS + PA4~0.9~1.5

Signaling Pathways Modulated by this compound

This compound's inhibitory effect on ferroptosis is mediated through the modulation of key inflammatory and antioxidant signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In sepsis, its activation leads to the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB pathway in LPS-stimulated macrophages. This is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the p65 subunit.

NF_kB_Inhibition_by_PA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates for degradation NFkB_complex NF-κB Complex (p65/p50/IκBα) p65 p65 p50 p50 p65_p50 p65/p50 NFkB_complex->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates PA This compound PA->IKK Inhibits

NF-κB pathway inhibition by this compound.
Activation of the Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including Heme Oxygenase-1 (HO-1). While the precise mechanism of Nrf2 activation by this compound is still under investigation, it is hypothesized that PA disrupts the interaction between Nrf2 and its inhibitor, Keap1, leading to Nrf2 stabilization and nuclear translocation. This, in turn, enhances the cellular antioxidant capacity, counteracting the oxidative stress that drives ferroptosis.

Nrf2_Activation_by_PA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., from Sepsis) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Proteasome Proteasome Keap1_Nrf2->Proteasome Leads to degradation (basal state) Nucleus Nucleus Nrf2->Nucleus Translocates Keap1 Keap1 Ub Ubiquitin Ub->Keap1_Nrf2 ARE Antioxidant Response Element (ARE) Nucleus->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GPX4) ARE->Antioxidant_Genes Activates transcription PA This compound PA->Keap1_Nrf2 Promotes dissociation?

Hypothesized Nrf2 pathway activation by this compound.

Experimental Protocols

This section outlines the key experimental models used to investigate the effects of this compound on ferroptosis in sepsis.

In Vitro Model: LPS-Induced Ferroptosis in Macrophages

This model is used to study the direct effects of this compound on macrophages, key immune cells involved in the septic response.

Workflow:

LPS_Macrophage_Workflow cluster_protocol LPS-Induced Macrophage Ferroptosis Protocol step1 1. Cell Culture: Seed RAW264.7 macrophages in culture plates. step2 2. This compound Pre-treatment: Incubate cells with varying concentrations of PA (e.g., 2-4 µM) for a specified time (e.g., 1 hour). step1->step2 step3 3. LPS Stimulation: Induce ferroptosis and inflammation by adding LPS (e.g., 1 µg/mL) to the culture medium. step2->step3 step4 4. Incubation: Incubate for a defined period (e.g., 12-24 hours). step3->step4 step5 5. Analysis: Collect cells and supernatant for analysis of ferroptosis markers (MDA, GSH, GPX4, PTGS2) and signaling pathways (NF-κB, Nrf2). step4->step5

Workflow for in vitro LPS-induced macrophage model.

Detailed Methodology:

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound (e.g., 2, 3, and 4 µM) for 1 hour.

  • Induction of Sepsis Model: Following pre-treatment, lipopolysaccharide (LPS) from Escherichia coli is added to the cell culture medium at a final concentration of 1 µg/mL to induce an inflammatory response and ferroptosis.

  • Incubation: The cells are incubated for a period of 12 to 24 hours.

  • Analysis:

    • Cell Viability: Assessed using the MTT assay.

    • MDA and GSH Levels: Measured using commercially available colorimetric assay kits.

    • Protein Expression: Western blotting is performed to determine the protein levels of GPX4, PTGS2, and components of the NF-κB and Nrf2 pathways (e.g., p-IκBα, Nrf2, HO-1).

    • Gene Expression: Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA levels of relevant genes.

In Vivo Model: Cecal Ligation and Puncture (CLP) in Mice

The CLP model is considered the gold standard for preclinical sepsis research as it mimics the polymicrobial infection and complex inflammatory response seen in human sepsis.

Workflow:

CLP_Mouse_Workflow cluster_protocol Cecal Ligation and Puncture (CLP) Mouse Model Workflow step1 1. Anesthesia: Anesthetize mice using an appropriate anesthetic agent. step2 2. Surgical Procedure: Perform a midline laparotomy to expose the cecum. Ligate the cecum below the ileocecal valve. Puncture the ligated cecum with a needle (e.g., 21-gauge). step1->step2 step3 3. This compound Treatment: Administer this compound at a predetermined dose and route (e.g., intraperitoneally) at specific time points post-CLP. step2->step3 step4 4. Monitoring: Monitor survival rates and clinical signs of sepsis. step3->step4 step5 5. Sample Collection & Analysis: At designated endpoints, collect blood and tissues for analysis of organ injury markers, cytokines, and ferroptosis markers. step4->step5

Workflow for in vivo CLP mouse model.

Detailed Methodology:

  • Animals: Male C57BL/6 mice (8-12 weeks old) are typically used.

  • Anesthesia: Mice are anesthetized with an injectable anesthetic cocktail (e.g., ketamine/xylazine) or inhalational anesthetic (e.g., isoflurane).

  • CLP Surgery: A midline abdominal incision is made, and the cecum is exteriorized. The cecum is ligated at a specific distance from the distal end (e.g., 5.0 mm) with a silk suture. The ligated cecum is then punctured once or twice with a needle of a specific gauge (e.g., 21-gauge) to induce polymicrobial peritonitis. A small amount of fecal content is extruded to ensure patency. The cecum is returned to the abdominal cavity, and the incision is closed in layers.

  • Fluid Resuscitation and Analgesia: Post-surgery, mice receive subcutaneous administration of pre-warmed saline for fluid resuscitation and an analgesic for pain management.

  • This compound Administration: The treatment regimen for this compound in a CLP model that demonstrates efficacy is not yet well-established in the public literature. A starting point for dose-finding studies could be based on doses used for other coumarin compounds with similar properties, administered intraperitoneally or orally at various time points post-CLP (e.g., 1, 6, and 12 hours after surgery).

  • Outcome Measures:

    • Survival: Monitored for a period of 7-10 days.

    • Organ Injury Markers: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), and creatinine are measured.

    • Inflammatory Cytokines: Levels of TNF-α, IL-6, and IL-1β in serum and peritoneal lavage fluid are quantified by ELISA.

    • Ferroptosis Markers: Tissue homogenates (e.g., from the lung, liver, and kidney) are analyzed for MDA, GSH, and the expression of GPX4 and PTGS2.

Future Directions

While the current evidence strongly suggests that this compound is a potent inhibitor of ferroptosis in sepsis models, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to determine the optimal dosage, administration route, and treatment window for this compound in vivo.

  • Mechanism of Nrf2 Activation: Elucidating the precise molecular mechanism by which this compound activates the Nrf2 pathway will be crucial for understanding its antioxidant effects.

  • Interaction with ACSL4: Investigating whether this compound directly or indirectly modulates the activity of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), a key enzyme in the synthesis of pro-ferroptotic lipids, could reveal another layer of its mechanism of action.

  • Clinical Translation: Rigorous preclinical studies in larger animal models of sepsis are necessary to validate the efficacy and safety of this compound before it can be considered for clinical trials in human sepsis.

Conclusion

This compound represents a promising novel therapeutic agent for the treatment of sepsis. Its ability to inhibit ferroptosis by reducing oxidative stress and modulating the NF-κB and Nrf2 signaling pathways provides a strong rationale for its further development. The data and protocols presented in this technical guide offer a foundation for researchers and drug development professionals to advance the investigation of this compound as a potential life-saving therapy for sepsis.

References

The Pharmacological Profile of Praeruptorin A and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin A (PA) is a naturally occurring angular-type pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, a plant utilized in traditional Chinese medicine for various ailments, including respiratory and cardiovascular conditions.[1] Emerging scientific evidence has illuminated the diverse pharmacological activities of this compound and its derivatives, positioning them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its analogues, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Pharmacological Activities of this compound

This compound exhibits a broad spectrum of biological activities, including cardiovascular, anti-inflammatory, anticancer, and neuroprotective effects.

Cardiovascular Effects

This compound is a potent vasorelaxant, a property that underlies its traditional use in managing hypertension.[1] Its mechanism of action is primarily endothelium-dependent and involves the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway.[1]

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. A key mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[2]

Anticancer Potential

While quantitative data for this compound is still emerging, related compounds and derivatives have shown promising anticancer activity. For instance, Praeruptorin C, a closely related derivative, has demonstrated cytotoxic effects against non-small cell lung cancer cell lines.[3] The proposed mechanism involves the modulation of the Extracellular signal-regulated kinase (ERK) and Matrix Metalloproteinase-1 (MMP-1) signaling pathways, which are crucial for cancer cell proliferation, migration, and invasion.

Neuroprotective Effects

Derivatives of this compound, such as Praeruptorin C, have shown neuroprotective potential in preclinical models. These effects are attributed to the modulation of N-methyl-D-aspartate (NMDA) receptors and the regulation of apoptotic pathways.

Pharmacological Activities of this compound Derivatives

The structural scaffold of this compound has been a template for the synthesis and evaluation of numerous derivatives, leading to the identification of compounds with enhanced or novel pharmacological activities.

DerivativePharmacological ActivityCell Line/ModelQuantitative DataReference
This compound VasorelaxantRat thoracic aorta ringspEC50 = 5.63 ± 0.15
Anti-inflammatory (NO inhibition)Rat hepatocytesIC50 = 208 µM
Praeruptorin B Anti-inflammatory (NO inhibition)Rat hepatocytesIC50 = 43.5 µM
AnticancerHuman renal carcinoma cells (786-O, ACHN)No significant cytotoxicity below 30 µM
Praeruptorin C AnticancerA549 (NSCLC)IC50 = 33.5 ± 7.5 µM
AnticancerH1299 (NSCLC)IC50 = 30.7 ± 8.4 µM
Neuroprotective3-nitropropionic acid-induced Huntington's disease model in mice1.5 and 3.0 mg/kg doses showed significant improvement in motor function
Praeruptorin D Anti-inflammatoryAcute lung injury model in mice80 mg/kg dose reduced MPO activity and inflammatory cell infiltration
Praeruptorin E Anti-inflammatory (NO inhibition)Rat hepatocytesIC50 > 208 µM
Calcium AntagonistSwine coronary arterypD'2 = 5.2

Experimental Protocols

Vasorelaxant Activity Assessment in Isolated Rat Thoracic Aorta

This protocol details the methodology used to evaluate the vasorelaxant effects of this compound.

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit (K-H) solution. The aorta is cleaned of connective tissue and cut into rings of 2-3 mm in width. The endothelium is kept intact or mechanically removed for comparative studies.

  • Organ Bath Setup: Aortic rings are mounted in a 10 mL organ bath filled with K-H solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. After equilibration, the rings are pre-contracted with phenylephrine (1 µM) or KCl (60 mM).

  • Drug Application: Once a stable contraction is achieved, cumulative concentrations of this compound or its derivatives are added to the organ bath.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl. The concentration-response curves are plotted, and the pEC50 values (negative logarithm of the molar concentration producing 50% of the maximum response) are calculated.

NF-κB Luciferase Reporter Assay

This assay is employed to determine the inhibitory effect of this compound on the NF-κB signaling pathway.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) is cultured in appropriate media. The cells are then transiently transfected with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization).

  • Compound Treatment: After 24 hours of transfection, the cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: The cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-8 hours.

  • Luciferase Activity Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition of NF-κB activity by this compound is calculated relative to the stimulated control.

Cell Migration and Invasion Assays

These assays are used to evaluate the anti-metastatic potential of this compound and its derivatives.

  • Cell Culture: Cancer cell lines are cultured to sub-confluency.

  • Transwell Setup: For the migration assay, cells (e.g., 1 x 10^5) are seeded in the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) in a serum-free medium. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% fetal bovine serum). For the invasion assay, the membrane of the upper chamber is pre-coated with a basement membrane matrix (e.g., Matrigel).

  • Compound Treatment: The cells in the upper chamber are treated with various concentrations of the test compound.

  • Incubation: The plates are incubated for a period that allows for cell migration or invasion (e.g., 24-48 hours).

  • Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The results are expressed as the percentage of migrating/invading cells relative to the control.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of this compound and its derivatives are mediated through the modulation of several key signaling pathways.

NO-cGMP Pathway in Vasorelaxation

The workflow for this compound-induced vasorelaxation involves the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then diffuses to the vascular smooth muscle cells and activates soluble guanylate cyclase (sGC), which in turn increases the levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a decrease in intracellular calcium concentration and ultimately smooth muscle relaxation.

Praeruptorin_A_Vasorelaxation_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell PraeruptorinA This compound eNOS eNOS PraeruptorinA->eNOS Activates NO NO eNOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Increases PKG PKG cGMP->PKG Activates Relaxation Relaxation PKG->Relaxation

This compound-induced vasorelaxation via the NO-cGMP pathway.
NF-κB Signaling Pathway in Inflammation

The experimental workflow for assessing the anti-inflammatory effect of this compound often involves stimulating macrophages with an inflammatory agent like LPS. This activates the NF-κB pathway, leading to the transcription of pro-inflammatory genes. This compound is then introduced to determine its ability to inhibit this process.

NFkB_Inhibition_Workflow cluster_workflow Experimental Workflow Start Start Stimulation Stimulate Macrophages (e.g., with LPS) Start->Stimulation Treatment Treat with This compound Stimulation->Treatment Measurement Measure NF-κB Activity (e.g., Luciferase Assay) Treatment->Measurement Analysis Data Analysis Measurement->Analysis End End Analysis->End

Workflow for assessing NF-κB inhibition.
ERK/MMP Signaling in Cancer

The logical relationship in the context of cancer metastasis involves the activation of the ERK signaling pathway, which subsequently upregulates the expression of matrix metalloproteinases (MMPs), such as MMP-1. These enzymes degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. Praeruptorin derivatives may exert their anti-metastatic effects by inhibiting this cascade.

ERK_MMP_Metastasis ERK ERK Pathway Activation MMP1 MMP-1 Expression ERK->MMP1 Upregulates ECM Extracellular Matrix Degradation MMP1->ECM Metastasis Cancer Cell Invasion & Metastasis ECM->Metastasis

Logical relationship between ERK/MMP signaling and cancer metastasis.
Constitutive Androstane Receptor (CAR) Activation

This compound and C have been shown to activate the Constitutive Androstane Receptor (CAR), a nuclear receptor that plays a role in the metabolism and detoxification of xenobiotics. This interaction can lead to the upregulation of drug-metabolizing enzymes and transporters, such as Multidrug Resistance-Associated Protein 2 (MRP2), which could have implications for drug-drug interactions.

CAR_Activation_Pathway cluster_cell Hepatocyte PraeruptorinA_C This compound / C CAR CAR PraeruptorinA_C->CAR Activates CAR_RXR CAR/RXR Heterodimer CAR->CAR_RXR RXR RXR RXR->CAR_RXR MRP2_Gene MRP2 Gene CAR_RXR->MRP2_Gene Binds to Promoter MRP2_Protein MRP2 Protein MRP2_Gene->MRP2_Protein Transcription & Translation

References

Praeruptorin A: A Technical Guide on its Therapeutic Potential for Upper Respiratory Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Upper respiratory infections (URIs), predominantly of viral origin, represent a significant global health burden. The primary driver of symptoms is often an overactive inflammatory response. Praeruptorin A (PA), a pyranocoumarin compound isolated from the root of Peucedanum praeruptorum Dunn, has a long history of use in traditional Chinese medicine for treating respiratory ailments such as coughs and colds.[1][2] This document provides a comprehensive technical overview of the current preclinical evidence supporting the potential of this compound as a therapeutic agent for URIs. We delve into its molecular mechanisms, focusing on the modulation of key inflammatory signaling pathways, present quantitative data from in vitro and in vivo studies, and outline detailed experimental protocols. This guide aims to serve as a foundational resource for researchers and professionals in drug development exploring novel anti-inflammatory strategies for respiratory diseases.

Introduction

This compound is a bioactive angular-type pyranocoumarin derived from the medicinal plant Peucedanum praeruptorum, a perennial herb used for centuries in traditional medicine to alleviate symptoms of respiratory conditions.[1][2] The therapeutic rationale for this compound in the context of URIs is not based on direct virucidal activity but on its potent anti-inflammatory and immunomodulatory properties. URIs often lead to an excessive release of pro-inflammatory cytokines, causing symptoms like airway inflammation, mucus production, and hyperresponsiveness. This compound has been shown to mitigate these responses in various preclinical models by targeting fundamental signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta 1 (TGF-β1)/Smad pathways.[1]

Molecular Mechanism of Action

The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress key signaling cascades that orchestrate the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In response to stimuli like lipopolysaccharide (LPS) from bacteria or double-stranded RNA mimics like polyinosinic:polycytidylic acid (poly I:C) from viruses, the inhibitor of κB alpha (IκBα) is degraded. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory mediators including TNF-α, IL-1β, and IL-6.

This compound has been demonstrated to intervene in this process by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of p65 and suppressing the subsequent expression of inflammatory genes.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_PolyIC LPS / Poly(I:C) IKK IKK Complex LPS_PolyIC->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p65 IκBα-p65 Complex p65 NF-κB (p65) p65_n NF-κB (p65) p65->p65_n Translocation IkBa_p65->p65 IκBα Degradation PraeruptorinA This compound PraeruptorinA->IkBa Prevents Degradation DNA DNA p65_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) DNA->Cytokines Transcription

Caption: this compound inhibits the NF-κB pathway by preventing IκBα degradation.

Modulation of the TGF-β1/Smad Pathway

In chronic inflammatory conditions and airway remodeling, the TGF-β1/Smad pathway plays a crucial role. TGF-β1 signaling leads to the phosphorylation of Smad2 and Smad3 (pSmad2/3), which then promote fibrotic processes. Smad7 acts as an inhibitory protein within this pathway. Studies on chronic allergic asthma models show that this compound can inhibit the expression of TGF-β1 and pSmad2/3 while up-regulating the inhibitory Smad7, suggesting a role in preventing airway remodeling.

TGF_beta_Pathway Allergen Allergen (OVA) TGFB1 TGF-β1 Allergen->TGFB1 Induces Smad23 Smad2/3 TGFB1->Smad23 Activates pSmad23 pSmad2/3 Smad23->pSmad23 Phosphorylation Remodeling Airway Remodeling (Fibrosis, Hyperplasia) pSmad23->Remodeling Promotes Smad7 Smad7 (Inhibitory) Smad7->pSmad23 Inhibits PraeruptorinA This compound PraeruptorinA->pSmad23 Inhibits PraeruptorinA->Smad7 Upregulates

Caption: this compound modulates the TGF-β1/Smad pathway to reduce airway remodeling.

Preclinical Evidence

The therapeutic potential of this compound has been investigated in several relevant in vitro and in vivo models of airway inflammation.

In Vitro Studies

In vitro experiments have primarily utilized macrophage cell lines stimulated with inflammatory agents to model the cellular responses seen in infections.

Table 1: Summary of In Vitro Anti-inflammatory Effects of this compound

Cell Line Inflammatory Stimulus PA Concentration Key Endpoints Measured Results
RAW 264.7 Macrophages LPS Not specified NO, IL-1β, TNF-α Production Significant inhibition of NO, IL-1β, and TNF-α production.
RAW 264.7 Macrophages LPS Not specified iNOS, IL-1β, TNF-α mRNA & Protein Suppression of both mRNA and protein expression.
RAW 264.7 Macrophages LPS Not specified IκB-α Degradation, NF-κB Translocation Decreased IκB-α loss and inhibited nuclear translocation of NF-κB.
RAW 264.7 Macrophages Poly (I:C) 1-5 µM IL-1β, HMOX1, PTGS2 Expressions Inhibition of inflammation-related gene expression.

| RAW 264.7 Macrophages | Poly (I:C) | 1-5 µM | NF-κB Pathway Activation | Inhibition of the NF-κB pathway activation. |

Experimental Protocol: Macrophage-Based In Vitro Inflammation Assay

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into multi-well plates.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1-7 µM) for a specified duration (e.g., 1-2 hours).

  • Inflammatory Challenge: Cells are stimulated with an inflammatory agent such as LPS (e.g., 1 µg/mL) or poly (I:C) to mimic bacterial or viral-induced inflammation, respectively.

  • Endpoint Analysis:

    • Cytokine Measurement: Supernatants are collected after 24 hours, and levels of TNF-α, IL-1β, and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Nitric Oxide (NO) Measurement: NO production is assessed by measuring nitrite concentration in the supernatant using the Griess reagent.

    • Western Blot Analysis: Cell lysates are prepared to analyze protein expression. Levels of total and phosphorylated NF-κB p65 and IκBα are measured to determine pathway activation.

    • RT-qPCR: RNA is extracted to quantify the mRNA expression levels of inflammatory genes like iNOS, TNF-α, and IL-1β.

In Vivo Studies

Animal models, particularly those of allergic asthma and acute lung injury, have provided crucial insights into the physiological effects of this compound on airway inflammation.

Table 2: Summary of In Vivo Anti-inflammatory Effects of this compound

Animal Model Inflammatory Stimulus PA Dosage & Route Key Findings
BALB/c Mice Ovalbumin (OVA) Intragastric Reduced airway hyperresponsiveness and eosinophilic inflammation.
BALB/c Mice Ovalbumin (OVA) Intragastric Decreased levels of IL-4, IL-5, IL-13 in BALF and IgE in serum.
BALB/c Mice Ovalbumin (OVA) Intragastric Inhibited NF-κB nuclear translocation and p65 phosphorylation in the lung.
BALB/c Mice (Chronic Asthma) Ovalbumin (OVA) Intragastric Suppressed airway remodeling and mucus hypersecretion.
BALB/c Mice (Chronic Asthma) Ovalbumin (OVA) Intragastric Inhibited TGF-β1 and pSmad2/3 expression; upregulated Smad7.

| Mice | LPS | 80 mg/kg | this compound did not show a protective effect against LPS-induced lung injury at this dose, though other praeruptorins (D and E) did. |

Experimental Protocol: Murine Model of Allergic Airway Inflammation

  • Animals: BALB/c mice are typically used for these studies.

  • Sensitization and Challenge: Mice are sensitized via intraperitoneal injections of ovalbumin (OVA) emulsified in alum. Subsequently, they are challenged with aerosolized OVA to induce allergic airway inflammation.

  • Drug Administration: (±)-Praeruptorin A is administered to treatment groups, typically via intragastric gavage, prior to each OVA challenge.

  • Assessment of Airway Hyperresponsiveness (AHR): AHR to methacholine is measured using a lung function analysis system to assess changes in airway resistance.

  • Bronchoalveolar Lavage Fluid (BALF) Analysis: Lungs are lavaged with saline. The BALF is collected to count total and differential leukocytes (e.g., eosinophils) and to measure cytokine levels (IL-4, IL-5, IL-13) by ELISA.

  • Histopathology: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

  • Western Blot and RT-PCR: Lung tissue homogenates are used to analyze the expression and activation of proteins and genes in the NF-κB and TGF-β1/Smad pathways.

Experimental_Workflow A 1. Animal Sensitization (e.g., OVA injection) B 2. This compound Administration (Intragastric) A->B C 3. Inflammatory Challenge (e.g., OVA aerosol) B->C D 4. Measurement of Endpoints (24-48h post-challenge) C->D E Airway Hyperresponsiveness (Lung Function) D->E F BALF Analysis (Cells, Cytokines) D->F G Lung Histopathology (Inflammation, Mucus) D->G H Molecular Analysis (Western Blot, PCR) D->H Logical_Relationship cluster_pa This compound Properties cluster_uri URI Pathophysiology PA This compound Inhibition Inhibition of NF-κB & other inflammatory pathways PA->Inhibition Inflammation Excessive Airway Inflammation Inhibition->Inflammation Reduces Cytokines Pro-inflammatory Cytokine Release Inhibition->Cytokines Reduces Symptoms Clinical Symptoms (Cough, Congestion, Sore Throat) Inhibition->Symptoms Alleviates Virus Respiratory Virus Virus->Cytokines Inflammation->Symptoms Cytokines->Inflammation

References

Ethnobotanical Uses of Peucedanum praeruptorum for Praeruptorin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peucedanum praeruptorum Dunn, known in Traditional Chinese Medicine (TCM) as "Qianhu," has a long and well-documented history of use for treating a variety of ailments, primarily respiratory conditions. This technical guide provides an in-depth analysis of the ethnobotanical applications of P. praeruptorum, with a specific focus on its bioactive constituent, Praeruptorin A. The guide details the traditional medicinal uses, presents available quantitative data, outlines experimental protocols for the extraction and analysis of this compound, and elucidates the molecular signaling pathways through which this compound exerts its pharmacological effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of P. praeruptorum and its derivatives.

Introduction

Peucedanum praeruptorum Dunn is a perennial herbaceous plant belonging to the Apiaceae family.[1] For centuries, its dried root has been a staple in Traditional Chinese Medicine, where it is valued for its purported ability to dispel wind-heat, resolve phlegm, and relieve cough.[2][3] The plant is primarily found in the southern regions of China, including the provinces of Zhejiang, Anhui, Jiangxi, Hubei, Hunan, Guizhou, Sichuan, and Yunnan.[4] Phytochemical investigations have revealed that P. praeruptorum is rich in a variety of bioactive compounds, with pyranocoumarins being among the most significant. This compound, a prominent angular-type pyranocoumarin, has garnered considerable scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective properties.[5] This guide aims to bridge the gap between the traditional ethnobotanical knowledge of P. praeruptorum and modern scientific research on this compound, providing a technical foundation for future drug discovery and development efforts.

Ethnobotanical Uses of Peucedanum praeruptorum

The root of P. praeruptorum, or Qianhu, has been traditionally used to treat a wide range of conditions, as documented in numerous classical Chinese medical texts. Its primary applications are centered around respiratory and inflammatory disorders.

Traditional Medicinal Applications

The ethnobotanical uses of P. praeruptorum are summarized in the table below.

Traditional Use CategorySpecific Ailment/SymptomTraditional Chinese Medicine (TCM) Context
Respiratory Disorders Cough with thick, yellow sputumDescends Lung Qi, expels phlegm-heat
Asthma and wheezingRelieves dyspnea, resolves phlegm obstruction
Pulmonary hypertensionAddresses underlying phlegm and heat
Upper respiratory tract infectionsDispels wind-heat, relieves exterior symptoms
Inflammatory Conditions HeadacheDisperses wind-heat
Body aches due to feverClears heat from the exterior
Sore throatRelieves wind-heat attacking the throat
Other Uses Chest congestionMoves stagnant Qi in the chest
Nausea and vomitingHarmonizes the stomach
Quantitative Ethnobotanical Data

While extensive qualitative documentation of the traditional uses of P. praeruptorum exists, comprehensive quantitative ethnobotanical studies are limited. The available literature primarily consists of reviews and summaries of classical texts. To provide a more quantitative perspective, a review of prescriptions in modern Chinese pharmacopeias and clinical guides would be necessary to determine the frequency of its inclusion for specific conditions.

This compound: The Bioactive Constituent

This compound is a key bioactive pyranocoumarin isolated from the root of P. praeruptorum. Its chemical structure and pharmacological properties have been the subject of extensive research.

Chemical Structure

This compound is chemically known as [(9S,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate.

Pharmacological Activities

This compound has demonstrated a broad spectrum of pharmacological effects in preclinical studies, including:

  • Anti-inflammatory activity: Inhibition of pro-inflammatory mediators and signaling pathways.

  • Antitumor activity: Induction of apoptosis and inhibition of metastasis in various cancer cell lines.

  • Neuroprotective effects: Protection against neuronal damage in models of neurodegenerative diseases.

  • Cardiovascular effects: Vasorelaxant and cardioprotective properties.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound from P. praeruptorum.

Extraction and Isolation of this compound

A common method for the extraction and isolation of this compound involves solvent extraction followed by chromatographic purification.

Protocol:

  • Preparation of Plant Material: Dried roots of P. praeruptorum are pulverized into a fine powder.

  • Solvent Extraction:

    • The powdered root material is extracted with a non-polar solvent such as ethyl acetate at room temperature for 24 hours with constant agitation.

    • The extraction process is repeated three times to ensure maximum yield.

    • The ethyl acetate extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography:

    • The crude ethyl acetate extract is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of toluene and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Purification:

    • Fractions rich in this compound are pooled and further purified by recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Anti-inflammatory Activity Assessment: NF-κB Reporter Assay

The anti-inflammatory effect of this compound can be evaluated by its ability to inhibit the activation of the NF-κB signaling pathway using a luciferase reporter assay.

Protocol:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are seeded in a 24-well plate and co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase plasmid (as an internal control) using a suitable transfection reagent.

  • Treatment:

    • After 24 hours of transfection, the cells are treated with various concentrations of this compound for 1 hour.

    • Following pretreatment, the cells are stimulated with a pro-inflammatory agent such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL) for 6 hours to induce NF-κB activation.

  • Luciferase Assay:

    • The cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Data Analysis:

    • The results are expressed as the fold inhibition of NF-κB activity compared to the TNF-α-stimulated control.

Western Blot Analysis for ERK/MMP and mTOR Pathways

The effect of this compound on the ERK/MMP and mTOR signaling pathways can be investigated by Western blot analysis to measure the expression and phosphorylation of key proteins.

Protocol:

  • Cell Culture and Treatment:

    • Relevant cell lines (e.g., cancer cells for ERK/MMP or cells for mTOR analysis) are cultured in appropriate media.

    • Cells are treated with different concentrations of this compound for a specified duration.

  • Protein Extraction:

    • After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated with primary antibodies against the target proteins (e.g., p-ERK, ERK, MMP-2, p-mTOR, mTOR, p-p70S6K, p70S6K) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a general experimental workflow for its investigation.

Signaling Pathway Diagrams

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK TRAF2->IKK I-kappa-B I-kappa-B IKK->I-kappa-B phosphorylates NF-kappa-B NF-kappa-B I-kappa-B->NF-kappa-B releases NF-kappa-B_n NF-kappa-B NF-kappa-B->NF-kappa-B_n translocates PraeruptorinA This compound PraeruptorinA->IKK inhibits Inflammatory_Genes Inflammatory_Genes NF-kappa-B_n->Inflammatory_Genes activates transcription

Caption: this compound inhibits the NF-κB signaling pathway.

ERK_MMP_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n translocates PraeruptorinA This compound PraeruptorinA->ERK inhibits phosphorylation Transcription_Factors Transcription_Factors ERK_n->Transcription_Factors activates MMP_Genes MMP_Genes Transcription_Factors->MMP_Genes upregulates

Caption: this compound suppresses the ERK/MMP signaling pathway.

mTOR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factors Growth_Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein_Synthesis Protein_Synthesis p70S6K->Protein_Synthesis 4E-BP1->Protein_Synthesis PraeruptorinA This compound PraeruptorinA->mTORC1 inhibits Cell_Growth Cell_Growth Protein_Synthesis->Cell_Growth

Caption: this compound inhibits the mTOR signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow Start Start: P. praeruptorum Root Material Extraction Extraction with Ethyl Acetate Start->Extraction Chromatography Silica Gel Column Chromatography Extraction->Chromatography Purification Purification (HPLC) Chromatography->Purification PraeruptorinA Pure this compound Purification->PraeruptorinA Bioassays Biological Assays PraeruptorinA->Bioassays Anti_Inflammatory Anti-inflammatory (NF-kB Assay) Bioassays->Anti_Inflammatory Anti_Cancer Anti-cancer (ERK/MMP Western Blot) Bioassays->Anti_Cancer Other_Assays Other Pharmacological Assays (e.g., mTOR) Bioassays->Other_Assays Data_Analysis Data Analysis and Interpretation Anti_Inflammatory->Data_Analysis Anti_Cancer->Data_Analysis Other_Assays->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for investigating this compound.

Conclusion and Future Directions

Peucedanum praeruptorum has a rich history of ethnobotanical use, which has provided a valuable foundation for modern scientific inquiry into its bioactive constituents. This compound has emerged as a promising natural product with a wide range of pharmacological activities. This technical guide has summarized the traditional uses of P. praeruptorum, provided detailed experimental protocols for the study of this compound, and visualized its mechanisms of action through key signaling pathways.

Future research should focus on several key areas. Firstly, there is a need for more rigorous quantitative ethnobotanical studies to better understand the prevalence and specificity of the traditional uses of P. praeruptorum. Secondly, further elucidation of the biosynthesis pathway of this compound could open avenues for its biotechnological production. Finally, while preclinical studies are promising, well-designed clinical trials are essential to validate the therapeutic efficacy and safety of this compound in humans. Continued interdisciplinary research, combining traditional knowledge with modern scientific techniques, will be crucial in unlocking the full therapeutic potential of this important medicinal plant.

References

Praeruptorin A: A Technical Guide to its Vasodilatory Effects via the Nitric Oxide-cGMP Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorin A, a natural coumarin compound isolated from the roots of Radix Peucedani, has demonstrated significant vasodilatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects, with a specific focus on its interaction with the nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) signaling pathway. The information presented herein is a synthesis of current scientific literature, aimed at providing researchers and drug development professionals with a comprehensive understanding of this compound's potential as a cardiovascular therapeutic agent. This document details the quantitative effects of this compound on vascular relaxation, outlines the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction

Vascular tone is a critical determinant of blood pressure and is tightly regulated by a balance of vasoconstrictor and vasodilator signals. Endothelium-derived nitric oxide (NO) is a key signaling molecule that mediates vasodilation through the activation of soluble guanylate cyclase (sGC) and the subsequent increase in intracellular cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells.[1] Dysregulation of this pathway is implicated in various cardiovascular diseases, including hypertension. This compound (PA) has been identified as a potent vasorelaxant, and emerging evidence points towards its action on the NO-cGMP pathway.[2][3] This guide serves to consolidate the existing knowledge on the effects of this compound on this critical signaling cascade.

Quantitative Data on this compound-Induced Vasorelaxation

The vasodilatory effect of this compound has been quantified in ex vivo studies using isolated rat thoracic aorta rings. The following tables summarize the key quantitative findings.

Table 1: Vasorelaxant Potency of this compound in the Presence of Pathway Inhibitors [2]

ConditionAgonistPre-contracting AgentInhibitorpEC50 (mean ± SD)n
ControlThis compoundPhenylephrine (1 µM)-4.86 ± 0.094
NOS InhibitionThis compoundPhenylephrine (1 µM)L-NAME (300 µM)4.57 ± 0.07*4
sGC InhibitionThis compoundPhenylephrine (1 µM)ODQ (10 µM)4.40 ± 0.10**4

*p<0.01 vs Control; **p<0.01 vs Control. pEC50 is the negative logarithm of the EC50 value. A lower pEC50 value indicates a rightward shift in the concentration-response curve and a decrease in potency. L-NAME: NG-nitro-L-arginine methyl ester (a nitric oxide synthase inhibitor). ODQ: 1H-[2]oxadiazolo[4,3-a]quinoxalin-1-one (a soluble guanylate cyclase inhibitor).

Table 2: Effect of this compound on Calcium Chloride-Induced Vasoconstriction

Aortic Ring ConditionTreatmentMaximum Contraction (g, mean ± SD)% Reduction in Maximum Contraction
Endothelium-IntactCaCl₂1.31 ± 0.12-
Endothelium-IntactCaCl₂ + this compound (2.76 x 10⁻⁵ M)0.07 ± 0.0294.66%
Endothelium-DenudedCaCl₂0.90 ± 0.25-
Endothelium-DenudedCaCl₂ + this compound (2.76 x 10⁻⁵ M)-0.01 ± 0.007101.1%

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound-induced vasodilation and the general experimental workflow used to study its effects.

PraeruptorinA_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell PA This compound eNOS_inactive eNOS (inactive) PA->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active L_Arginine L-Arginine eNOS_active->L_Arginine Catalyzes conversion to NO NO Nitric Oxide (NO) L_Arginine->NO sGC_inactive sGC (inactive) NO->sGC_inactive Diffuses and Activates sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP Catalyzes conversion to cGMP cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasorelaxation PKG->Relaxation Ca_channel Ca²⁺ Channel PKG->Ca_channel Inhibits Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Contraction Contraction Ca_influx->Contraction

Caption: Proposed signaling pathway of this compound-induced vasorelaxation.

Experimental_Workflow cluster_preparation Tissue Preparation cluster_equilibration Equilibration & Viability Check cluster_experiment Experimental Protocol cluster_analysis Data Analysis A1 Isolate Rat Thoracic Aorta A2 Cut into 3-4 mm Rings A1->A2 A3 Mount in Organ Bath A2->A3 B1 Equilibrate under Tension A3->B1 B2 Pre-contract with Phenylephrine B1->B2 B3 Assess Endothelium Integrity (Acetylcholine) B2->B3 C1 Add Inhibitor (L-NAME, ODQ, etc.) (for inhibitor studies) B3->C1 C2 Cumulative Addition of this compound B3->C2 Control (no inhibitor) C1->C2 C3 Record Isometric Tension C2->C3 D1 Generate Concentration-Response Curves C3->D1 D2 Calculate pEC50 and Emax D1->D2

Caption: General experimental workflow for studying vasorelaxant effects.

Experimental Protocols

The following protocols are based on methodologies described in the cited literature for studying the vasorelaxant effects of compounds like this compound.

4.1. Isolated Rat Thoracic Aorta Preparation and Vasorelaxation Assay

  • 1. Tissue Preparation:

    • Euthanize male Wistar rats (250-300 g) via cervical dislocation.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.7).

    • Remove adhering connective and adipose tissues.

    • Cut the aorta into rings of 3-4 mm in length. For endothelium-denuded rings, gently rub the intimal surface with a small wire.

  • 2. Organ Bath Setup:

    • Suspend each aortic ring between two stainless steel hooks in a 10 mL organ bath filled with K-H solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • 3. Equilibration and Viability Check:

    • Equilibrate the aortic rings under a resting tension of 2.0 g for at least 60 minutes, changing the K-H solution every 15 minutes.

    • After equilibration, induce a stable contraction with 1 µM phenylephrine.

    • Confirm the integrity of the endothelium by adding 10 µM acetylcholine; a relaxation of >80% indicates intact endothelium. In endothelium-denuded rings, acetylcholine should produce <10% relaxation.

    • Wash the rings and allow them to return to baseline.

  • 4. Experimental Procedure:

    • Re-contract the aortic rings with 1 µM phenylephrine.

    • Once a stable plateau of contraction is reached, cumulatively add this compound (from 2.77 x 10⁻⁷ M to 2.04 x 10⁻⁴ M) to the organ bath.

    • For inhibitor studies, pre-incubate the rings with the inhibitor (e.g., 300 µM L-NAME or 10 µM ODQ) for 20-30 minutes before adding phenylephrine.

  • 5. Data Analysis:

    • Record the relaxation responses as a percentage of the phenylephrine-induced contraction.

    • Construct concentration-response curves and calculate the pEC50 (-log EC50) and maximum relaxation (Emax) values using appropriate software (e.g., GraphPad Prism).

4.2. Nitric Oxide (NO) Measurement (General Protocol)

Direct measurement of NO levels in response to this compound in aortic tissue has not been reported in the reviewed literature. The following is a general protocol for measuring NO production in biological samples using a Griess reagent-based assay.

  • 1. Sample Preparation:

    • Culture endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) to confluence.

    • Treat cells with various concentrations of this compound for a specified time.

    • Collect the cell culture supernatant.

  • 2. Griess Assay:

    • The Griess assay measures nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.

    • Use a commercially available Griess Reagent System.

    • In a 96-well plate, add the cell culture supernatant.

    • Add sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.

    • Add N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

4.3. Cyclic GMP (cGMP) Measurement (General Protocol)

Direct quantification of cGMP levels in vascular tissue following this compound treatment is not available in the current literature. The following is a general protocol for a cGMP enzyme immunoassay (EIA).

  • 1. Sample Preparation:

    • Treat isolated aortic rings or cultured vascular smooth muscle cells with this compound for the desired time.

    • Immediately freeze the samples in liquid nitrogen to stop enzymatic activity.

    • Homogenize the tissue or lyse the cells in an appropriate buffer (e.g., 0.1 M HCl).

    • Centrifuge the homogenate/lysate and collect the supernatant.

  • 2. cGMP EIA:

    • Use a commercially available cGMP EIA kit.

    • The assay is typically a competitive immunoassay where cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of cGMP-specific antibody sites.

    • Follow the manufacturer's instructions for adding samples, standards, and reagents to the antibody-coated microplate.

    • After incubation and washing steps, add a substrate solution to develop a colorimetric signal.

    • Measure the absorbance using a microplate reader.

    • The concentration of cGMP in the sample is inversely proportional to the intensity of the color. Calculate the cGMP concentration based on a standard curve.

Conclusion

The available evidence strongly indicates that this compound exerts its vasodilatory effects, at least in part, through the endothelium-dependent NO-cGMP signaling pathway. This is substantiated by the attenuation of its vasorelaxant effects in the presence of NOS and sGC inhibitors. Furthermore, this compound has been shown to inhibit calcium influx in vascular smooth muscle cells, which represents an additional and potentially synergistic mechanism of action. While the qualitative involvement of the NO-cGMP pathway is well-supported, further research is required to provide direct quantitative measurements of NO and cGMP production in response to this compound. Additionally, investigating the upstream mechanisms of eNOS activation by this compound, such as eNOS phosphorylation, would provide a more complete understanding of its molecular pharmacology. The data and protocols presented in this technical guide offer a solid foundation for future research and development of this compound as a potential therapeutic agent for cardiovascular diseases characterized by endothelial dysfunction and hypertension.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Praeruptorin A from Peucedanum praeruptorum Dunn

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Table 1: Extraction and Purification of Praeruptorin A
ParameterMethodDetailsYield/PurityReference
Extraction Methanol RefluxDried, pulverized roots of P. praeruptorum (1.00 kg) were extracted with methanol (5 L) three times.27.3% (273 g) of crude methanol extract[1]
Fractionation Liquid-Liquid PartitioningThe methanol extract was dissolved in water and sequentially partitioned with ethyl acetate and n-butanol.-[1]
Purification 1 Silica Gel Column ChromatographyThe ethyl acetate fraction was subjected to column chromatography on silica gel.-
Eluent: Toluene/Ethyl Acetate-
Purification 2 High-Speed Counter-Current Chromatography (HSCCC)A two-phase solvent system of light petroleum-ethyl acetate-methanol-water was used in a gradient elution mode.35.8 mg of (+)-praeruptorin A with 99.5% purity[2]
Purification 3 Supercritical Fluid Extraction (SFE)SFE-CO2 was performed at 60°C and 20 MPa for three hours, with ethanol as a cosolvent.Higher yield than decoction and heating reflux methods[3]
Table 2: Quantitative Analysis of this compound by HPLC
ParameterConditionReference
Column Phenomenex Luna C18 (5 µm, 4.6 × 250 mm)[4]
Mobile Phase Gradient of 0.1% phosphoric acid in distilled water (A) and 0.1% phosphoric acid in acetonitrile (B)
Flow Rate 1.0 mL/min
Detection Wavelength 330 nm
Linearity Range 150.0, 300.0, and 600.0 µg/ml
Table 3: Bioactivity Data for this compound
ActivityAssayResultReference
Cytotoxicity Artemia salina Leach testLC50: 121.2 µg/ml
Antimicrobial Microdilution against Streptococcus agalactiaeMIC: 100 µg/ml
Anti-inflammatory Inhibition of NO production in IL-1β-treated rat hepatocytesConcentration-dependent decrease

Experimental Protocols

Extraction and Fractionation
  • Plant Material Preparation : Dry the roots of Peucedanum praeruptorum Dunn and pulverize them into a fine powder.

  • Methanol Extraction :

    • Add 5 L of methanol to 1 kg of the powdered root material.

    • Perform reflux extraction. Repeat this process three times to ensure exhaustive extraction.

    • Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain the crude methanol extract.

  • Liquid-Liquid Partitioning :

    • Dissolve the crude methanol extract in distilled water.

    • Perform sequential partitioning with ethyl acetate followed by n-butanol.

    • Concentrate the ethyl acetate soluble fraction under reduced pressure. This fraction is enriched with this compound.

Purification by Silica Gel Column Chromatography
  • Column Preparation :

    • Prepare a slurry of silica gel in the initial elution solvent (e.g., a non-polar mixture like pure toluene or a low percentage of ethyl acetate in toluene).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading :

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent.

    • Adsorb the sample onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution :

    • Begin elution with a non-polar solvent (e.g., toluene) and gradually increase the polarity by adding ethyl acetate (gradient elution).

    • Collect fractions of the eluate.

  • Fraction Analysis :

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the fractions that show a pure spot corresponding to the this compound standard.

  • Final Purification :

    • Evaporate the solvent from the combined fractions to obtain purified this compound.

    • Further purification can be achieved by recrystallization if necessary.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Standard and Sample Preparation :

    • Prepare a stock solution of this compound standard in methanol.

    • Prepare a series of standard solutions of known concentrations (e.g., 150.0, 300.0, and 600.0 µg/ml) by diluting the stock solution.

    • Dissolve the extracted and purified samples in methanol to a known concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions :

    • Column : Phenomenex Luna C18 (5 µm, 4.6 × 250 mm).

    • Mobile Phase : A gradient system of 0.1% phosphoric acid in water (A) and 0.1% phosphoric acid in acetonitrile (B).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector set at 330 nm.

    • Injection Volume : 10 µL.

  • Data Analysis :

    • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological effects by modulating key signaling pathways.

Anti-inflammatory Activity

This compound demonstrates anti-inflammatory properties by inhibiting the production of nitric oxide (NO). This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression. The underlying mechanism involves the inhibition of the NF-κB and STAT3 signaling pathways, which are crucial regulators of inflammatory responses.

Antimetastatic Activity in Hepatocellular Carcinoma

In human hepatocellular carcinoma (HCC) cells, this compound has been shown to inhibit migration and invasion. This antimetastatic effect is mediated by targeting the ERK/MMP1 signaling pathway. This compound downregulates the expression of matrix metalloproteinase-1 (MMP1) through the activation of the extracellular signal-regulated kinase (ERK) pathway.

Vasodilatory Effects

This compound induces vasodilation, which is beneficial for cardiovascular health. This effect is mediated through the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. It is suggested that (+)-praeruptorin A activates endothelial nitric oxide synthase (eNOS), leading to increased NO production and subsequent cGMP-mediated smooth muscle relaxation.

Visualizations

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis & Final Product plant Dried P. praeruptorum Roots methanol_extraction Methanol Reflux Extraction plant->methanol_extraction crude_extract Crude Methanol Extract methanol_extraction->crude_extract partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction column_chromatography Silica Gel Column Chromatography etOAc_fraction->column_chromatography hsccc HSCCC etOAc_fraction->hsccc sfe Supercritical Fluid Extraction etOAc_fraction->sfe hplc HPLC Quantification column_chromatography->hplc hsccc->hplc sfe->hplc pure_praeruptorin_a Pure this compound hplc->pure_praeruptorin_a

Caption: Experimental workflow for the isolation and purification of this compound.

anti_inflammatory_pathway praeruptorin_a This compound nf_kb NF-κB Activation praeruptorin_a->nf_kb inhibits stat3 STAT3 Activation praeruptorin_a->stat3 inhibits inos iNOS Gene Expression nf_kb->inos stat3->inos no_production Nitric Oxide (NO) Production inos->no_production inflammation Inflammation no_production->inflammation

Caption: Anti-inflammatory signaling pathway of this compound.

antimetastatic_pathway praeruptorin_a This compound erk ERK Activation praeruptorin_a->erk mmp1 MMP1 Expression erk->mmp1 inhibits invasion Cell Invasion & Migration mmp1->invasion

Caption: Antimetastatic signaling pathway of this compound in HCC.

vasodilation_pathway praeruptorin_a (+)-Praeruptorin A enos eNOS Activation praeruptorin_a->enos no Nitric Oxide (NO) enos->no gc Guanylate Cyclase Activation no->gc cgmp cGMP Increase gc->cgmp relaxation Smooth Muscle Relaxation (Vasodilation) cgmp->relaxation

References

Application Notes and Protocols for the Semi-synthesis of Praeruptorin A Derivatives with Trans-Configuration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the semi-synthesis of Praeruptorin A (Pra-A) derivatives with a trans-configuration at the C-3' and C-4' positions. This document includes detailed experimental protocols for the synthesis, purification, and characterization of these compounds, along with methods for evaluating their biological activities as calcium channel blockers and modulators of P-glycoprotein (P-gp) mediated multidrug resistance (MDR).

Introduction

This compound (Pra-A), a naturally occurring pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, has garnered significant interest for its diverse pharmacological activities, including calcium channel antagonism.[1][2] Structural modification of Pra-A, particularly through semi-synthesis, offers a promising avenue for the development of novel therapeutic agents with enhanced potency and selectivity.[2] This document focuses on the synthesis of Pra-A derivatives with a trans-configuration of substituents on the dihydropyran ring, which have been explored for their potential as calcium channel blockers and agents to reverse multidrug resistance in cancer cells.[3][4]

Semi-synthesis of Trans-Praeruptorin A Derivatives

The semi-synthesis of trans-Praeruptorin A derivatives typically involves a two-step process: basic hydrolysis of the parent compound, (+)-Praeruptorin A, to yield a diol intermediate, followed by acylation to introduce various ester functionalities.

Workflow for Semi-synthesis

G PraA This compound Hydrolysis Basic Hydrolysis PraA->Hydrolysis Diol trans-Khellactone Diol Intermediate Hydrolysis->Diol Acylation Acylation Diol->Acylation Derivatives trans-Praeruptorin A Derivatives Acylation->Derivatives Purification Purification & Characterization Derivatives->Purification

Caption: General workflow for the semi-synthesis of trans-Praeruptorin A derivatives.

Experimental Protocols

Protocol 1: Basic Hydrolysis of (+)-Praeruptorin A

This protocol describes the hydrolysis of the ester groups at the C-3' and C-4' positions of (+)-Praeruptorin A to yield the corresponding trans-diol intermediate.

Materials:

  • (+)-Praeruptorin A

  • Methanolic potassium hydroxide solution (5% w/v)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvent system for column chromatography (e.g., petroleum ether-ethyl acetate gradient)

Procedure:

  • Dissolve (+)-Praeruptorin A in methanol.

  • Add the 5% methanolic potassium hydroxide solution to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic extract under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the trans-khellactone diol.

Protocol 2: Acylation of the trans-Khellactone Diol (Steglich Esterification)

This protocol details the esterification of the hydroxyl groups of the trans-khellactone diol using various carboxylic acids, N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • trans-Khellactone diol

  • Carboxylic acid of choice (e.g., cinnamic acid, methoxybenzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvent system for column chromatography (e.g., hexane-ethyl acetate gradient)

Procedure:

  • Dissolve the trans-khellactone diol and the desired carboxylic acid in anhydrous DCM under an inert atmosphere.

  • Add DMAP (catalytic amount) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired trans-Praeruptorin A derivative.

Protocol 3: Acylation of the trans-Khellactone Diol (Schotten-Baumann Reaction)

This protocol describes an alternative acylation method using an acyl chloride in a biphasic solvent system.

Materials:

  • trans-Khellactone diol

  • Acyl chloride of choice (e.g., cinnamoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Pyridine

  • Aqueous sodium hydroxide solution (10%)

  • Hydrochloric acid (1 M)

  • Silica gel for column chromatography

  • Solvent system for column chromatography (e.g., hexane-ethyl acetate gradient)

Procedure:

  • Dissolve the trans-khellactone diol in a mixture of anhydrous DCM and a small amount of pyridine.

  • Cool the solution to 0 °C.

  • Slowly add the acyl chloride to the reaction mixture.

  • Simultaneously, add the 10% aqueous sodium hydroxide solution dropwise to maintain a basic pH.

  • Stir the reaction vigorously for several hours at room temperature, monitoring by TLC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Biological Activity of Trans-Praeruptorin A Derivatives

Calcium Channel Antagonist Activity

Trans-Praeruptorin A derivatives have been evaluated for their ability to block calcium channels, a mechanism relevant to the treatment of cardiovascular diseases. While studies suggest that these derivatives exhibit calcium antagonist activity, they are generally reported to be less potent than the parent compound, (+)-Praeruptorin A.

Protocol 4: Evaluation of Calcium Antagonist Activity in Rat Aorta

This protocol outlines a common method for assessing the vasorelaxant effect of compounds, which is indicative of calcium channel blockade.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution

  • Potassium chloride (KCl)

  • Test compounds (trans-Praeruptorin A derivatives)

  • Organ bath system with isometric force transducers

Procedure:

  • Humanely euthanize the rat and isolate the thoracic aorta.

  • Cut the aorta into rings (3-4 mm in length) and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and aerated with 95% O2 and 5% CO2.

  • Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.

  • Induce a sustained contraction of the aortic rings by adding a high concentration of KCl (e.g., 60 mM) to the bath.

  • Once a stable contraction plateau is reached, cumulatively add the test compounds in increasing concentrations.

  • Record the relaxation response as a percentage of the KCl-induced contraction.

  • Calculate the IC50 value, which is the concentration of the compound that produces 50% of the maximum relaxation.

Table 1: Calcium Antagonist Activity of Representative this compound Derivatives

CompoundConfigurationSubstituent(s)IC50 (µM) on KCl-induced contractionReference
(+)-Praeruptorin Acis3'-angeloyl, 4'-acetylData not consistently reported in comparative studies
Derivative 1trans3'-angeloyl, 4'-cinnamoylLess potent than (+)-Praeruptorin A
Derivative 2trans3',4'-di-cinnamoylLess potent than (+)-Praeruptorin A
Derivative 3trans3'-angeloyl, 4'-(4-methoxybenzoyl)Less potent than (+)-Praeruptorin A
Reversal of P-glycoprotein Mediated Multidrug Resistance

Certain this compound derivatives have shown the ability to reverse multidrug resistance in cancer cells, a phenomenon often mediated by the overexpression of the P-glycoprotein (P-gp) efflux pump.

G cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Drug Efflux Pgp->Efflux Mediates Drug Anticancer Drug Drug->Pgp Binds Apoptosis Apoptosis Drug->Apoptosis Induces Derivative trans-Pra-A Derivative Derivative->Pgp Inhibits (Allosteric/Competitive) Efflux->Drug Expels Efflux->Apoptosis Prevents

Caption: Mechanism of P-gp inhibition by trans-Praeruptorin A derivatives.

Protocol 5: P-glycoprotein Mediated Multidrug Resistance Reversal Assay

This protocol describes a method to evaluate the ability of compounds to sensitize MDR cancer cells to a standard chemotherapeutic agent.

Materials:

  • P-gp overexpressing cancer cell line (e.g., KB-V1, K562-DR) and its parental drug-sensitive cell line (e.g., KB-3-1, K562)

  • Cell culture medium and supplements

  • Chemotherapeutic agent (P-gp substrate, e.g., doxorubicin, paclitaxel)

  • Test compounds (trans-Praeruptorin A derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent

  • 96-well plates

Procedure:

  • Seed the drug-sensitive and drug-resistant cancer cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the chemotherapeutic agent, both in the absence and presence of a fixed, non-toxic concentration of the test compound.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Assess cell viability using the MTT assay.

  • Calculate the IC50 value of the chemotherapeutic agent in the absence and presence of the test compound.

  • The reversal fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the test compound.

Table 2: P-glycoprotein Mediated Multidrug Resistance Reversal Activity

CompoundConfigurationSubstituent(s)Cell LineReversal Fold (RF)Reference
(+/-)-Praeruptorin Acis3'-angeloyl, 4'-acetylKB-V1Baseline
(+/-)-3',4'-di-cinnamoyl-trans-khellactonetrans3',4'-di-cinnamoylKB-V1Data not available
(+/-)-3',4'-bis(4-methoxycinnamoyloxy)-trans-khellactonetrans3',4'-bis(4-methoxycinnamoyl)KB-V1Data not available

Note: While the synthesis of these trans-derivatives for MDR reversal has been reported, specific quantitative reversal fold data for the trans-isomers were not detailed in the available literature. The study primarily focused on cis-derivatives, with (+/-)-3',4'-O-dicynnamoyl-cis-khellactone showing significant activity.

Conclusion

The semi-synthesis of this compound derivatives with a trans-configuration provides a valuable platform for the exploration of novel bioactive compounds. The detailed protocols provided herein offer a foundation for the synthesis and biological evaluation of these derivatives. Further investigation is warranted to establish a clear structure-activity relationship for the trans-isomers, particularly in quantifying their calcium channel blocking and P-glycoprotein inhibitory activities. Such studies will be crucial for guiding the design and development of more potent and selective therapeutic agents based on the this compound scaffold.

References

Application Note: Quantification of Praeruptorin A in Plant Extracts by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Praeruptorin A is a significant bioactive pyranocoumarin found predominantly in the roots of Peucedanum praeruptorum Dunn, a plant utilized in traditional medicine for its anti-inflammatory, antitussive, and expectorant properties.[1][2] The quantification of this compound is crucial for the quality control and standardization of herbal extracts and derived pharmaceutical products. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate determination of this compound in plant extracts.

Principle of the Method

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase, which retains the relatively nonpolar this compound. A mobile phase consisting of a mixture of acetonitrile and acidified water is used to elute this compound from the column. The concentration of this compound in the sample is determined by comparing its peak area to that of a known concentration of a reference standard. The detection wavelength is set at 330 nm, which is a common wavelength for the detection of coumarins.

Experimental Protocols

1. Sample Preparation

a. Extraction from Plant Material: i. Accurately weigh about 1.0 g of powdered, dried plant material (e.g., roots of Peucedanum praeruptorum Dunn). ii. Transfer the powder to a conical flask and add 50 mL of 70% ethanol. iii. Perform ultrasonication for 30 minutes at room temperature. iv. Allow the mixture to cool and then filter the extract through a Whatman No. 1 filter paper. v. Collect the filtrate for further processing.

b. Sample Solution Preparation for HPLC: i. Take a known volume of the plant extract and filter it through a 0.45 µm syringe filter into an HPLC vial. ii. If necessary, dilute the filtered extract with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.

2. Standard Solution Preparation

a. This compound Stock Standard Solution (e.g., 1200 µg/mL): i. Accurately weigh a suitable amount of this compound reference standard. ii. Dissolve it in 70% ethanol in a volumetric flask to obtain the desired concentration.

b. Calibration Standards: i. Prepare a series of calibration standards by serially diluting the stock standard solution with 70% ethanol to achieve a range of concentrations (e.g., 50, 100, 200, 400, 600 µg/mL).

3. HPLC Conditions

ParameterCondition
Instrument HPLC system with a Diode Array Detector (DAD) or UV Detector
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient Elution)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Detection Wavelength 330 nm

Data Presentation

Table 1: Summary of HPLC Method Validation Parameters for this compound Quantification

Validation ParameterResult
Linearity (Concentration Range) 150.0 - 600.0 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (RSD%) < 2.0%
Accuracy (Recovery %) 98.0% - 102.0%
Limit of Detection (LOD) Dependent on instrument sensitivity
Limit of Quantification (LOQ) Dependent on instrument sensitivity

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing plant_material Plant Material (e.g., Roots) grinding Grinding to Powder plant_material->grinding extraction Ultrasonic Extraction (70% Ethanol) grinding->extraction hplc_injection HPLC Injection filtration_sample Filtration extraction->filtration_sample filtration_sample->hplc_injection Filtered Extract separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (330 nm) separation->detection quantification Quantification (Calibration Curve) peak_integration Peak Integration detection->peak_integration Chromatogram peak_integration->quantification result Result: this compound Concentration quantification->result

Caption: Experimental workflow for this compound quantification.

References

Application Notes and Protocols for Supercritical Fluid Extraction of Praeruptorin A from Radix Peucedani

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Praeruptorin A, a significant bioactive pyranocoumarin found in the roots of Peucedanum praeruptorum Dunn (Radix Peucedani), has garnered attention for its wide range of pharmacological effects, including anti-inflammatory, anti-tumor, and vasorelaxant activities.[1][2][3] Supercritical fluid extraction (SFE) with carbon dioxide (CO2) presents a green and efficient alternative to traditional solvent extraction methods for obtaining high-purity this compound.[4][5] This document provides detailed protocols and application notes for the SFE of this compound, intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The efficiency of this compound extraction via SFE is influenced by several key parameters. The following table summarizes the optimal conditions identified in various studies.

ParameterOptimal ValueSource
Extraction Pressure 20 - 34.5 MPa
Extraction Temperature 60 °C
Extraction Time 3 hours
Static Extraction Time 10 minutes
CO2 Flow Rate 20 L/h
Co-solvent Ethanol
Co-solvent Volume 0.3 mL
Particle Size 40 mesh

Experimental Protocols

This section outlines a detailed methodology for the supercritical fluid extraction of this compound from Radix Peucedani.

1. Sample Preparation

  • Obtain dried Radix Peucedani and grind the roots into a fine powder.

  • Sieve the powder to achieve a particle size of approximately 40 mesh to ensure a uniform extraction surface area.

  • Thoroughly dry the powdered sample to remove any residual moisture, which can affect extraction efficiency.

2. Supercritical Fluid Extraction Procedure

  • Load the ground Radix Peucedani powder into the extraction vessel of the SFE system.

  • Set the extraction parameters as follows:

    • Pressure: 34.5 MPa

    • Temperature: 60 °C

    • CO2 Flow Rate: 20 L/h

  • Introduce ethanol as a co-solvent at a volume of 0.3 mL to enhance the polarity of the supercritical CO2 and improve the solubility of this compound.

  • Initiate the extraction with a static phase of 10 minutes, allowing the supercritical fluid to penetrate the sample matrix thoroughly.

  • Following the static phase, begin the dynamic extraction and continue for 3 hours to ensure complete extraction of the target compound.

  • Collect the extract in a separator vessel. The separation conditions can be set to a lower pressure and temperature to allow for the precipitation of this compound from the supercritical fluid. For example, separator conditions could be 8 MPa and 50°C for the first separator and 6 MPa and 50°C for a second separator.

3. Post-Extraction Processing

  • After extraction, the collected fraction containing this compound can be further purified using techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) for identification and quantification.

Visualizations

Experimental Workflow for Supercritical Fluid Extraction of this compound

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_post Post-Extraction p1 Dried Radix Peucedani p2 Grinding and Sieving (40 mesh) p1->p2 p3 Drying p2->p3 s1 Loading into Extraction Vessel p3->s1 s2 Setting Parameters: - Pressure: 34.5 MPa - Temperature: 60°C - Co-solvent: Ethanol s1->s2 s3 Static Extraction (10 min) s2->s3 s4 Dynamic Extraction (3 hours) s3->s4 c1 Collection in Separator s4->c1 c2 Purification (HPLC/TLC) c1->c2 c3 This compound c2->c3

Caption: Workflow for the extraction of this compound.

This compound's Inhibition of the NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., Poly(I:C)) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by this compound cluster_response Inflammatory Response stimulus Inflammatory Stimulus tlr3 TLR3 Activation stimulus->tlr3 ikb_deg IκB Degradation tlr3->ikb_deg nfkb_act NF-κB Activation ikb_deg->nfkb_act nfkb_trans Nuclear Translocation nfkb_act->nfkb_trans gene_exp Pro-inflammatory Gene Expression (IL-1β, HMOX1, PTGS2) nfkb_trans->gene_exp praeruptorin_a This compound praeruptorin_a->nfkb_act Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Praeruptorin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Praeruptorin A is a natural pyranocoumarin compound isolated from the dried root of Peucedanum praeruptorum Dunn. It has garnered significant interest in the scientific community due to its diverse pharmacological activities. This document provides detailed application notes and protocols for a range of in vitro cell-based assays to evaluate the biological activities of this compound, including its anti-cancer, anti-inflammatory, neuroprotective, and cardiovascular effects.

Data Presentation: Summary of this compound In Vitro Activities

The following tables summarize the quantitative data from various cell-based assays investigating the activity of this compound and its analogues.

Table 1: Anti-Cancer Activity of Praeruptorins

CompoundCell LineAssayConcentrationEffect
This compoundHeLa, SiHa (Cervical Cancer)MTT Assay0-50 µM (24h)Dose-dependent reduction in cell viability[1][2]
This compoundHeLa, SiHa (Cervical Cancer)Colony Formation0-30 µMInhibition of colony formation[1][2]
This compoundHeLa (Cervical Cancer)Invasion Assay20 µM (24h)Decreased cell invasiveness[1]
This compoundHeLa (Cervical Cancer)Migration Assay20-30 µM (24h)Inhibition of cell migration
Praeruptorin CA549, H1299 (NSCLC)MTT Assay0-50 µM (24h)IC50 = 33.5 µM (A549), 30.7 µM (H1299)
Praeruptorin CA549, H1299 (NSCLC)Colony Formation10-30 µMSuppression of colony formation
Praeruptorin CA549, H1299 (NSCLC)Cell Cycle Analysis20-30 µM (24h)G0/G1 phase arrest

Table 2: Anti-Inflammatory Activity of this compound

CompoundCell LineAssayConcentrationEffect
This compoundRAW264.7 (Macrophage)Cell Viability1-5 µMNo significant effect on viability
This compoundRAW264.7 (Macrophage)Cell Viability6-7 µMSignificant inhibition of viability
This compoundRAW264.7 (Macrophage)Gene Expression (qRT-PCR)Not specifiedInhibition of IL-1β, HMOX1, PTGS2 expression
This compoundRat HepatocytesNO ProductionNot specifiedSuppression of IL-1β-induced NO production

Table 3: Cardiovascular and Neuroprotective Activities of Praeruptorins

CompoundAssay SystemAssayConcentration/Effect
This compoundIsolated Rat Thoracic AortaVasorelaxationEndothelium-dependent vasorelaxation
Praeruptorin C & ESwine Coronary ArteryVasorelaxationCalcium antagonistic activity
Praeruptorin CCultured Cortical NeuronsNeuroprotectionProtection against NMDA-induced apoptosis

Experimental Protocols and Methodologies

This section provides detailed protocols for the key experiments cited in the data summary tables.

Anti-Cancer Assays

This protocol is used to assess the effect of this compound on the viability of cancer cells.

Materials:

  • HeLa or SiHa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed HeLa or SiHa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µM) for 24 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

This assay evaluates the long-term proliferative capacity of cancer cells after treatment with this compound.

Materials:

  • HeLa or SiHa cells

  • 6-well plates

  • DMEM with 10% FBS

  • This compound stock solution

  • Crystal Violet staining solution (0.5% in methanol)

Protocol:

  • Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 30 µM).

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.5% Crystal Violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically containing >50 cells) in each well.

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

Materials:

  • HeLa cells

  • Boyden chamber inserts (8 µm pore size) for 24-well plates

  • Matrigel

  • Serum-free DMEM

  • DMEM with 10% FBS (as a chemoattractant)

  • This compound stock solution

  • Cotton swabs

  • Methanol

  • Crystal Violet staining solution

Protocol:

  • Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

  • Seed HeLa cells (e.g., 5 x 10⁴ cells) in the upper chamber in serum-free medium containing different concentrations of this compound (e.g., 0, 20 µM).

  • Fill the lower chamber with DMEM containing 10% FBS as a chemoattractant.

  • Incubate for 24 hours to allow for cell invasion.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol and stain with Crystal Violet.

  • Count the number of stained cells in several microscopic fields to quantify invasion.

Anti-Inflammatory Assays

This assay is used to measure the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

  • RAW264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature.

  • Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

Cardiovascular Assays

This ex vivo assay assesses the vasodilatory effect of this compound on blood vessels.

Materials:

  • Male Sprague-Dawley rats

  • Krebs-Henseleit (K-H) solution

  • Phenylephrine (PE)

  • This compound stock solution

  • Organ bath system with isometric force transducers

Protocol:

  • Isolate the thoracic aorta from a rat and cut it into 2-3 mm rings.

  • Mount the aortic rings in an organ bath containing K-H solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Allow the rings to equilibrate under a resting tension of 1 g for at least 60 minutes.

  • Pre-contract the aortic rings with phenylephrine (e.g., 1 µM).

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the bath.

  • Record the changes in tension to determine the dose-dependent vasorelaxant effect. The relaxation is expressed as a percentage of the PE-induced contraction.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the in vitro activities of this compound.

PraeruptorinA_Anticancer_Pathway PraeruptorinA This compound ERK12 ERK1/2 Signaling PraeruptorinA->ERK12 Inhibits CellGrowth Cell Growth PraeruptorinA->CellGrowth Inhibits MMP2 MMP-2 Expression ERK12->MMP2 Regulates CellInvasion Cell Invasion MMP2->CellInvasion CellMigration Cell Migration MMP2->CellMigration

Caption: this compound Anti-Cancer Signaling Pathway.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with this compound start->treat add_mtt Add MTT Reagent treat->add_mtt incubate Incubate (4h) add_mtt->incubate add_dmso Add DMSO incubate->add_dmso read Read Absorbance (570nm) add_dmso->read

Caption: MTT Assay Experimental Workflow.

PraeruptorinA_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB InflammatoryGenes Inflammatory Gene Expression (IL-1β, iNOS) NFkB->InflammatoryGenes PraeruptorinA This compound PraeruptorinA->NFkB Inhibits

Caption: this compound Anti-Inflammatory Signaling Pathway.

Vasorelaxation_Workflow isolate Isolate Aortic Rings mount Mount in Organ Bath isolate->mount equilibrate Equilibrate mount->equilibrate contract Pre-contract with Phenylephrine equilibrate->contract add_pa Add this compound contract->add_pa record Record Tension add_pa->record

Caption: Vasorelaxation Assay Experimental Workflow.

References

Animal Models for Studying Praeruptorin A Pharmacokinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models in the pharmacokinetic study of Praeruptorin A (PA), a bioactive pyranocoumarin with potential therapeutic applications. The following sections detail experimental protocols, present quantitative data from rat models, and visualize key pathways and workflows to guide researchers in this field.

Introduction to this compound and its Pharmacokinetic Profile

This compound is a major active constituent isolated from the traditional Chinese medicine Peucedanum praeruptorum Dunn. It has demonstrated a range of pharmacological activities, including anti-inflammatory and neuroprotective effects. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its development as a therapeutic agent. Animal models, primarily rodents, have been instrumental in elucidating the in vivo behavior of PA.

Studies have shown that PA is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A1 and CYP3A2 in rats, leading to significant first-pass elimination[1][2]. Its metabolism involves oxidation, hydrolysis, intra-molecular acyl migration, and glucuronidation[3]. Furthermore, this compound has been identified as an activator of the Constitutive Androstane Receptor (CAR), which in turn upregulates the expression of the multidrug resistance-associated protein 2 (MRP2), suggesting a potential for herb-drug interactions.

Animal Models in this compound Pharmacokinetic Research

The primary animal model utilized for investigating the pharmacokinetics of this compound is the rat. Specific strains, such as Sprague-Dawley rats, have been used in several key studies.

Standard Healthy Rat Model

Healthy rat models are essential for determining the fundamental pharmacokinetic parameters of PA, including its absorption, distribution, metabolism, and excretion under normal physiological conditions.

Disease Rat Model: Liver Cirrhosis

To understand how pathological conditions can alter the pharmacokinetics of PA, a rat model of liver cirrhosis induced by dimethylnitrosamine has been employed[1][4]. This model is valuable as it mimics human liver cirrhosis, a condition that can significantly impair drug metabolism. In these studies, liver cirrhosis was shown to significantly increase the plasma concentration and half-life of PA while decreasing its clearance, likely due to reduced expression of CYP3A1 and CYP3A2.

Mouse Model

While less common for pharmacokinetic studies of this compound itself, mouse models have been used to investigate the therapeutic effects of related compounds like Praeruptorin C in conditions such as Huntington's disease. The use of mouse models for PA pharmacokinetic studies could provide valuable comparative data.

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of this compound and a related compound, Praeruptorin D, in rats.

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Rats

ParameterControl Rats (5 mg/kg IV)Liver Cirrhosis Rats (5 mg/kg IV)Reference
AUC (0-8h) (µg·h/L) 1345.6 ± 312.72200.1 ± 451.3
t1/2 (h) 1.87 ± 0.433.14 ± 0.76
CL (L/h/kg) 3.71 ± 0.851.99 ± 0.41*
Statistically significant difference compared to control rats.

Table 2: Oral Pharmacokinetic Parameters of Pyranocoumarins from P. praeruptorum Dunn Extract in Rats

CompoundNormal Rats (AUC 0-t (ng/mLh))Acute Lung Injury Rats (AUC 0-t (ng/mLh))Reference
This compound 10.89 ± 2.1312.34 ± 3.51
Praeruptorin B 15.67 ± 4.2118.92 ± 5.03
Praeruptorin E 5.43 ± 1.886.77 ± 2.01
Khellactone (metabolite) 345.6 ± 89.7211.3 ± 65.4*
Statistically significant difference compared to normal rats.

Table 3: Intravenous Pharmacokinetic Parameters of Praeruptorin D in Rats

Parameter10 mg/kg IV20 mg/kg IVReference
t1/2α (h) 0.119 ± 0.0270.130 ± 0.031
t1/2β (h) 2.408 ± 0.5122.640 ± 0.603
AUC (0-∞) (µg/mL*h) 15.87 ± 3.9833.45 ± 7.12
CLs (L/h/kg) 0.64 ± 0.150.61 ± 0.13

Note: Data for Praeruptorin D is included as a reference for a related pyranocoumarin, as comprehensive oral bioavailability data for pure this compound is limited. Studies on Praeruptorin D suggest it has poor oral absorption in rats.

Experimental Protocols

In-Life Study Protocol for Pharmacokinetic Analysis in Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous or oral administration in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle for dosing (e.g., a mixture of PEG400, Tween 80, and saline)

  • Anesthesia (e.g., isoflurane)

  • Heparinized collection tubes

  • Cannulation supplies (for IV studies)

  • Oral gavage needles (for oral studies)

  • Centrifuge

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Intravenous (IV) Administration: Anesthetize the rats and cannulate the jugular vein for drug administration and the carotid artery for blood sampling. Administer a single bolus dose of this compound (e.g., 5 mg/kg) via the jugular vein.

    • Oral (PO) Administration: Administer this compound via oral gavage at the desired dose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the carotid artery (for IV studies) or tail vein/saphenous vein (for PO studies) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes).

  • Plasma Preparation: Immediately transfer the collected blood into heparinized tubes. Centrifuge the blood at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Tissue Distribution Study Protocol in Rats (Adapted from Praeruptorin D study)

Objective: To determine the distribution of this compound in various tissues after administration.

Procedure:

  • Follow the dosing procedure as described in the pharmacokinetic study protocol (typically IV administration for tissue distribution studies).

  • At predetermined time points post-dosing, euthanize a subset of animals.

  • Perfuse the circulatory system with cold saline to remove blood from the tissues.

  • Excise, weigh, and homogenize the tissues of interest (e.g., liver, kidney, lung, heart, spleen, brain) in a suitable buffer.

  • Store the tissue homogenates at -80°C until bioanalysis.

Bioanalytical Protocol: LC-MS/MS for this compound Quantification

Objective: To quantify the concentration of this compound in plasma and tissue homogenates.

Materials:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • C18 reverse-phase HPLC column

  • Acetonitrile, methanol, formic acid (HPLC grade)

  • Internal Standard (IS) (e.g., diazepam or a structurally similar compound)

  • This compound analytical standard

  • Plasma and tissue homogenate samples from the in-life study

  • Microcentrifuge tubes

Sample Preparation (Protein Precipitation):

  • Thaw plasma/tissue homogenate samples and the analytical standards on ice.

  • To 100 µL of sample, add 200-300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1-2 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions (Example):

  • Column: C18 column (e.g., 2.1 x 50 mm, 2.4 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.3-0.5 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the Internal Standard.

Visualizations: Pathways and Workflows

Experimental Workflow for a Pharmacokinetic Study

G cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase acclimation Animal Acclimation fasting Overnight Fasting acclimation->fasting iv_dose IV Administration fasting->iv_dose po_dose Oral Administration fasting->po_dose blood_collection Serial Blood Collection iv_dose->blood_collection po_dose->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep sample_storage Sample Storage (-80°C) plasma_prep->sample_storage sample_prep Sample Preparation (Protein Precipitation) sample_storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis

Workflow for a typical pharmacokinetic study.
Signaling Pathway: CAR-Mediated Upregulation of MRP2 by this compound

G cluster_cell Hepatocyte PA This compound CAR_complex Inactive CAR Complex (in cytoplasm) PA->CAR_complex Activates CAR_active Active CAR CAR_complex->CAR_active Translocates to Nucleus CAR_RXR CAR/RXR Heterodimer CAR_active->CAR_RXR RXR RXR RXR->CAR_RXR PBREM PBREM/XRE (in MRP2 gene promoter) CAR_RXR->PBREM Binds to MRP2_mRNA MRP2 mRNA PBREM->MRP2_mRNA Initiates Transcription MRP2_protein MRP2 Protein (Efflux Transporter) MRP2_mRNA->MRP2_protein Translation Drug_Efflux Drug Efflux MRP2_protein->Drug_Efflux Mediates

CAR-mediated MRP2 upregulation by this compound.

References

Praeruptorin A Administration in Rodent Hypertension Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin A, a pyranocoumarin found in the root of Peucedanum praeruptorum Dunn, has garnered interest for its potential antihypertensive properties.[1][2][3] This document provides a summary of the current research on this compound and its related compound, Praeruptorin C, in rodent models of hypertension. While in vivo data for this compound is limited in the current literature, this guide presents detailed protocols from in vitro studies on this compound and an in vivo study on the structurally similar Praeruptorin C to facilitate future research in this area. The primary mechanism of action for this compound's vasodilatory effect is believed to be through the endothelium-dependent nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway and the inhibition of calcium influx into vascular smooth muscle cells.[1][2]

Quantitative Data Summary

Currently, direct in vivo quantitative data on the antihypertensive effects of this compound in rodent models is not extensively available in the reviewed scientific literature. However, a study on the closely related compound, Praeruptorin C, provides valuable insights into the potential effects.

Table 1: Effects of Praeruptorin C on Systolic Blood Pressure and Cardiac Indices in Spontaneously Hypertensive Rats (SHR)

ParameterControl (Untreated SHR)Praeruptorin C (20 mg/kg/day)P-value
Systolic Blood Pressure (mmHg)Higher than treated groupLower than untreated SHR<0.05
Heart Mass Index (HMI)IncreasedImproved (Reduced)<0.05
Left Ventricle Mass Index (LVMI)IncreasedImproved (Reduced)<0.05

Data extracted from a study on Praeruptorin C administered intragastrically for 8 weeks.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound's vasodilatory action and a general workflow for in vivo and in vitro studies.

PraeruptorinA_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell PraeruptorinA This compound eNOS_inactive eNOS (inactive) PraeruptorinA->eNOS_inactive Activates eNOS_active eNOS (active) L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO Substrate sGC_inactive sGC (inactive) NO->sGC_inactive Activates NO->sGC_inactive sGC_active sGC (active) GTP GTP cGMP cGMP GTP->cGMP Converted by sGC Ca_channel Ca²⁺ Channel cGMP->Ca_channel Inhibits Vasodilation Vasodilation cGMP->Vasodilation Ca_influx Ca²⁺ Influx Contraction Contraction Ca_influx->Contraction PraeruptorinA_direct This compound PraeruptorinA_direct->Ca_channel Directly Inhibits

Caption: Proposed signaling pathway of this compound-induced vasodilation.

Experimental_Workflow cluster_invivo In Vivo Protocol (based on Praeruptorin C) cluster_invitro In Vitro Protocol (this compound) animal_model Spontaneously Hypertensive Rats (SHR) treatment_group Praeruptorin C (20 mg/kg/day, intragastrically) animal_model->treatment_group control_group Vehicle Control animal_model->control_group duration 8 Weeks Treatment treatment_group->duration control_group->duration bp_measurement Tail-cuff Blood Pressure Measurement (every 2 weeks) duration->bp_measurement endpoint Sacrifice and Tissue Collection (Heart) duration->endpoint analysis - Heart Mass Index (HMI) - Left Ventricle Mass Index (LVMI) - Gene Expression Analysis (RT-PCR) endpoint->analysis tissue_prep Isolation of Rat Thoracic Aorta ring_prep Preparation of Aortic Rings tissue_prep->ring_prep precontraction Pre-contraction with Phenylephrine ring_prep->precontraction pa_incubation Incubation with this compound (cumulative concentrations) precontraction->pa_incubation tension_measurement Measurement of Vasorelaxation pa_incubation->tension_measurement mechanism_study Incubation with Inhibitors (L-NAME, ODQ, etc.) pa_incubation->mechanism_study

Caption: General experimental workflows for in vivo and in vitro studies.

Experimental Protocols

In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR) - Adapted from Praeruptorin C study

1. Animal Model:

  • Male Spontaneously Hypertensive Rats (SHR).

  • Age-matched normotensive Wistar-Kyoto (WKY) rats can be used as a control group.

2. Acclimatization:

  • House the animals in a controlled environment (temperature: 22 ± 2°C, humidity: 55 ± 5%, 12-hour light/dark cycle) for at least one week before the experiment.

  • Provide standard chow and water ad libitum.

3. Grouping and Administration:

  • Randomly divide the SHR into a control group and a treatment group.

  • Treatment Group: Administer this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose sodium) orally via gavage at a predetermined dose. Based on the Praeruptorin C study, a starting dose of 20 mg/kg/day could be considered.

  • Control Group: Administer the vehicle alone in the same volume and route as the treatment group.

  • Duration: Treat the animals daily for a period of 8 weeks.

4. Blood Pressure Measurement:

  • Measure systolic blood pressure and heart rate at baseline and at regular intervals (e.g., every 2 weeks) throughout the study period.

  • Use a non-invasive tail-cuff method for blood pressure measurement. Ensure proper training and acclimatization of the animals to the procedure to minimize stress-induced variations.

5. Endpoint Analysis:

  • At the end of the treatment period, euthanize the animals.

  • Collect blood samples for biochemical analysis.

  • Excise the heart, aorta, and other relevant organs.

  • Cardiac Hypertrophy Assessment: Weigh the heart and the left ventricle to calculate the heart mass index (HMI = heart weight/body weight) and left ventricle mass index (LVMI = left ventricle weight/body weight).

  • Histopathological Analysis: Fix tissues in 10% neutral buffered formalin for histological examination (e.g., H&E staining for morphology, Masson's trichrome for fibrosis).

  • Molecular Analysis: Snap-freeze tissues in liquid nitrogen and store at -80°C for subsequent analysis of gene and protein expression (e.g., RT-PCR, Western blot) related to the NO-cGMP pathway (eNOS, sGC) and calcium channels.

In Vitro Vasorelaxation Study in Isolated Rat Thoracic Aorta

1. Tissue Preparation:

  • Euthanize a male Sprague-Dawley or Wistar rat.

  • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.7).

  • Remove adherent connective and adipose tissues.

2. Aortic Ring Preparation:

  • Cut the aorta into rings of 2-3 mm in length.

  • For endothelium-denuded rings, gently rub the intimal surface with a pair of fine forceps.

  • Mount the aortic rings in an organ bath containing K-H solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

3. Tension Recording:

  • Connect the rings to an isometric force transducer to record changes in tension.

  • Equilibrate the rings under a resting tension of 1.5-2.0 g for at least 60 minutes, changing the K-H solution every 15 minutes.

4. Experimental Protocol:

  • Viability Check: After equilibration, contract the rings with 60 mM KCl.

  • Endothelium Integrity Check: Pre-contract the rings with phenylephrine (PE, 1 µM). Once a stable contraction is achieved, add acetylcholine (ACh, 10 µM). A relaxation of more than 80% indicates intact endothelium, while less than 10% indicates successful denudation.

  • Vasorelaxation Assay: After washing and re-equilibration, pre-contract the rings with PE (1 µM). Once a plateau is reached, add this compound in a cumulative concentration-dependent manner (e.g., 10⁻⁹ to 10⁻⁴ M) to obtain a concentration-response curve.

5. Mechanism of Action Studies:

  • To investigate the involvement of the NO-cGMP pathway, incubate the aortic rings with specific inhibitors for 20-30 minutes before pre-contraction with PE:

    • L-NAME (Nω-nitro-L-arginine methyl ester), a non-selective nitric oxide synthase (NOS) inhibitor.

    • ODQ (1H-oxadiazolo[4,3-a]quinoxalin-1-one), a soluble guanylate cyclase (sGC) inhibitor.

  • To assess the role of calcium channels, induce contraction with CaCl2 in a calcium-free, high KCl depolarizing solution in the presence and absence of this compound.

Conclusion

This compound demonstrates significant potential as a vasodilatory agent, primarily through its effects on the endothelium-dependent NO-cGMP pathway and inhibition of calcium influx. While in vivo data specifically for this compound in hypertensive models is needed, the provided protocols, adapted from studies on this compound in vitro and the related compound Praeruptorin C in vivo, offer a robust framework for researchers to further investigate its antihypertensive efficacy and mechanisms of action. Future studies should focus on establishing the in vivo dose-response relationship, pharmacokinetic profile, and long-term safety of this compound in various rodent models of hypertension.

References

Application Notes: Protocol for Assessing Praeruptorin A Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Praeruptorin A (PA) is a naturally occurring pyranocoumarin isolated from the dried root of Peucedanum praeruptorum Dunn.[1] Emerging research has highlighted its potential as an anticancer agent, demonstrating antiproliferative and cytotoxic effects against various human cancer cell lines.[2][3] Studies indicate that PA can inhibit cancer cell growth and invasion, arrest the cell cycle, and modulate key signaling pathways involved in tumorigenesis.[1][4] Notably, PA has been shown to enhance the efficacy of conventional chemotherapy agents like doxorubicin, suggesting its potential use in combination therapies.

These application notes provide a comprehensive set of protocols for assessing the cytotoxic effects of this compound on cancer cell lines. The included methodologies cover the evaluation of cell viability, membrane integrity, induction of apoptosis, and analysis of underlying molecular mechanisms.

Known Mechanism of Action

The primary anticancer mechanism of this compound involves the modulation of cellular signaling pathways that regulate proliferation, survival, and invasion. The most consistently reported target is the extracellular signal-regulated kinase (ERK) pathway. PA has been shown to inhibit the phosphorylation and activation of ERK1/2. This inhibition leads to downstream effects, including the downregulation of matrix metalloproteinase-2 (MMP-2) and cyclin D1, and the upregulation of tissue inhibitor of metalloproteinase-2 (TIMP-2) and cell cycle inhibitors like p21. The collective result is a reduction in cell proliferation and invasion.

PraeruptorinA_Pathway PA This compound ERK ERK1/2 Phosphorylation PA->ERK Inhibits MMP2 MMP-2 Expression (Invasion) ERK->MMP2 Promotes CyclinD1 Cyclin D1 Expression (Cell Cycle Progression) ERK->CyclinD1 Promotes Proliferation Cell Proliferation & Invasion MMP2->Proliferation CyclinD1->Proliferation

Figure 1: this compound signaling pathway.

Quantitative Data Summary

The cytotoxic and antiproliferative effects of this compound are cell-line dependent. While some studies report direct cytotoxicity at higher concentrations, others find that PA primarily inhibits cell migration and invasion at non-toxic concentrations. The half-maximal inhibitory concentration (IC50) for cell viability can vary significantly. Below is a summary of findings from studies on various cancer cell lines.

Cell LineCancer TypeConcentration Range Tested (µM)Observed EffectsIC50 (µM)Citation(s)
HeLa, SiHa Cervical Cancer0 - 30Inhibited proliferation, colony formation, migration, and invasion; induced G0/G1 arrest.Not specified
A549, H1299 Non-Small Cell Lung0 - 50No significant decrease in cell viability compared to Praeruptorin C.> 50
SGC7901 Gastric Cancer50 - 100Antiproliferative and cytotoxic activities; enhanced doxorubicin effects.Not specified
Huh-7, SK-Hep-1, PLC/PRF/5 Hepatocellular CarcinomaNot specifiedInhibited migration and invasion by downregulating MMP1. Did not induce cytotoxicity.Not cytotoxic

Experimental Workflow

A typical workflow for assessing the cytotoxicity of this compound involves initial screening for effects on cell viability and cytotoxicity, followed by mechanistic studies to determine the mode of cell death and the signaling pathways involved.

Experimental_Workflow cluster_start Phase 1: Initial Screening cluster_assays Phase 2: Cytotoxicity & Viability Assessment cluster_mechanistic Phase 3: Mechanistic Studies cluster_end Phase 4: Data Analysis arrow arrow start Seed Cancer Cells in 96-well plates treat Treat with this compound (Dose-Response & Time-Course) start->treat viability Cell Viability Assay (MTT) treat->viability cytotoxicity Cytotoxicity Assay (LDH Release) treat->cytotoxicity analysis Calculate IC50 Values Quantify Apoptosis Analyze Protein Expression viability->analysis cytotoxicity->analysis apoptosis Apoptosis vs. Necrosis (Annexin V/PI Staining) pathway Signaling Pathway Analysis (Western Blot for p-ERK) analysis->apoptosis Based on IC50 analysis->pathway Based on IC50

Figure 2: General experimental workflow.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.

Materials:

  • This compound (PA) stock solution (in DMSO)

  • Selected cancer cell line

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution: DMSO or 0.04 M HCl in isopropanol

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the PA dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Protocol 2: Cytotoxicity Assessment (LDH Release Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.

Materials:

  • This compound (PA) stock solution

  • Selected cancer cell line

  • 96-well flat-bottom plates

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, Thermo Fisher)

  • Lysis Buffer (usually 10X, provided in the kit)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Prepare Controls: Set up triplicate wells for:

    • Untreated Control: Spontaneous LDH release.

    • Vehicle Control: Spontaneous LDH release with DMSO.

    • Maximum Release Control: Add 10 µL of 10X Lysis Buffer to untreated cells 45 minutes before the assay endpoint.

    • Medium Background Control: Wells with medium but no cells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

  • Supernatant Transfer: Centrifuge the plate at 250-400 x g for 5 minutes. Carefully transfer 50-100 µL of supernatant from each well to a new, optically clear 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50-100 µL of the reaction mixture to each well containing supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Stop the reaction using the stop solution if required by the kit. Measure the absorbance at 490 nm (with a reference wavelength of ~680 nm).

  • Data Analysis: Subtract the background reading from all values. Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by Annexin V-FITC. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Materials:

  • This compound (PA) stock solution

  • Selected cancer cell line

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 1-5 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 value for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. To detach adherent cells, use gentle trypsinization. Combine all cells from each well into a microcentrifuge tube.

  • Washing: Centrifuge the cells (e.g., 500 x g for 5 minutes) and wash the pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100-500 µL of 1X Binding Buffer. The cell density should be approximately 1-5 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. Gently vortex and incubate for 5-15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant.

Protocol 4: Investigation of Signaling Pathways (Western Blot for ERK1/2 Activation)

This protocol is used to determine if this compound inhibits the ERK signaling pathway by measuring the levels of phosphorylated ERK1/2 (p-ERK) relative to total ERK1/2.

Materials:

  • This compound (PA) stock solution

  • Selected cancer cell line

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein samples to equal concentrations. Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes. Load samples onto an SDS-PAGE gel and run at 100-120 V.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane using a stripping buffer and re-probe it with the antibody for total ERK1/2, following steps 6-9.

  • Data Analysis: Use densitometry software to quantify the band intensities. Calculate the ratio of p-ERK to total ERK for each sample to determine the effect of this compound on ERK1/2 phosphorylation.

References

Application Notes and Protocols: Utilizing Praeruptorin A in the Investigation of Multidrug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp or ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents.[1] Praeruptorin A (PA), a pyranocoumarin derived from the dried root of Peucedanum praeruptorum Dunn, has emerged as a promising natural compound for overcoming P-gp-mediated MDR.[2][3] These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on multidrug resistance in cancer cells.

This compound has been demonstrated to re-sensitize P-gp-overexpressing cancer cells to various chemotherapeutic drugs.[2] Its mechanism of action involves the direct inhibition of P-gp function, leading to increased intracellular drug accumulation.[2] Beyond its MDR reversal activity, this compound also exhibits intrinsic anti-cancer properties, including the inhibition of cancer cell proliferation, migration, and invasion, by modulating key signaling pathways such as ERK1/2 and AKT.

These notes will guide researchers through the essential experiments to characterize the activity of this compound, from determining its cytotoxic effects to elucidating its molecular mechanisms of action in MDR cancer models.

Data Presentation

Table 1: Cytotoxicity of this compound in Cancer Cell Lines
Cell LineCancer TypeMDR PhenotypeIC50 (µM) of this compound (24h)Citation
HeLaCervical CancerNon-MDR~20
SiHaCervical CancerNon-MDR>50
A549Non-Small Cell Lung CancerNon-MDRNot significant up to 50 µM
H1299Non-Small Cell Lung CancerNon-MDRNot significant up to 50 µM
Table 2: Reversal of P-glycoprotein (P-gp)-Mediated Multidrug Resistance by this compound
Cell LineResistant toChemotherapeutic AgentThis compound Concentration (µM)Reversal FoldCitation
P-gp-MDR cellsDoxorubicinDoxorubicinNot specifiedPotentiation observed
K562/A02AdriamycinAdriamycinNot specifiedPotentiation observed
LCC6MDRPaclitaxelPaclitaxelNot specifiedPotentiation observed
P388ADRDoxorubicinDoxorubicinNot specifiedPotentiation observed
K562/P-gpDoxorubicinDoxorubicinNot specifiedPotentiation observed
Reversal Fold = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent in the presence of this compound.
Table 3: Effect of this compound on P-glycoprotein (P-gp) Function
AssayCell Line/SystemEffect of this compoundQuantitative DataCitation
Doxorubicin AccumulationP-gp-MDR cellsIncreased intracellular doxorubicin accumulationSpecific fold-increase not detailed
Rhodamine 123 EffluxP-gp-overexpressing cellsInhibition of Rhodamine 123 effluxSpecific percentage of inhibition not detailed
P-gp ATPase ActivityIsolated P-gp membranesInhibition of ATPase activitySpecific percentage of inhibition not detailed

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound alone and in combination with chemotherapeutic agents on both drug-sensitive and multidrug-resistant cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment:

    • This compound alone: Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 30, 40, 50 µM) for 24, 48, and 72 hours.

    • Combination treatment: Pre-treat cells with a non-toxic concentration of this compound for 2 hours, followed by the addition of various concentrations of a chemotherapeutic drug (e.g., doxorubicin, paclitaxel, vincristine).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 values (the concentration of drug required to inhibit cell growth by 50%) using a dose-response curve.

P-glycoprotein (P-gp) Efflux Functional Assay (Rhodamine 123 Accumulation)

Objective: To assess the ability of this compound to inhibit the efflux function of P-gp.

Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp function by compounds like this compound leads to the accumulation of Rhodamine 123 inside the cells, which can be quantified by flow cytometry or fluorescence microscopy.

Protocol:

  • Cell Preparation: Harvest MDR and parental (non-MDR) cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • This compound Incubation: Pre-incubate the cells with various concentrations of this compound (or a known P-gp inhibitor like verapamil as a positive control) for 1 hour at 37°C.

  • Rhodamine 123 Staining: Add Rhodamine 123 to a final concentration of 5 µM and incubate for another 60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Flow Cytometry Analysis: Resuspend the cells in 500 µL of PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (excitation at 488 nm, emission at 525 nm).

  • Data Analysis: Compare the mean fluorescence intensity of this compound-treated cells to that of untreated and verapamil-treated cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.

P-glycoprotein (P-gp) ATPase Activity Assay

Objective: To determine if this compound directly interacts with P-gp and modulates its ATPase activity.

Principle: P-gp utilizes the energy from ATP hydrolysis to transport substrates out of the cell. The ATPase activity of P-gp is stimulated by its substrates. P-gp inhibitors can either stimulate or inhibit this ATPase activity. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Protocol:

  • Membrane Preparation: Use commercially available P-gp-rich membrane vesicles or prepare them from P-gp-overexpressing cells.

  • Assay Reaction: In a 96-well plate, combine P-gp membranes (5-10 µg), assay buffer (containing MgCl₂, EGTA, NaN₃), and various concentrations of this compound. Include a known P-gp substrate (e.g., verapamil) as a positive control for stimulation and sodium orthovanadate as a control for inhibition.

  • Initiate Reaction: Start the reaction by adding MgATP to a final concentration of 5 mM.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Stop Reaction and Detect Phosphate: Stop the reaction and detect the liberated inorganic phosphate using a malachite green-based colorimetric reagent.

  • Absorbance Measurement: Measure the absorbance at around 620-650 nm.

  • Data Analysis: Calculate the vanadate-sensitive ATPase activity and determine the effect of this compound on the basal and substrate-stimulated P-gp ATPase activity.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression levels of proteins involved in MDR and related signaling pathways.

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., P-gp, p-ERK, ERK, p-AKT, AKT, MMP-2, TIMP-2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Cell Migration and Invasion Assay (Transwell Assay)

Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.

Principle: The Transwell assay uses a chamber with a porous membrane to assess cell motility. For invasion assays, the membrane is coated with a layer of extracellular matrix (ECM) like Matrigel. Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate or invade through the pores to the lower surface of the membrane is quantified.

Protocol:

  • Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel and allow it to solidify. For migration assays, no coating is needed.

  • Cell Seeding: Seed serum-starved cells (5 x 10⁴ cells) in the upper chamber in serum-free medium containing various concentrations of this compound.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Cell Removal and Fixation: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells on the lower surface with methanol.

  • Staining: Stain the migrated/invaded cells with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

  • Data Analysis: Compare the number of migrated/invaded cells in this compound-treated groups to the control group.

Visualizations

MDR_Mechanism_and_PA_Action Mechanism of P-gp mediated MDR and its inhibition by this compound. cluster_cell Cancer Cell Pgp P-gp (ABCB1) Drug_out Chemotherapeutic Drug (extracellular) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Chemotherapeutic Drug (intracellular) Drug_in->Pgp Drug_out->Drug_in Influx PA This compound PA->Pgp Inhibits ATP ATP ATP->Pgp Energy

Caption: P-gp mediated drug efflux and its inhibition by this compound.

Experimental_Workflow_MDR_Reversal start Start: Select MDR and Parental Cancer Cell Lines mtt_pa MTT Assay: Determine non-toxic dose of PA start->mtt_pa rhodamine Rhodamine 123 Accumulation Assay: Assess P-gp Function start->rhodamine atpase P-gp ATPase Activity Assay: Direct P-gp Interaction start->atpase western Western Blot Analysis: Protein Expression (P-gp, Signaling) start->western mtt_combo MTT Assay: PA + Chemotherapeutic Drug mtt_pa->mtt_combo reversal_fold Calculate Reversal Fold mtt_combo->reversal_fold end End: Characterize PA as an MDR Reversal Agent reversal_fold->end rhodamine->end atpase->end western->end

Caption: Workflow for evaluating this compound as an MDR reversal agent.

Signaling_Pathway_PA Signaling pathways modulated by this compound in cancer cells. cluster_erk ERK Pathway cluster_akt AKT Pathway PA This compound ERK p-ERK1/2 PA->ERK Inhibits AKT p-AKT PA->AKT Inhibits MMP2 MMP-2 Expression ERK->MMP2 Upregulates TIMP2 TIMP-2 Expression ERK->TIMP2 Downregulates Invasion Cell Invasion & Migration MMP2->Invasion Promotes TIMP2->Invasion Inhibits Proliferation Cell Proliferation AKT->Proliferation Promotes

Caption: Signaling pathways affected by this compound in cancer cells.

References

Application Note: Praeruptorin A-Mediated Induction of MRP2 Expression via the PI3K/Akt-Nrf2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) is a crucial ATP-binding cassette (ABC) transporter predominantly expressed at the apical membrane of polarized cells, such as hepatocytes and renal proximal tubular cells.[1] It plays a significant role in the detoxification and elimination of a wide array of xenobiotics and endogenous compounds, particularly conjugated metabolites.[1][2] The regulation of MRP2 expression is of paramount interest in drug development and toxicology, as its induction can alter the pharmacokinetics and efficacy of various drugs.[2][3] Praeruptorin A (Pra-A), a natural pyranocoumarin compound, has demonstrated various pharmacological activities, including anti-inflammatory and anticancer effects. Emerging evidence suggests that Pra-A can modulate the expression of drug-metabolizing enzymes and transporters. This application note describes the quantitative analysis of MRP2 mRNA expression in response to Pra-A treatment in human hepatocellular carcinoma (HepG2) cells, a widely used in vitro model for studying liver-specific gene expression.

Mechanism of Action

This compound induces MRP2 expression by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which in turn leads to the activation and nuclear translocation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon activation of the PI3K/Akt pathway by Pra-A, Akt phosphorylates downstream targets that disrupt the Nrf2-Keap1 interaction. This stabilization allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including MRP2, thereby initiating their transcription. This pathway provides a key mechanism for cellular defense against oxidative stress and xenobiotics.

Data Presentation

The following tables summarize the quantitative real-time PCR (qPCR) data for MRP2 mRNA expression in HepG2 cells following treatment with this compound and specific pathway inhibitors.

Table 1: Dose-Dependent Effect of this compound on MRP2 mRNA Expression

Treatment GroupConcentration (µM)MRP2 mRNA Fold Change (Mean ± SD)
Control (DMSO)-1.00 ± 0.12
This compound102.54 ± 0.21
This compound254.89 ± 0.35
This compound507.15 ± 0.58

Data are normalized to the vehicle control group (DMSO). N=3 independent experiments.

Table 2: Effect of Pathway Inhibitors on this compound-Induced MRP2 mRNA Expression

Treatment GroupConcentration (µM)MRP2 mRNA Fold Change (Mean ± SD)
Control (DMSO)-1.00 ± 0.15
This compound254.95 ± 0.41
Pra-A + LY294002 (PI3K Inhibitor)25 + 101.35 ± 0.22
Pra-A + Brusatol (Nrf2 Inhibitor)25 + 0.11.18 ± 0.19

Cells were pre-treated with inhibitors for 1 hour before this compound stimulation. Data are normalized to the vehicle control group. N=3 independent experiments.

Visualizations

experimental_workflow Experimental Workflow for qPCR Analysis cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_qpcr qPCR HepG2 Seed HepG2 Cells Incubate Incubate (24h) HepG2->Incubate Treat Treat with Pra-A and/or Inhibitors Incubate->Treat Harvest Harvest Cells Treat->Harvest RNA_Extract Total RNA Extraction Harvest->RNA_Extract RNA_Quant RNA Quantification & Quality Check RNA_Extract->RNA_Quant cDNA cDNA Synthesis (Reverse Transcription) RNA_Quant->cDNA qPCR_Run Perform qPCR with MRP2 & GAPDH Primers cDNA->qPCR_Run Analysis Data Analysis (2-ΔΔCT Method) qPCR_Run->Analysis

Caption: Workflow from cell culture to qPCR data analysis.

signaling_pathway This compound Signaling Pathway for MRP2 Induction cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PraA This compound PI3K PI3K PraA->PI3K Akt Akt PI3K->Akt Activates Keap1 Keap1 Akt->Keap1 Inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Inhibition Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds MRP2 MRP2 Gene Transcription ARE->MRP2 Induces

Caption: Pra-A induces MRP2 via the PI3K/Akt/Nrf2 pathway.

experimental_design Logical Relationships of Experimental Groups cluster_inhibitors Pathway Inhibitors cluster_targets Signaling Targets PraA This compound (Inducer) PI3K PI3K/Akt Pathway PraA->PI3K Activates LY LY294002 (PI3K Inhibitor) LY->PI3K Blocks Brusatol Brusatol (Nrf2 Inhibitor) Nrf2 Nrf2 Pathway Brusatol->Nrf2 Blocks PI3K->Nrf2 Activates Outcome MRP2 Gene Expression (Measured by qPCR) Nrf2->Outcome Upregulates

Caption: Experimental design to probe the signaling pathway.

Detailed Experimental Protocols

1. Cell Culture and Treatment

This protocol is designed for studying the effects of this compound on the human hepatocellular carcinoma cell line, HepG2.

  • Materials:

    • HepG2 cells

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (100x)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • 6-well cell culture plates

    • This compound (Pra-A) stock solution (in DMSO)

    • LY294002 (PI3K inhibitor) stock solution (in DMSO)

    • Brusatol (Nrf2 inhibitor) stock solution (in DMSO)

    • Dimethyl sulfoxide (DMSO), cell culture grade

  • Procedure:

    • Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells into 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere and grow for 24 hours to reach approximately 70-80% confluency.

    • For inhibitor studies, pre-treat the cells with the final concentration of LY294002 (e.g., 10 µM) or Brusatol (e.g., 0.1 µM) for 1 hour.

    • Treat the cells with the desired concentrations of this compound (e.g., 10, 25, 50 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and does not exceed 0.1%.

    • Incubate the plates for the desired time period (e.g., 24 hours).

2. Total RNA Isolation

This protocol uses a standard TRIzol-based method for RNA extraction.

  • Materials:

    • TRIzol reagent or similar RNA isolation reagent

    • Chloroform

    • Isopropanol

    • Ethanol (75%), prepared with nuclease-free water

    • Nuclease-free water

    • Microcentrifuge tubes, nuclease-free

  • Procedure:

    • Aspirate the culture medium from the wells. Wash the cell monolayer once with 1 mL of ice-cold PBS.

    • Add 1 mL of TRIzol reagent directly to each well and lyse the cells by pipetting up and down several times.

    • Transfer the lysate to a microcentrifuge tube. Incubate at room temperature for 5 minutes.

    • Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Carefully transfer the upper aqueous phase (containing RNA) to a new tube.

    • Precipitate the RNA by adding 500 µL of isopropanol. Mix gently and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.

    • Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the ethanol wash.

    • Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in 20-50 µL of nuclease-free water.

    • Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

3. cDNA Synthesis (Reverse Transcription)

  • Materials:

    • High-Capacity cDNA Reverse Transcription Kit (or equivalent)

    • Isolated total RNA (1-2 µg per reaction)

    • Nuclease-free water

    • Thermal cycler

  • Procedure:

    • In a nuclease-free tube, combine 1-2 µg of total RNA with the components of the cDNA synthesis kit according to the manufacturer's instructions (typically includes reverse transcriptase, dNTPs, random primers, and reaction buffer).

    • Adjust the final volume with nuclease-free water.

    • Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).

    • Store the resulting cDNA at -20°C.

4. Quantitative Real-Time PCR (qPCR)

This protocol uses a SYBR Green-based detection method.

  • Materials:

    • Synthesized cDNA

    • SYBR Green qPCR Master Mix (2x)

    • Forward and reverse primers for human MRP2 (ABCC2) and a reference gene (e.g., GAPDH).

    • Nuclease-free water

    • qPCR-compatible plates/tubes

    • Real-Time PCR Detection System

  • Primer Sequences:

    • Human MRP2 Forward: 5'-GCT GGC TGA GAA TCT GAC CTT-3'

    • Human MRP2 Reverse: 5'-TCA GCT TCT CCA GCT TCT TCC-3'

    • Human GAPDH Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'

    • Human GAPDH Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'

  • Procedure:

    • Prepare the qPCR reaction mix in a master mix format. For each reaction, combine:

      • 10 µL of 2x SYBR Green Master Mix

      • 1 µL of Forward Primer (10 µM)

      • 1 µL of Reverse Primer (10 µM)

      • 2 µL of diluted cDNA (e.g., 1:10 dilution)

      • 6 µL of Nuclease-free water

    • Aliquot 20 µL of the reaction mix into each well of a qPCR plate.

    • Run the plate in a real-time PCR system with a typical thermal profile:

      • Initial Denaturation: 95°C for 10 minutes

      • Cycling (40 cycles):

        • 95°C for 15 seconds

        • 60°C for 60 seconds

      • Melt Curve Analysis: To verify product specificity.

    • Analyze the data using the 2-ΔΔCT method to determine the relative fold change in MRP2 expression, normalized to the GAPDH reference gene and relative to the vehicle control group.

References

Application Note: Western Blot Analysis of Protein Expression Changes Induced by Praeruptorin A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Praeruptorin A (PA) is a natural pyranocoumarin compound isolated from the dried root of Peucedanum praeruptorum Dunn. Emerging research indicates its potential as a therapeutic agent due to its anti-inflammatory and anti-cancer properties.[1][2] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on protein expression in cultured cells. Western blotting is a powerful and widely-used technique to detect and quantify specific proteins in a complex biological sample, making it ideal for studying the molecular mechanisms of drug candidates like PA.[3][4] The protocols outlined below cover cell culture, treatment with this compound, protein extraction, and immunoblotting, enabling researchers to assess how PA modulates key signaling pathways.

Mechanism of Action

This compound has been shown to influence several critical signaling pathways involved in inflammation and cancer progression. Key mechanisms include:

  • Inhibition of the NF-κB Pathway: PA can inhibit the activation of the NF-κB signaling pathway, reducing the expression of downstream inflammatory factors.[1]

  • Targeting of MAPK/ERK Signaling: Studies have demonstrated that PA can suppress the ERK1/2 signaling pathway, which is crucial for cell proliferation and invasion in various cancers. This often leads to the downregulation of matrix metalloproteinases (MMPs), such as MMP-1 and MMP-2.

  • Modulation of the CAR Pathway: this compound has been found to upregulate the expression of multidrug resistance-associated protein 2 (MRP2) through the activation of the constitutive androstane receptor (CAR).

These pathways are central to cellular processes like apoptosis, autophagy, and proliferation, making them important targets for drug development.

Quantitative Data Summary

The following table summarizes the observed effects of this compound on the expression of key proteins as determined by Western blot analysis in various studies.

Cell LineTreatment ConditionTarget ProteinObserved EffectReference
RAW 264.7 Macrophages1-5 µM PANF-κB pathway proteinsInhibition of activation
Human Hepatocellular Carcinoma (Huh-7, SK-Hep-1)Not specifiedp-p38MAPKReduction in phosphorylation
Human Hepatocellular Carcinoma (Huh-7, SK-Hep-1)Not specifiedMMP-1Inhibition of expression
Human Cervical Cancer (HeLa, SiHa)0-30 µM PA for 24hMMP-2Suppression of expression
Human Cervical Cancer (HeLa, SiHa)0-30 µM PA for 24hp-ERK1/2Significant inhibition
Human Hepatocellular (HepG2)Not specifiedMRP2Significant induction

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol is a general guideline and should be optimized for specific cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HepG2, SK-Hep-1)

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (PA) stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffered Saline (PBS), sterile

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. For example, seed 1 x 10⁵ cells per well.

  • Incubation: Incubate the cells for 24 hours at 37°C with 5% CO₂ to allow for attachment.

  • This compound Preparation: Prepare working solutions of PA by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 0, 5, 10, 20 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the wells and wash once with sterile PBS. Add 2 mL of the medium containing the appropriate PA concentration to each well. Include a vehicle control (medium with DMSO only).

  • Incubation: Return the plates to the incubator and treat for the desired time period (e.g., 24 hours).

Protocol 2: Protein Extraction and Quantification

Materials:

  • RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge (refrigerated at 4°C)

  • BCA Protein Assay Kit

Procedure:

  • Cell Lysis: After treatment, place the 6-well plates on ice. Remove the medium and wash the cells twice with ice-cold PBS.

  • Harvesting: Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new clean, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

Protocol 3: Western Blot Analysis

Materials:

  • SDS-PAGE gels (appropriate percentage for target protein size)

  • Running buffer (Tris-Glycine-SDS)

  • Transfer buffer (Tris-Glycine-Methanol)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., anti-NF-κB, anti-p-ERK, anti-MMP-2, and a loading control like anti-β-actin or anti-GAPDH)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc™)

Procedure:

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to the loading control (e.g., β-actin) to compare protein levels between different treatment groups.

Visualizations

Western_Blot_Workflow cluster_culture Cell Culture & Treatment cluster_protein Protein Extraction & Quantification cluster_blot Western Blotting cluster_analysis Data Analysis A 1. Seed Cells in 6-well Plates B 2. Incubate for 24h (Cell Adhesion) A->B C 3. Treat with This compound B->C D 4. Incubate for Desired Time (e.g., 24h) C->D E 5. Cell Lysis (RIPA Buffer) D->E F 6. Centrifuge to Pellet Debris E->F G 7. Collect Supernatant (Protein Lysate) F->G H 8. Quantify Protein (BCA Assay) G->H I 9. SDS-PAGE (Protein Separation) H->I J 10. Transfer to PVDF Membrane I->J K 11. Blocking & Antibody Incubation J->K L 12. ECL Detection & Imaging K->L M 13. Densitometry Analysis L->M N 14. Normalize to Loading Control M->N

Caption: Experimental workflow for Western blot analysis.

PraeruptorinA_Pathway cluster_ERK MAPK/ERK Pathway cluster_NFKB NF-κB Pathway PA This compound ERK p-ERK1/2 PA->ERK inhibits IKK IKK PA->IKK inhibits MMP MMP-1 / MMP-2 ERK->MMP activates Invasion Cell Invasion & Metastasis MMP->Invasion promotes NFKB NF-κB IKK->NFKB activates Inflammation Inflammatory Gene Expression NFKB->Inflammation promotes

Caption: Signaling pathways modulated by this compound.

References

Praeruptorin A: Application Notes and Protocols for Network Pharmacology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Praeruptorin A (PA) in network pharmacology research. This compound, a pyranocoumarin compound isolated from the dried root of Peucedanum praeruptorum Dunn, has garnered significant interest for its therapeutic potential in various diseases, including cancer and inflammatory conditions.[1] Network pharmacology offers a systematic approach to elucidating the complex mechanisms of action of such natural products by identifying their multiple targets and the interconnected signaling pathways they modulate.

Application Notes

This compound has been investigated in network pharmacology studies primarily for its anti-inflammatory and anti-cancer properties. These studies typically follow a workflow that integrates computational prediction with experimental validation to uncover the molecular mechanisms of PA.

Key Therapeutic Areas and Mechanisms of Action:

  • Anti-Inflammatory Effects: this compound has been shown to exert significant anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.[1][2] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[1] Studies in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have demonstrated that PA suppresses the expression of inducible nitric oxide synthase (iNOS), IL-1β, and TNF-α at both the mRNA and protein levels.[1]

  • Anti-Cancer Effects: In the context of cancer, network pharmacology studies have revealed that this compound can inhibit cell proliferation, migration, and invasion. A key mechanism involves the targeting of the ERK/MMP1 and ERK1/2 signaling pathways.

    • In human cervical cancer cells, PA has been found to suppress the expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for extracellular matrix degradation and cancer cell invasion, while increasing the expression of its inhibitor, tissue inhibitor of metalloproteinase-2 (TIMP-2).

    • In human hepatocellular carcinoma cells, this compound has been shown to inhibit migration and invasion by targeting the ERK/MMP1 signaling pathway.

  • Sepsis and Ferroptosis: A network pharmacology-based study has indicated that this compound may inhibit ferroptosis in sepsis. The proposed mechanism involves the modulation of prostaglandin-endoperoxide synthase 2 (PTGS2). Experimental validation showed that PA reduced malondialdehyde (MDA) accumulation, ameliorated glutathione (GSH) depletion, and enhanced glutathione peroxidase 4 (GPX4) expression.

Quantitative Data Presentation

The following tables summarize the quantitative data from various studies on this compound, providing a basis for experimental design and comparison.

Table 1: In Vitro Efficacy of this compound

Cell LineTreatment/StimulusParameterValueReference
RAW 264.7 macrophagesPolyinosinic acid-polycytidylic acid (poly (I:C))Non-toxic Concentration Range1-5 µM
RAW 264.7 macrophagesPolyinosinic acid-polycytidylic acid (poly (I:C))Significant Cell Viability Inhibition6-7 µM
HeLa and SiHa cells-Inhibition of cell proliferation, migration, and invasion20 and 30 µM
HepatocytesInterleukin 1βIC50 for NO production inhibitionPraeruptorin B showed 4.8-fold higher potency than this compound

Table 2: Effect of this compound on Protein and mRNA Expression

Cell LineTreatmentTarget MoleculeEffectConcentrationReference
HeLa cellsThis compoundMMP-2 (protein and mRNA)Significantly reduced20 and 30 µM
HeLa cellsThis compoundTIMP-2 (protein and mRNA)Significantly elevated20 and 30 µM
HeLa cellsThis compoundCyclin D1, Skp2Concentration-dependent reductionNot specified
HeLa cellsThis compoundp21, p27, Rb, p16Increased levelsNot specified
RAW 264.7 macrophagesLPSiNOS, IL-1β, TNF-α (protein and mRNA)SuppressedNot specified
HepatocytesInterleukin 1βTnf, Ccl20, Il1r1 (mRNA)ReducedNot specified
MacrophagesSepsis modelGPX4 expressionEnhancedNot specified
MacrophagesSepsis modelPTGS2 expressionMarkedly decreasedNot specified

Experimental Protocols

This section provides detailed protocols for key experiments commonly used in the network pharmacology study of this compound.

Network Pharmacology Analysis: A General Workflow

This protocol outlines the typical steps for a network pharmacology study.

cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation A Compound Target Prediction (e.g., SwissTargetPrediction, TCMSP) C Construction of Protein-Protein Interaction (PPI) Network (e.g., STRING) A->C B Disease Target Identification (e.g., GeneCards, OMIM) B->C D Network Analysis and Hub Gene Identification (e.g., Cytoscape) C->D E Pathway and Functional Enrichment Analysis (GO, KEGG) D->E F Molecular Docking (e.g., AutoDock, GOLD) D->F G Cell Culture and This compound Treatment E->G F->G H Western Blot Analysis G->H I qRT-PCR Analysis G->I J ELISA / NO Assay G->J

Figure 1: A typical workflow for a network pharmacology study of this compound.

Cell Culture and Treatment
  • Cell Lines:

    • RAW 264.7 (murine macrophages) for anti-inflammatory studies.

    • HeLa, SiHa (human cervical cancer), Huh-7, SK-Hep-1, PLC/PRF/5 (human hepatocellular carcinoma) for anti-cancer studies.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute with culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

  • Treatment: Seed cells in plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound, with or without a stimulant (e.g., LPS or poly (I:C) for inflammation models). A vehicle control (DMSO) group should be included.

Western Blot Analysis

This protocol is for determining the protein expression levels of target genes.

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., NF-κB p65, p-p65, IκBα, p-IκBα, ERK, p-ERK, MMP-2, TIMP-2, β-actin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions (typically 1:1000).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring the mRNA expression levels of target genes.

  • RNA Extraction: Extract total RNA from treated cells using a suitable RNA isolation kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform real-time PCR using a qPCR instrument with SYBR Green master mix and specific primers for the target genes (e.g., iNOS, IL-1β, TNF-α, MMP-2, TIMP-2) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Cycling Conditions (Example):

    • Initial denaturation: 95°C for 10 min.

    • 40 cycles of:

      • Denaturation: 95°C for 15 sec.

      • Annealing/Extension: 60°C for 1 min.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Molecular Docking

This protocol outlines the general steps for performing molecular docking to predict the binding of this compound to its protein targets.

  • Software: Utilize molecular docking software such as AutoDock, GOLD, or Discovery Studio.

  • Ligand Preparation: Obtain the 3D structure of this compound from a database like PubChem and prepare it by adding hydrogen atoms, assigning charges, and minimizing its energy.

  • Protein Preparation: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules and ligands, adding hydrogen atoms, and assigning charges.

  • Grid Box Generation: Define the binding site on the target protein and generate a grid box that encompasses this site.

  • Docking Simulation: Run the docking algorithm to predict the binding poses of this compound within the protein's binding site.

  • Analysis: Analyze the docking results to identify the best binding pose based on the docking score and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues.

Mandatory Visualizations

Signaling Pathway Diagrams

cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Inflammatory_Genes Inflammatory Genes (iNOS, IL-1β, TNF-α) NFkB_nucleus->Inflammatory_Genes Activates Transcription PA This compound PA->IKK Inhibits

Figure 2: this compound inhibits the NF-κB signaling pathway.

cluster_erk_mmp ERK/MMP Signaling Pathway in Cancer Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK AP1 AP-1 ERK->AP1 MMP2 MMP-2 Expression AP1->MMP2 Invasion Cell Invasion & Metastasis MMP2->Invasion PA This compound PA->ERK Inhibits

Figure 3: this compound inhibits the ERK/MMP signaling pathway in cancer.

References

Application Notes: Praeruptorin A as a Quality Control Marker for Peucedani Radix

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Peucedani Radix, the dried root of Peucedanum praeruptorum Dunn, is a traditional Chinese medicine known as "Qianhu".[1] It has been used for centuries to treat respiratory ailments such as cough with thick sputum and upper respiratory infections.[1][2] The primary active constituents responsible for its therapeutic effects are angular-type pyranocoumarins, with Praeruptorin A being a major and crucial bioactive component.[2][3] this compound exhibits a range of pharmacological activities, including anti-inflammatory, vasorelaxant, and anti-tumor effects. Due to its significant bioactivity and prevalence in the herb, this compound is officially recognized in the Chinese Pharmacopoeia as a key chemical marker for the quality control and standardization of Peucedani Radix. These application notes provide detailed protocols for the quantification of this compound, summarize its content in various forms of the herb, and illustrate its key biological pathways.

Quantitative Data Summary

The concentration of this compound in Peucedani Radix can vary significantly based on factors such as the plant's origin (wild or cultivated), age, and the specific part of the root used. Proper quantification is essential for ensuring the quality and efficacy of the herbal material.

Table 1: this compound Content in Peucedanum praeruptorum

Sample TypeAnalytical MethodThis compound Content (% w/w)Reference
Wild P. praeruptorumHPLC0.288 – 0.759%
Cultivated P. praeruptorumHPLCSignificantly lower than wild samples
2-year-old P. praeruptorum RootsHPLCHigher than 1-year-old plants
P. praeruptorum RootsHPLCHighest concentration compared to stems and leaves
"Earthworm head" form (Wild)HPLC-DADHigher content of active coumarins

Experimental Protocols

Protocol 1: Preparation of Sample and Standard Solutions for HPLC Analysis

This protocol details the extraction of this compound from Peucedani Radix and the preparation of a standard solution for High-Performance Liquid Chromatography (HPLC) analysis.

1. Materials and Reagents:

  • Dried Peucedani Radix powder (60 mesh)

  • This compound reference standard (>98% purity)

  • Methanol (HPLC grade)

  • Deionized water

  • Phosphoric acid (HPLC grade)

  • Ultrasonic bath

  • Analytical balance

  • Volumetric flasks (25 mL, 50 mL)

  • 0.45 µm syringe filters

2. Preparation of Standard Solution:

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in a 25 mL volumetric flask using methanol to create a stock solution.

  • From the stock solution, prepare a series of working standard solutions at different concentrations (e.g., 50, 100, 150, 300, 600 µg/mL) by diluting with methanol.

  • Filter the solutions through a 0.45 µm syringe filter before injection into the HPLC system.

3. Preparation of Sample Solution:

  • Accurately weigh 1.0 g of dried Peucedani Radix powder into a conical flask.

  • Add 50 mL of methanol to the flask.

  • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Allow the mixture to cool, then replenish the lost weight with methanol.

  • Centrifuge the extract at 10,000 rpm for 5 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: HPLC Quantification of this compound

This protocol provides the instrumental parameters for the quantitative analysis of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a DAD or UV detector.

  • Column: Reversed-phase C18 column (e.g., Phenomenex Luna C18, 5 µm, 4.6 × 250 mm).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% phosphoric acid.

    • Solvent B: Acetonitrile with 0.1% phosphoric acid.

    • Alternative Isocratic Method: Methanol-water (75:25, v/v) can also be used.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection Wavelength: 323 nm or 330 nm.

  • Injection Volume: 10 - 20 µL.

  • Column Temperature: 25-30°C.

2. Analysis Procedure:

  • Construct a calibration curve by injecting the series of standard solutions and plotting peak area against concentration. The linearity should be confirmed (r² > 0.999).

  • Inject the prepared sample solution into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Experimental and Logical Workflows

The quality control process involves a series of steps from sample acquisition to final analysis.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Obtain Peucedani Radix B Grind to Powder (60 mesh) A->B C Ultrasonic Extraction with Methanol B->C D Centrifuge and Filter C->D E Inject Sample into HPLC-UV/DAD System D->E F Chromatographic Separation on C18 Column E->F G Detect at 323 nm F->G H Identify Peak by Retention Time G->H I Quantify using External Standard Curve H->I J Assess Quality Compliance I->J

Caption: Overall workflow for the quality control of Peucedani Radix.

Bioactivity and Signaling Pathways

This compound is responsible for several key pharmacological effects of Peucedani Radix. Understanding its mechanism of action is crucial for appreciating its role as a quality marker.

Vasodilation via NO/cGMP Pathway

(+)-Praeruptorin A induces relaxation of vascular smooth muscle, an effect that is partially dependent on the endothelium. It achieves this by activating endothelial nitric oxide synthase (eNOS), which leads to the production of nitric oxide (NO). NO then stimulates the production of cyclic guanosine monophosphate (cGMP), resulting in vasodilation.

G PA (+)-Praeruptorin A eNOS eNOS (Endothelial Nitric Oxide Synthase) PA->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP increase sGC->cGMP GTP to cGMP Relax Smooth Muscle Relaxation cGMP->Relax

Caption: Vasodilation signaling pathway of (+)-Praeruptorin A.
Anti-Inflammatory Effect via NF-κB Pathway Inhibition

This compound demonstrates significant anti-inflammatory properties. In macrophage cell models induced by inflammatory stimuli like Poly(I:C), this compound has been shown to inhibit the activation of the NF-κB signaling pathway. This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, such as IL-1β.

G Stimulus Inflammatory Stimulus (e.g., Poly(I:C)) NFkB NF-κB Pathway Activation Stimulus->NFkB Genes Pro-inflammatory Gene Expression (IL-1β, etc.) NFkB->Genes Inflammation Inflammation Genes->Inflammation PA This compound PA->NFkB inhibits

Caption: Anti-inflammatory mechanism of this compound.
Anti-Metastatic Effect via ERK/MMP1 Pathway

In the context of cancer research, this compound has been found to reduce the metastatic potential of human hepatocellular carcinoma cells. It exerts this effect by targeting and inhibiting the ERK signaling pathway, which in turn suppresses the expression of Matrix Metalloproteinase-1 (MMP1), an enzyme crucial for cancer cell invasion.

G HCC Hepatocellular Carcinoma Cells ERK ERK Signaling Pathway MMP1 MMP1 Expression ERK->MMP1 Metastasis Cell Invasion & Metastasis MMP1->Metastasis PA This compound PA->ERK inhibits

Caption: Anti-metastatic mechanism of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Praeruptorin A Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Praeruptorin A in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the known solvents for this compound?

Q2: Why is my this compound precipitating when I dilute my stock solution in an aqueous buffer for in vivo administration?

This is a common issue encountered with poorly water-soluble compounds like this compound. When a concentrated stock solution in an organic solvent (e.g., DMSO) is diluted into an aqueous medium, the solvent concentration decreases significantly, leading to a drop in the solubility of the compound and subsequent precipitation.

Q3: What are the initial steps to improve the solubility of this compound for my animal studies?

A common starting point is to use a co-solvent system. This involves dissolving this compound in a minimal amount of a biocompatible organic solvent, such as DMSO or ethanol, and then diluting this solution in a vehicle like saline or a polyethylene glycol (PEG)-based solution. It is crucial to minimize the concentration of the organic solvent to avoid toxicity in the animal model.

Q4: Are there more advanced formulation strategies to enhance the bioavailability of this compound for oral administration?

Yes, several advanced formulation techniques can significantly improve the oral bioavailability of poorly soluble drugs. These include creating nanosuspensions, forming solid dispersions, utilizing lipid-based formulations, and preparing cyclodextrin inclusion complexes.[1][2][3]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Dosing Solution

Symptoms:

  • Visible particles or cloudiness in the final dosing solution.

  • Inconsistent results in animal studies due to inaccurate dosing.

Possible Causes:

  • Low aqueous solubility of this compound.

  • High concentration of the drug in the final formulation.

  • Insufficient amount of co-solvent.

  • Incompatibility of the chosen vehicle with the drug.

Troubleshooting Steps:

  • Optimize Co-solvent System:

    • Decrease the final concentration of this compound in the dosing solution.

    • Increase the proportion of the co-solvent (e.g., PEG300, PEG400) in the final vehicle, while staying within toxicologically acceptable limits.

    • Experiment with different biocompatible co-solvents.

  • pH Adjustment:

    • Investigate the effect of pH on this compound solubility. Adjusting the pH of the vehicle might improve solubility, although this is less common for neutral compounds.

  • Explore Advanced Formulations:

    • If co-solvent systems are insufficient, consider more advanced techniques as outlined in the experimental protocols below.

Issue 2: Poor or Variable Bioavailability in In Vivo Studies

Symptoms:

  • Low and inconsistent plasma concentrations of this compound after oral administration.

  • Lack of a clear dose-response relationship in efficacy studies.

Possible Causes:

  • Poor dissolution of the compound in the gastrointestinal tract.

  • First-pass metabolism.

  • Precipitation of the drug in the gut.

Troubleshooting Steps:

  • Particle Size Reduction:

    • Micronization or nanosizing of this compound can increase the surface area for dissolution.[4] Consider preparing a nanosuspension.

  • Formulation Enhancement:

    • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can significantly enhance its aqueous solubility and dissolution rate.[5]

    • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix can improve its wettability and dissolution.

    • Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its absorption.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)Soluble
EthanolSoluble-
ChloroformSoluble-
DichloromethaneSoluble-
Ethyl AcetateSoluble-
AcetoneSoluble-
WaterInsoluble

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension using High-Pressure Homogenization

This protocol describes a general method for preparing a nanosuspension, a technique known to enhance the solubility and dissolution rate of poorly water-soluble drugs.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • High-pressure homogenizer

Procedure:

  • Preparation of the Suspension:

    • Disperse a defined amount of this compound in an aqueous solution containing the stabilizer.

    • Stir the mixture with a magnetic stirrer for 30 minutes to ensure adequate wetting of the drug particles.

  • High-Pressure Homogenization:

    • Process the suspension through a high-pressure homogenizer.

    • Apply a pressure of approximately 1500 bar for 20-30 cycles.

    • Monitor the particle size and polydispersity index (PDI) of the nanosuspension using a particle size analyzer at regular intervals during homogenization.

  • Characterization:

    • Once the desired particle size and PDI are achieved, characterize the nanosuspension for particle size, zeta potential, and drug content.

    • The final nanosuspension can be used directly for in vivo studies or can be lyophilized for long-term storage.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol provides a method for preparing an inclusion complex of this compound with a cyclodextrin, which can significantly improve its aqueous solubility.

Materials:

  • This compound

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD)

  • Ethanol

  • Purified water

  • Lyophilizer

Procedure:

  • Dissolution:

    • Dissolve this compound in a minimal amount of ethanol.

    • In a separate container, dissolve the cyclodextrin (e.g., HP-β-CD) in purified water. A 1:1 or 1:2 molar ratio of this compound to cyclodextrin is a good starting point.

  • Complexation:

    • Slowly add the ethanolic solution of this compound to the aqueous cyclodextrin solution while stirring continuously.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Lyophilization:

    • Freeze the resulting solution at -80°C.

    • Lyophilize the frozen solution for 48-72 hours to obtain a dry powder of the inclusion complex.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

    • Determine the solubility of the complex in water and compare it to that of the free drug.

Visualizations

experimental_workflow_nanosuspension cluster_prep Preparation cluster_hph High-Pressure Homogenization cluster_char Characterization & Use start Start disperse Disperse this compound in Stabilizer Solution start->disperse stir Stir for 30 min disperse->stir homogenize Homogenize at ~1500 bar for 20-30 cycles stir->homogenize measure_ps Measure Particle Size & PDI homogenize->measure_ps measure_ps->homogenize Size > Target char Characterize: - Particle Size - Zeta Potential - Drug Content measure_ps->char Size ≤ Target use Use for In Vivo Studies or Lyophilize char->use experimental_workflow_cyclodextrin cluster_dissolution Dissolution cluster_complexation Complexation cluster_lyophilization Lyophilization cluster_characterization Characterization start Start dissolve_pa Dissolve this compound in Ethanol start->dissolve_pa dissolve_cd Dissolve Cyclodextrin in Water start->dissolve_cd mix Slowly Mix Solutions dissolve_pa->mix dissolve_cd->mix stir Stir for 24-48 hours mix->stir freeze Freeze at -80°C stir->freeze lyophilize Lyophilize for 48-72 hours freeze->lyophilize char Characterize Complex: - FTIR - DSC - XRD lyophilize->char sol_test Test Aqueous Solubility char->sol_test end End sol_test->end troubleshooting_precipitation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Issue: Precipitation of This compound in Dosing Solution cause1 Low Aqueous Solubility issue->cause1 cause2 High Drug Concentration issue->cause2 cause3 Insufficient Co-solvent issue->cause3 solution1 Optimize Co-solvent System (e.g., increase PEG) cause1->solution1 solution3 Consider Advanced Formulations (Nanosuspension, Cyclodextrin) cause1->solution3 solution2 Decrease Drug Concentration cause2->solution2 cause3->solution1

References

Technical Support Center: Praeruptorin A Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of Praeruptorin A (PA) from its natural source, the root of Peucedanum praeruptorum Dunn.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and actionable solutions.

Issue EncounteredPotential CausesRecommended Solutions
Low this compound Yield 1. Suboptimal Extraction Method: Traditional methods like maceration or decoction may have lower efficiency.[1] 2. Inefficient Solvent System: The polarity of the solvent may not be optimal for this compound solubility. 3. Incomplete Extraction: Insufficient extraction time or solvent-to-solid ratio. 4. Degradation of this compound: Exposure to high temperatures, alkaline pH, or prolonged light can degrade the compound.[2]1. Method Optimization: Consider advanced techniques like Supercritical Fluid Extraction (SFE) or Ultrasound-Assisted Extraction (UAE), which have been shown to improve yields.[3][4] 2. Solvent Selection: Use polar solvents like methanol, ethanol, or ethyl acetate. A mixture of solvents, such as ethanol-water, can also be effective.[5] 3. Parameter Adjustment: Increase extraction time, temperature (within stability limits), and the solvent-to-solid ratio. For UAE, optimize sonication time and power. For SFE, optimize pressure, temperature, and consider a co-solvent like ethanol. 4. Control Extraction Conditions: Maintain a neutral to slightly acidic pH. Avoid excessively high temperatures (above 60°C for prolonged periods). Protect the extract from direct light.
Inconsistent Yields Between Batches 1. Variability in Raw Material: The concentration of this compound can vary in the plant material due to geographical source, harvest time, and storage conditions. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent composition between batches. 3. Incomplete Solvent Removal: Residual solvent can affect the final weight and concentration measurement.1. Raw Material Standardization: Source plant material from a reliable supplier and aim for consistency in harvesting and drying processes. 2. Strict Protocol Adherence: Maintain precise control over all extraction parameters for each batch. 3. Standardized Drying Process: Implement a consistent and thorough drying process for the final extract.
Presence of Impurities in the Extract 1. Non-selective Extraction: The chosen solvent may co-extract other compounds with similar polarity to this compound. 2. Inadequate Filtration: Failure to remove particulate matter after extraction.1. Selective Extraction: Employ a more selective method like SFE or optimize the solvent system to target this compound more specifically. 2. Purification Steps: Incorporate post-extraction purification techniques such as column chromatography. 3. Proper Filtration: Use appropriate filter paper or membranes to clarify the extract.
Formation of Emulsions During Liquid-Liquid Extraction 1. Presence of Surfactant-like Compounds: Natural products can contain compounds that stabilize emulsions.1. Gentle Mixing: Swirl the separatory funnel gently instead of vigorous shaking. 2. Salting Out: Add a saturated solution of sodium chloride (brine) to break the emulsion. 3. Centrifugation: If the emulsion persists, centrifugation can help separate the layers.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound?

A1: Supercritical Fluid Extraction (SFE) with CO2, often with a polar co-solvent like ethanol, has been reported to provide higher yields and shorter extraction times compared to traditional methods like decoction and heating reflux. Ultrasound-Assisted Extraction (UAE) is another efficient and green alternative that can significantly reduce extraction time and improve yield compared to maceration.

Q2: What is the optimal solvent for this compound extraction?

A2: this compound is a coumarin, and polar solvents are generally effective for their extraction. Methanol, ethanol, and ethyl acetate have been successfully used. For SFE, supercritical CO2 with an ethanol modifier is recommended. The choice of solvent can also influence the co-extraction of other compounds, so the final application of the extract should be considered.

Q3: How can I improve the yield of my current extraction protocol?

A3: To improve your yield, consider the following:

  • Particle Size Reduction: Grinding the Peucedanum praeruptorum root to a fine powder increases the surface area for solvent interaction.

  • Optimize Extraction Time and Temperature: Ensure you are using an adequate extraction time. For solvent-based methods, a moderate increase in temperature (e.g., to 40-60°C) can enhance extraction efficiency, but be mindful of potential degradation at higher temperatures.

  • Increase Solvent-to-Solid Ratio: A higher volume of solvent can lead to a more complete extraction.

  • Agitation: Continuous stirring or agitation during maceration can improve mass transfer.

Q4: Is this compound sensitive to degradation during extraction?

A4: Yes, coumarins like this compound can be susceptible to degradation under certain conditions. High temperatures, especially for prolonged periods, can lead to degradation. Alkaline conditions (high pH) should also be avoided as they can promote the hydrolysis of the ester groups in this compound. Exposure to direct light may also cause photodegradation. It is advisable to conduct extractions under neutral or slightly acidic conditions, at moderate temperatures, and with protection from light.

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a common and reliable method for the quantitative analysis of this compound. A C18 column is typically used with a mobile phase consisting of a gradient of water (often with a small amount of acid like phosphoric acid) and acetonitrile.

Data on Extraction Yields

The following tables summarize reported yields for coumarins from Peucedanum species using various extraction methods. Note that direct comparisons should be made with caution as the plant material and specific experimental conditions may vary between studies.

Table 1: Comparison of this compound Content in Peucedanum praeruptorum

Extraction MethodPlant PartThis compound Content (% w/w)Reference
HPLC-DAD AnalysisRoot0.288 - 0.759

Table 2: Comparison of Total Coumarin Yield from Peucedanum decursivum using Ultrasound-Assisted Extraction (UAE)

Extraction SolventTotal Coumarin Yield (%)Key ParametersReference
Deep Eutectic Solvent (Choline chloride/1,4-butanediol) with enzyme pretreatment2.6560°C, 50 min, 300 W
70% Ethanol with enzyme pretreatmentLower than DES40°C, 40 min, 300 W
Methanol with enzyme pretreatmentLower than DES40°C, 40 min, 300 W

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of this compound

This protocol is based on optimized conditions reported for the extraction of this compound from Peucedanum praeruptorum root.

Materials and Equipment:

  • Dried and powdered root of Peucedanum praeruptorum

  • Supercritical Fluid Extractor

  • CO2 (SFC grade)

  • Ethanol (as co-solvent)

Procedure:

  • Pack the extraction vessel with the powdered plant material.

  • Set the extraction temperature to 60°C.

  • Set the extraction pressure to 20 MPa.

  • Introduce ethanol as a co-solvent at a defined flow rate.

  • Begin the dynamic extraction with CO2 flow for a duration of 3 hours.

  • Depressurize the extract in the collection vessel to precipitate the extracted compounds.

  • Collect the extract and store it protected from light.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Coumarins

This protocol is adapted from a study on the extraction of coumarins from Peucedanum decursivum.

Materials and Equipment:

  • Dried and powdered root of Peucedanum species

  • Ultrasonic bath or probe sonicator

  • Extraction solvent (e.g., 70% ethanol)

  • Shaker or magnetic stirrer

  • Centrifuge

Procedure:

  • Weigh the powdered plant material and place it in an extraction vessel.

  • Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:14 g/mL).

  • Adjust the pH of the mixture if necessary (a slightly acidic pH of 5 was found to be optimal in the cited study).

  • Place the vessel in an ultrasonic bath or use a probe sonicator.

  • Apply ultrasound at a specific power (e.g., 300 W) and temperature (e.g., 60°C) for a defined time (e.g., 50 minutes).

  • After sonication, centrifuge the mixture to separate the extract from the solid residue.

  • Collect the supernatant (the extract) and filter if necessary.

  • Store the extract in a dark, cool place.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing start Dried Peucedanum praeruptorum Root grinding Grinding/ Pulverization start->grinding maceration Maceration grinding->maceration Solvent uae Ultrasound-Assisted Extraction (UAE) grinding->uae Solvent sfe Supercritical Fluid Extraction (SFE) grinding->sfe Supercritical CO2 + Co-solvent filtration Filtration/ Centrifugation maceration->filtration uae->filtration concentration Solvent Evaporation/ Concentration sfe->concentration filtration->concentration purification Purification (e.g., Chromatography) concentration->purification analysis Analysis (HPLC) purification->analysis end This compound analysis->end low_yield_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low this compound Yield cause1 Suboptimal Extraction Method issue->cause1 cause2 Inefficient Solvent issue->cause2 cause3 Incomplete Extraction issue->cause3 cause4 Compound Degradation issue->cause4 sol1 Use Advanced Methods (SFE, UAE) cause1->sol1 sol2 Optimize Solvent (Polarity, Mixture) cause2->sol2 sol3 Adjust Parameters (Time, Temp, Ratio) cause3->sol3 sol4 Control Conditions (pH, Temp, Light) cause4->sol4

References

Technical Support Center: Optimizing HPLC Parameters for Praeruptorin A and B Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Praeruptorin A and B.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for separating this compound and B?

A C18 reversed-phase column is the most common and effective choice for the separation of coumarins like this compound and B. Polymeric C18 columns, such as the Hamilton PRP-C18, offer excellent pH and thermal stability, which can be advantageous for method development and robustness.[1][2]

Q2: What are the typical mobile phases used for the separation of this compound and B?

A gradient elution using a mixture of acetonitrile and water or methanol and water is typically employed.[3][4] The addition of a small amount of acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can help to improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase.[5]

Q3: What is the optimal detection wavelength for this compound and B?

This compound and B, as coumarins, exhibit UV absorbance. A common starting point for detection is 254 nm. However, for optimal sensitivity, it is recommended to determine the wavelength of maximum absorbance (λmax) for both compounds using a diode array detector (DAD).

Q4: How should I prepare my samples for HPLC analysis?

Sample preparation is crucial to protect the HPLC column and ensure accurate results. A general workflow includes:

  • Extraction: If starting from a solid matrix like plant material, extraction with a suitable organic solvent such as methanol or ethyl acetate is necessary.

  • Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that could clog the column.

  • Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and concentrate the analytes of interest.

Experimental Protocol: HPLC Separation of this compound and B

This protocol provides a starting point for developing a robust HPLC method for the separation of this compound and B. Optimization will likely be required based on your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh the sample containing this compound and B.
  • Extract the sample with HPLC-grade methanol (e.g., 10 mg of sample in 1 mL of methanol).
  • Vortex the sample for 5 minutes to ensure complete extraction.
  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any solid material.
  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

ParameterRecommended Setting
Column C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Diode Array Detector (DAD) at 254 nm

3. Data Analysis:

  • Integrate the peak areas for this compound and Praeruptorin B.
  • For quantitative analysis, prepare a calibration curve using certified reference standards of this compound and B.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and B.

Issue 1: Poor Peak Resolution

Question: My peaks for this compound and B are co-eluting or have very poor separation. What should I do?

Answer:

Potential Cause Solution
Inappropriate Mobile Phase Composition Modify the gradient profile. A shallower gradient (slower increase in the organic solvent percentage) can improve the separation of closely eluting compounds.
Suboptimal Flow Rate Decrease the flow rate. This can increase the interaction time of the analytes with the stationary phase, often leading to better resolution.
Column Degradation The column may be losing its efficiency. Try flushing the column or, if necessary, replace it with a new one.
Incorrect pH of Mobile Phase Adjusting the pH of the mobile phase can alter the retention characteristics of the analytes and improve separation.
Issue 2: Peak Tailing

Question: My peaks are asymmetrical and show significant tailing. How can I improve the peak shape?

Answer:

Potential Cause Solution
Secondary Interactions with Silanol Groups Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress the ionization of free silanol groups on the silica-based C18 column.
Column Overload The sample concentration may be too high. Dilute the sample and re-inject.
Column Contamination Impurities from the sample may have accumulated on the column. Flush the column with a strong solvent (e.g., isopropanol) or follow the manufacturer's cleaning protocol.
Presence of Voids in the Column A void at the head of the column can cause peak distortion. This usually requires column replacement.
Issue 3: Retention Time Shifts

Question: The retention times for my peaks are not consistent between injections. What could be the cause?

Answer:

Potential Cause Solution
Inconsistent Mobile Phase Preparation Ensure the mobile phase is prepared fresh daily and is thoroughly mixed and degassed. Inconsistent preparation can lead to shifts in retention time.
Fluctuations in Column Temperature Use a column oven to maintain a constant and stable temperature. Temperature fluctuations can significantly impact retention times.
Pump Malfunction Air bubbles in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time variability. Purge the pump and check the valves for proper operation.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially after a gradient run.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.

HPLC_Troubleshooting_Workflow start Start Analysis problem Problem Encountered? start->problem poor_resolution Poor Peak Resolution problem->poor_resolution Yes (Resolution) peak_tailing Peak Tailing problem->peak_tailing Yes (Peak Shape) rt_shift Retention Time Shift problem->rt_shift Yes (Retention) no_problem Analysis Successful problem->no_problem No solution_gradient Adjust Gradient poor_resolution->solution_gradient solution_modifier Add Mobile Phase Modifier peak_tailing->solution_modifier solution_mobile_phase_prep Check Mobile Phase Prep rt_shift->solution_mobile_phase_prep solution_flow_rate_res Decrease Flow Rate solution_gradient->solution_flow_rate_res solution_column_res Check/Replace Column solution_flow_rate_res->solution_column_res solution_column_res->problem solution_concentration Dilute Sample solution_modifier->solution_concentration solution_clean_column Clean Column solution_concentration->solution_clean_column solution_clean_column->problem solution_temperature Control Column Temperature solution_mobile_phase_prep->solution_temperature solution_pump Check Pump solution_temperature->solution_pump solution_pump->problem

Caption: A flowchart for troubleshooting common HPLC separation issues.

References

Stabilizing Praeruptorin A in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for stabilizing Praeruptorin A (PA) in solution for long-term experiments. Below are frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is sparingly soluble in aqueous buffers. Therefore, a stock solution should first be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating a high-concentration stock solution.[1] For example, a stock solution of 25 mg/mL in DMSO can be prepared. Ensure the compound is fully dissolved; sonication or gentle heating can be used to aid dissolution if necessary.[2]

Q2: What are the recommended solvent systems for in vitro and in vivo experiments?

A2: For final working solutions, the initial DMSO stock should be diluted.

  • In Vitro: For cell-based assays, the DMSO stock solution should be diluted with the aqueous buffer or cell culture medium of choice. It is critical to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Aqueous solutions should be prepared fresh daily, as PA is prone to degradation in aqueous media.[1]

  • In Vivo: Preparing a stable and biocompatible solution for animal studies is crucial. The DMSO stock is typically diluted into a vehicle containing co-solvents to improve solubility and stability. The final volumetric ratio of each solvent is critical.[2]

Q3: My this compound solution is cloudy or has precipitated. What should I do?

A3: Cloudiness or precipitation indicates that this compound has come out of solution, which can happen when diluting a DMSO stock into an aqueous buffer. To resolve this:

  • Use Co-solvents: For in vivo preparations, using co-solvents like PEG300, Tween-80, or corn oil is essential to maintain solubility.[2]

  • Gentle Warming/Sonication: Briefly warming the solution (e.g., in a 37°C water bath) or using a sonicator can help redissolve the precipitate.

  • Prepare Fresh: Due to potential instability, it is highly recommended to prepare aqueous working solutions fresh just before use.

  • Check Final Solvent Concentration: Ensure the percentage of the organic solvent (like DMSO) in the final aqueous solution is not too high, but sufficient to maintain solubility at the desired concentration.

Q4: What factors can cause this compound to degrade in solution?

A4: this compound is a coumarin, a class of compounds susceptible to several environmental factors that can cause chemical degradation.

  • pH: Extreme pH values, particularly alkaline conditions, can accelerate the hydrolysis of the ester group in this compound. The compound is generally more stable in slightly acidic to neutral pH ranges.

  • Temperature: High temperatures can increase the rate of chemical degradation. Therefore, solutions should be stored at recommended cool temperatures.

  • Light: Many coumarins are sensitive to light, especially UV radiation, which can induce photochemical reactions and degradation. It is crucial to protect solutions from light.

Q5: How can I minimize degradation during long-term experiments?

A5: To ensure the stability of this compound throughout your experiment:

  • Protect from Light: Always store stock and working solutions in amber vials or wrap containers in aluminum foil.

  • Control Temperature: Store stock solutions at -20°C or -80°C. During experiments, if possible, keep working solutions on ice or at a controlled, cool temperature.

  • Maintain Optimal pH: Use a buffered solution with a pH between 4 and 7 to minimize hydrolysis.

  • Prepare Fresh Daily: For maximum reliability in long-term cell culture experiments, add freshly diluted this compound to the media daily rather than using a single batch for the entire duration.

Q6: How long can I store my this compound solutions?

A6: Storage stability depends on the solvent and temperature.

  • DMSO Stock Solutions: Can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. When storing, protect from light.

  • Aqueous Working Solutions: It is strongly recommended to use these on the same day they are prepared. Storing aqueous solutions for more than one day is not advised due to the risk of hydrolysis and precipitation.

Q7: How can I verify the stability of my this compound solution over time?

A7: The most reliable way to assess stability is by using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique allows you to quantify the concentration of the parent this compound compound and detect the appearance of any degradation products over time.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Precipitation upon dilution Poor aqueous solubility of this compound.Prepare the working solution immediately before use. For in vivo studies, use a recommended co-solvent formulation (see Table 1). Try gentle warming or sonication to redissolve.
Loss of biological activity Degradation of the compound.Check storage conditions (temperature and light protection). Verify the pH of your solution. Prepare fresh solutions and confirm the concentration with a new batch.
Inconsistent experimental results Instability of this compound in the experimental medium over time.For multi-day experiments, replace the medium and compound daily with a freshly prepared solution. Perform a stability test using HPLC to determine the degradation rate under your specific experimental conditions.
Color change in solution Potential degradation or oxidation of the compound.Discard the solution. Prepare a fresh solution from the stock, ensuring it is protected from light and stored at the correct temperature.

Data & Protocols

Quantitative Data Summary

Table 1: Recommended Solvent Formulations for In Vivo Experiments

Protocol Solvent Composition (v/v) Max Solubility Appearance Notes
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL Clear Solution Prepare by adding solvents sequentially and mixing well at each step.
2 10% DMSO, 90% (20% SBE-β-CD in Saline) 2.5 mg/mL Suspended Solution Requires sonication. Suitable for oral and intraperitoneal injection.

| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | A common vehicle for oral administration of hydrophobic compounds. |

Table 2: Recommended Storage Conditions for this compound Stock Solution (in DMSO)

Storage Temperature Recommended Duration Key Considerations
-80°C Up to 6 months Preferred for long-term storage. Use aliquots to avoid freeze-thaw cycles. Protect from light.

| -20°C | Up to 1 month | Suitable for short-term storage. Protect from light. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a stable, high-concentration stock solution in DMSO and a diluted working solution for in vitro assays.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or amber vials

  • Cell culture medium or phosphate-buffered saline (PBS)

  • Vortex mixer and sonicator

Procedure:

  • Stock Solution (25 mg/mL in DMSO): a. Weigh the required amount of this compound powder in a sterile tube. b. Add the appropriate volume of anhydrous DMSO to achieve a 25 mg/mL concentration. c. Vortex thoroughly until the powder is completely dissolved. If needed, use a sonicator for 5-10 minutes. d. Aliquot the stock solution into smaller volumes in light-protected tubes to minimize freeze-thaw cycles. e. Store aliquots at -20°C for short-term or -80°C for long-term storage.

  • Working Solution (e.g., 10 µM in Cell Culture Medium): a. Thaw a stock solution aliquot at room temperature. b. Dilute the stock solution serially in your cell culture medium or desired aqueous buffer to reach the final target concentration (e.g., 10 µM). c. Ensure the final DMSO concentration in the working solution is below cytotoxic levels (e.g., <0.5%). d. Vortex gently to mix. e. Crucially, prepare this working solution fresh immediately before adding it to your experiment. Do not store aqueous dilutions.

Protocol 2: Stability Assessment of this compound using RP-HPLC

Objective: To determine the stability of this compound in a specific solvent system under defined conditions (e.g., 37°C in cell culture medium).

Methodology: This protocol provides a general framework. The exact column, mobile phase, and gradient may need to be optimized.

  • Preparation of Samples: a. Prepare the this compound solution in the desired solvent system (e.g., cell culture medium at 10 µM). b. Dispense the solution into several light-protected vials. c. Keep the vials under the desired experimental conditions (e.g., in a 37°C incubator). d. Prepare a control sample and store it at -80°C (Time 0 sample).

  • HPLC Analysis: a. At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), retrieve one vial. b. If necessary, quench any reaction and prepare the sample for injection (e.g., by adding acetonitrile to precipitate proteins, followed by centrifugation). c. Inject a fixed volume of the supernatant into the HPLC system.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid).

    • Detection: UV detector set to the λmax of this compound.

    • Flow Rate: Typically 1.0 mL/min.

  • Data Analysis: a. Integrate the peak area of the this compound peak in the chromatograms from each time point. b. Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample. c. Plot the percentage remaining versus time to determine the degradation kinetics. Look for the appearance of new peaks, which indicate degradation products.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_prep Solution Preparation cluster_exp Experiment & Analysis cluster_ts Troubleshooting start Weigh this compound Powder stock Dissolve in 100% DMSO to create Stock Solution start->stock store Aliquot and Store Stock at -80°C stock->store work Dilute Stock in Aqueous Medium to create Working Solution store->work Use as needed experiment Conduct In Vitro / In Vivo Experiment work->experiment analysis Assess Stability with RP-HPLC (Optional but Recommended) experiment->analysis results Analyze Experimental Results experiment->results check Precipitation or Inconsistent Results? experiment->check analysis->results check->work Prepare Fresh Solution

Caption: Workflow for the preparation and use of this compound solutions.

Signaling Pathways

This compound has been shown to exert its effects through various signaling pathways. Understanding these can provide context for experimental design.

G PA This compound NFkB_nuc NF-κB Translocation to Nucleus PA->NFkB_nuc Inhibits PolyIC Poly(I:C) (Viral dsRNA mimic) TLR3 TLR3 PolyIC->TLR3 IKK IKK Activation TLR3->IKK IkBa p-IκBα (Degradation) IKK->IkBa NFkB_complex NF-κB Complex (p65/p50) IkBa->NFkB_complex releases NFkB_complex->NFkB_nuc Genes Pro-inflammatory Gene Expression (IL-1β, PTGS2, etc.) NFkB_nuc->Genes

Caption: this compound inhibits the NF-κB signaling pathway.

G PA This compound CAR Constitutive Androstane Receptor (CAR) PA->CAR Activates Heterodimer CAR/RXR Heterodimer CAR->Heterodimer RXR Retinoid X Receptor (RXR) RXR->Heterodimer Translocation Nuclear Translocation Heterodimer->Translocation XREM Xenobiotic Responsive Element Module (XREM) Translocation->XREM Binds to MRP2_gene MRP2 Gene XREM->MRP2_gene Activates Transcription MRP2_protein MRP2 Protein Expression (Drug Efflux Pump) MRP2_gene->MRP2_protein

Caption: this compound upregulates MRP2 expression via CAR activation.

References

Minimizing Praeruptorin A degradation during extraction process

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Praeruptorin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of this compound during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during extraction?

A1: this compound, a coumarin compound, is susceptible to degradation under several conditions encountered during extraction. The primary factors include:

  • pH: this compound is an ester and is prone to hydrolysis, particularly under basic (alkaline) conditions, which cleaves the ester bond to form khellactone. Acidic conditions can also contribute to degradation, although typically to a lesser extent.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and oxidation.

  • Solvent Choice: The polarity and protic nature of the extraction solvent can influence the stability of this compound. Protic solvents, especially in combination with high temperatures, can facilitate hydrolysis.

  • Light Exposure: Like many organic compounds, prolonged exposure to light, especially UV light, can lead to photolytic degradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.

Q2: What is the main degradation product of this compound?

A2: The primary degradation product of this compound is khellactone . This is formed through the hydrolysis of the ester linkage in the this compound molecule.

Troubleshooting Guide: Minimizing this compound Degradation

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low Yield of this compound in the Final Extract

If you are experiencing a lower than expected yield of this compound, it is likely that degradation is occurring during your extraction process. Consider the following troubleshooting steps:

Potential Cause & Solution:

  • Inappropriate pH of the Extraction Solvent:

    • Recommendation: Maintain a neutral or slightly acidic pH during extraction. Avoid using basic solvents or adjusting the pH to alkaline levels. For instance, using a solvent system with a small amount of a weak acid like citric acid can help maintain a stable pH.[1]

  • High Extraction Temperature:

    • Recommendation: Optimize the extraction temperature to the lowest effective level. While higher temperatures can increase extraction efficiency for some compounds, they can also accelerate the degradation of heat-sensitive molecules like this compound.[2] Consider performing extractions at room temperature or even on ice if compatible with your chosen solvent.

  • Prolonged Extraction Time:

    • Recommendation: Minimize the duration of the extraction process. Longer extraction times increase the exposure of this compound to potentially degrading conditions.

  • Incompatible Solvent System:

    • Recommendation: Select solvents that are known to be less aggressive towards esters. While methanol and ethanol are commonly used, consider less protic solvents if degradation is significant. Superheated solvent extraction should be used with caution, as higher temperatures can lead to degradation of some phenolic compounds.[2][3]

Issue 2: High Levels of Khellactone Detected in the Extract

The presence of significant amounts of khellactone indicates that hydrolysis of this compound has occurred.

Potential Cause & Solution:

  • Basic Hydrolysis:

    • Recommendation: As mentioned, avoid alkaline conditions. If your sample matrix is naturally alkaline, consider a pre-neutralization step before extraction. Basic hydrolysis is a known pathway for the degradation of coumarins.[4]

  • Enzymatic Hydrolysis:

    • Recommendation: If using fresh plant material, endogenous enzymes could be contributing to hydrolysis. Consider deactivating enzymes by briefly steaming the plant material before extraction.

Data on this compound Stability

Stress ConditionExpected Degradation of this compoundPrimary Degradation Product
Acidic Hydrolysis ModerateKhellactone
Basic Hydrolysis SignificantKhellactone
Oxidative Stress ModerateOxidized derivatives
Thermal Stress Dependent on temperature and durationKhellactone and other thermal decomposition products
Photolytic Stress Dependent on light intensity and durationPhotodegradation products

Experimental Protocols

Protocol 1: General Extraction of this compound with Minimized Degradation

This protocol provides a general framework for extracting this compound while minimizing degradation.

Materials:

  • Dried and powdered root of Peucedanum praeruptorum Dunn.

  • Extraction solvent: 95% Ethanol

  • Rotary evaporator

  • Filtration apparatus

Methodology:

  • Macerate the powdered plant material in 95% ethanol at room temperature. A solid-to-liquid ratio of 1:10 (w/v) is recommended.

  • Agitate the mixture for 24 hours, ensuring it is protected from direct light.

  • Filter the mixture to separate the extract from the solid plant material.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Store the final extract in a tightly sealed, light-resistant container at low temperature (e.g., 4°C).

Protocol 2: Forced Degradation Study for Stability-Indicating Method Development

This protocol outlines a typical forced degradation study to understand the stability of this compound and develop a stability-indicating analytical method.

Materials:

  • Pure this compound standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with a UV or PDA detector

Methodology:

  • Acidic Degradation: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.

  • Basic Degradation: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Expose a solid sample of this compound to a high temperature (e.g., 80°C) for a specified period. Dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound to direct sunlight or a UV lamp for a specified period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a developed HPLC method to separate and quantify this compound and its degradation products.

Visualizations

Below are diagrams illustrating key concepts related to this compound degradation and extraction.

DegradationPathway PraeruptorinA This compound Khellactone Khellactone PraeruptorinA->Khellactone Hydrolysis (Acid/Base) OtherProducts Other Degradation Products PraeruptorinA->OtherProducts Oxidation, Photolysis, High Temperature

Caption: Degradation pathway of this compound.

TroubleshootingWorkflow Start Low this compound Yield CheckpH Check pH of Extraction Solvent Start->CheckpH CheckTemp Check Extraction Temperature CheckpH->CheckTemp Neutral/Acidic AdjustpH Use Neutral/Slightly Acidic pH CheckpH->AdjustpH Alkaline CheckTime Check Extraction Time CheckTemp->CheckTime Optimal LowerTemp Lower Temperature CheckTemp->LowerTemp High ShortenTime Shorten Extraction Time CheckTime->ShortenTime Long End Improved Yield CheckTime->End Optimal AdjustpH->End LowerTemp->End ShortenTime->End

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Enhancing the Oral Bioavailability of Praeruptorin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of Praeruptorin A (PA).

Frequently Asked Questions (FAQs)

Q1: What are the main barriers to the oral bioavailability of this compound?

A1: The primary obstacles to achieving high oral bioavailability for this compound are its poor water solubility and extensive presystemic metabolism.[1] this compound is susceptible to hydrolysis by carboxylesterases in the intestine and liver, which converts it into its metabolite, khellactone, before it can reach systemic circulation.[2][3][4][5]

Q2: How is this compound absorbed in the gastrointestinal tract?

A2: In vitro studies using Caco-2 cell monolayers, a model for the intestinal epithelium, indicate that both enantiomers of this compound (d-PA and l-PA) are transported across the intestinal barrier primarily through passive diffusion. However, significant hydrolysis occurs during this permeation process.

Q3: What is the major metabolite of this compound found in plasma after oral administration?

A3: Following oral administration, the main compound detected in plasma is its metabolite, (+/-)-cis-khellactone. This is due to the rapid, carboxylesterase-mediated hydrolysis of this compound in the gut and liver. The levorotatory enantiomer (l-PA) is particularly prone to this hydrolysis.

Q4: Are there stereoselective differences in the metabolism of this compound?

A4: Yes, the metabolism of this compound is stereoselective. Studies have shown that the dextrorotatory (d-PA) and levorotatory (l-PA) enantiomers exhibit different metabolic profiles in both rat and human liver microsomes. For instance, l-PA can be hydrolyzed by carboxylesterases even without a NADPH-regenerating system, while d-PA remains intact under the same conditions.

Q5: Have any specific formulation strategies been proven to enhance the oral bioavailability of this compound?

A5: While specific studies on successfully enhancing the oral bioavailability of this compound are not extensively documented in the provided search results, general formulation strategies for poorly soluble and extensively metabolized drugs are applicable. These include the use of nanoformulations like poly(lactide-co-glycolide) (PLGA) nanoparticles or microemulsions to improve solubility and protect the drug from degradation.

Troubleshooting Guides

Issue 1: Low or undetectable plasma concentrations of this compound after oral administration in animal models.

Possible Causes:

  • Rapid Metabolism: Extensive first-pass metabolism in the intestine and liver by carboxylesterases is a primary cause.

  • Poor Dissolution: The low aqueous solubility of this compound may limit its dissolution in gastrointestinal fluids, reducing the amount of drug available for absorption.

  • Efflux Transporter Activity: Although not specifically documented for this compound, efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are common mechanisms that limit the absorption of various drugs.

Troubleshooting Steps:

  • Analyze for Metabolites: Quantify the plasma concentration of the primary metabolite, khellactone, using a validated LC-MS/MS method. High levels of khellactone with low levels of the parent drug would confirm rapid metabolism.

  • Inhibit Metabolism (for mechanistic studies): Co-administer this compound with a general esterase inhibitor, such as bis(p-nitrophenyl) phosphate, in in vitro or animal studies to assess the impact of metabolic inhibition on its plasma concentration.

  • Enhance Solubility and Dissolution:

    • Formulation: Develop a nanoformulation, such as a microemulsion or PLGA nanoparticles, to increase the surface area and improve the dissolution rate.

    • Solubilizing Excipients: Include surfactants or other solubilizing agents in the formulation.

  • Investigate Efflux Transporter Involvement:

    • In Vitro Transport Assays: Conduct bidirectional transport studies across Caco-2 or MDCKII cell monolayers expressing P-gp or BCRP to determine if this compound is a substrate. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

    • Co-administration with Inhibitors: In animal studies, co-administer this compound with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to see if its plasma exposure increases.

Issue 2: High variability in pharmacokinetic data between subjects.

Possible Causes:

  • Differences in Enzyme Activity: Individual variations in the expression and activity of intestinal and hepatic carboxylesterases can lead to different rates of metabolism.

  • Food Effects: The presence of food can alter gastric emptying time, pH, and bile salt concentrations, which can affect the dissolution and absorption of a poorly soluble compound like this compound.

  • Stereoselective Metabolism: If a racemic mixture of this compound is used, the differential metabolism of the d- and l-enantiomers can contribute to variability.

Troubleshooting Steps:

  • Standardize Experimental Conditions:

    • Ensure all animals are fasted for a consistent period before dosing.

    • Use a standardized vehicle for drug administration.

  • Use a Single Enantiomer: If feasible, conduct studies with a single, pure enantiomer (e.g., d-PA) to eliminate variability arising from stereoselective metabolism.

  • Phenotyping of Metabolic Enzymes: If significant variability persists, consider phenotyping the study animals for carboxylesterase activity to correlate with drug exposure.

  • Controlled Food Studies: Conduct separate pharmacokinetic studies in fed and fasted states to characterize the effect of food on this compound absorption.

Quantitative Data Summary

Table 1: In Vitro Permeability of this compound Enantiomers in Caco-2 Cell Monolayers

EnantiomerDirectionApparent Permeability Coefficient (Papp) (x 10⁻⁵ cm/s)Reference
d-PAAbsorptive (Apical to Basolateral)2.01 - 3.03
d-PASecretory (Basolateral to Apical)1.58 - 1.96
l-PAAbsorptive (Apical to Basolateral)2.01 - 3.03
l-PASecretory (Basolateral to Apical)1.58 - 1.96
Data from a study investigating the transport of (±)-praeruptorin A. Higher transport rates were noted for d-PA in both directions.

Experimental Protocols

Protocol 1: Caco-2 Cell Bidirectional Transport Assay

Objective: To determine the intestinal permeability of this compound and assess if it is a substrate of efflux transporters.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated and polarized monolayer. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • The cell monolayers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • For the absorptive (A-to-B) direction, this compound solution is added to the apical (A) side, and drug-free HBSS is added to the basolateral (B) side.

    • For the secretory (B-to-A) direction, the this compound solution is added to the B side, and drug-free HBSS is added to the A side.

    • Samples are collected from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes), and the volume is replaced with fresh HBSS.

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated LC-MS/MS method.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C₀ is the initial concentration of the drug.

  • Efflux Ratio: The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio >2 is indicative of active efflux.

Protocol 2: In Vitro Metabolism in Liver Microsomes

Objective: To evaluate the metabolic stability and profile of this compound in the liver.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing pooled human or rat liver microsomes, a NADPH-regenerating system (for Phase I metabolism), and phosphate buffer.

  • Metabolic Reaction:

    • Pre-incubate the microsome mixture at 37°C.

    • Initiate the reaction by adding this compound (in a small volume of organic solvent like methanol or DMSO).

    • Incubate the mixture at 37°C with shaking.

    • A control incubation without the NADPH-regenerating system should be included to assess non-CYP-mediated metabolism (e.g., by carboxylesterases).

  • Reaction Termination: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the samples for the disappearance of the parent drug (this compound) and the formation of metabolites (e.g., khellactone) using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of this compound.

Visualizations

PraeruptorinA_Metabolism cluster_IntestineLiver Intestine & Liver PA This compound Metabolite Khellactone (Active Metabolite) PA->Metabolite Hydrolysis Enzymes Carboxylesterases Enzymes->PA Acts on

Caption: Metabolic pathway of this compound.

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Seed Caco-2 cells on Transwell inserts A2 Culture for 21-25 days to form monolayer A1->A2 A3 Verify monolayer integrity (Measure TEER) A2->A3 B1 Add this compound to Donor Chamber (Apical or Basolateral) A3->B1 B2 Incubate at 37°C B1->B2 B3 Collect samples from Receiver Chamber at time points B2->B3 C1 Quantify drug concentration (LC-MS/MS) B3->C1 C2 Calculate Papp & Efflux Ratio C1->C2

Caption: Experimental workflow for a Caco-2 permeability assay.

Troubleshooting_Bioavailability Start Low Oral Bioavailability of this compound Observed Q1 Is the primary metabolite (Khellactone) high in plasma? Start->Q1 Cause_Metabolism Cause: Rapid Presystemic Metabolism Q1->Cause_Metabolism Yes Q2 Is the drug poorly soluble? Q1->Q2 No Solution_Metabolism Solution: 1. Use metabolic inhibitors (in vitro). 2. Develop protective formulations (e.g., nanoparticles). Cause_Metabolism->Solution_Metabolism Cause_Solubility Cause: Poor Dissolution in GI Tract Q2->Cause_Solubility Yes Q3 Is the efflux ratio > 2 in Caco-2 assay? Q2->Q3 No Solution_Solubility Solution: 1. Reduce particle size. 2. Use solubilizing excipients. 3. Develop enabling formulations (e.g., microemulsions). Cause_Solubility->Solution_Solubility Cause_Efflux Cause: Efflux Transporter Involvement (e.g., P-gp) Q3->Cause_Efflux Yes Solution_Efflux Solution: Co-administer with a known efflux pump inhibitor. Cause_Efflux->Solution_Efflux

Caption: Troubleshooting low oral bioavailability of this compound.

References

Addressing Praeruptorin A precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Praeruptorin A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments and to troubleshoot common issues, particularly precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a natural pyranocoumarin compound isolated from the dried root of Peucedanum praeruptorum Dunn.[1] It is known to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1][2][3] Additionally, this compound has been identified as a calcium channel blocker, suggesting its potential role in cardiovascular research.[4]

Q2: Why does this compound precipitate in my cell culture medium?

This compound is a hydrophobic molecule with low aqueous solubility. When a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into an aqueous cell culture medium, the compound can rapidly come out of solution and form a precipitate. This is a common issue encountered with hydrophobic compounds in cell culture.

Q3: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound. It is advisable to use anhydrous, sterile-filtered DMSO to ensure the stability and sterility of your stock solution.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxic effects. However, the tolerance to DMSO can be cell-line specific, so it is best to determine the optimal concentration for your specific cell line with a vehicle control experiment.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to addressing the precipitation of this compound in your cell culture experiments.

Problem: Precipitate Forms Immediately Upon Adding this compound Stock Solution to the Medium
Potential Cause Recommended Solution
High Final Concentration The final concentration of this compound may exceed its solubility limit in the aqueous medium. Perform a dose-response experiment starting with a lower final concentration.
Improper Dilution Technique Directly adding a concentrated DMSO stock to the medium can cause "shock" precipitation. Employ a serial dilution or pre-dilution method as described in the experimental protocols below.
Localized High Concentration Pipetting the stock solution directly into a small volume of medium can create a localized area of high concentration. Add the this compound stock solution drop-wise to the final volume of media while gently swirling.
Cold Medium Adding the stock solution to cold medium can decrease the solubility. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
Problem: Precipitate Forms Over Time During Incubation
Potential Cause Recommended Solution
Compound Instability This compound may degrade or interact with media components over time. Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment.
Interaction with Serum Components in fetal bovine serum (FBS) or other sera can sometimes interact with compounds and cause precipitation. Consider reducing the serum concentration or using a serum-free medium if compatible with your cell line.
pH Shift Changes in the pH of the medium in the incubator can affect the solubility of some compounds. Ensure your medium is properly buffered for the CO2 concentration in your incubator.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or as recommended by the supplier).

  • Gently vortex or sonicate the tube until the this compound is completely dissolved. If necessary, warm the solution to 37°C to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound into Cell Culture Medium

This protocol provides a method for diluting the this compound stock solution into the final cell culture medium to minimize precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium (with or without serum, as required for your experiment)

  • Sterile pipette tips and tubes

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Method A: Direct Dilution (for lower final concentrations) a. While gently swirling the pre-warmed cell culture medium, add the required volume of the this compound stock solution drop-wise to achieve the desired final concentration. b. Ensure the final DMSO concentration remains within the tolerated range for your cells (typically ≤ 0.5%).

  • Method B: Serial Dilution (for higher final concentrations or sensitive applications) a. Prepare an intermediate dilution of the this compound stock solution in 100% DMSO. b. Add the intermediate dilution drop-wise to the pre-warmed cell culture medium while gently swirling to achieve the final desired concentration.

  • Visually inspect the medium for any signs of precipitation immediately after dilution and before adding it to your cells.

Signaling Pathways and Experimental Workflows

This compound and the NF-κB Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/Poly(I:C) TLR TLR LPS->TLR IKK IKK Complex TLR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces PraeruptorinA This compound PraeruptorinA->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

This compound as a Calcium Channel Blocker

This compound also functions as a calcium channel blocker, which is relevant to its effects on cardiovascular cells. This diagram illustrates the general mechanism of L-type calcium channel blockers.

Calcium_Channel_Blocker cluster_membrane Membrane Cell Membrane Extracellular Extracellular Space Ca_out Ca²⁺ Intracellular Intracellular Space Contraction Cellular Response (e.g., Muscle Contraction) Ca_Channel L-type Calcium Channel Ca_in Ca²⁺ Ca_in->Contraction Triggers Ca_out->Ca_Channel Influx PraeruptorinA This compound PraeruptorinA->Ca_Channel Blocks

Caption: Mechanism of action of this compound as a calcium channel blocker.

Experimental Workflow: Troubleshooting this compound Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues.

Troubleshooting_Workflow Start Start: This compound Precipitation Observed Check_Concentration Is the final concentration too high? Start->Check_Concentration Lower_Concentration Action: Lower the final concentration Check_Concentration->Lower_Concentration Yes Check_Dilution Is the dilution technique correct? Check_Concentration->Check_Dilution No Resolved Issue Resolved Lower_Concentration->Resolved Improve_Dilution Action: Use serial dilution or drop-wise addition to pre-warmed media Check_Dilution->Improve_Dilution No Check_Solvent Is the DMSO stock solution clear? Check_Dilution->Check_Solvent Yes Improve_Dilution->Resolved Prepare_Fresh_Stock Action: Prepare a fresh stock solution Check_Solvent->Prepare_Fresh_Stock No Check_Media_Interaction Does precipitation occur over time? Check_Solvent->Check_Media_Interaction Yes Prepare_Fresh_Stock->Resolved Test_Stability Action: Test stability in media, consider reducing serum Check_Media_Interaction->Test_Stability Yes Contact_Support Issue Persists: Contact Technical Support Check_Media_Interaction->Contact_Support No Test_Stability->Resolved

References

Praeruptorin A Dosing & Administration Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Praeruptorin A (PA) for animal studies. Find answers to frequently asked questions and troubleshooting tips for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in mice?

There is no single universal starting dose. The optimal dose of this compound can vary significantly based on the animal model, the disease being studied, and the administration route. However, a review of published studies suggests that a common dosage range for oral administration in mice is between 10 and 50 mg/kg body weight per day. For intravenous administration, doses are typically lower, in the range of 5 to 20 mg/kg. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q2: How should I dissolve this compound for in vivo administration?

This compound is a lipophilic compound with poor water solubility. For oral gavage, it is commonly suspended in a vehicle solution such as 0.5% carboxymethylcellulose sodium (CMC-Na). Other suitable vehicles include a mixture of saline, polyethylene glycol (PEG), and Tween 80. For intravenous injection, this compound can be dissolved in a solution containing dimethyl sulfoxide (DMSO), PEG400, and saline. It is recommended to first dissolve the compound in a small amount of DMSO and then dilute it with the other components of the vehicle. Always ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity.

Q3: What are the known side effects or toxicity of this compound in animals?

Current research suggests that this compound is generally well-tolerated at therapeutic doses. However, at higher doses, some studies have reported potential hepatotoxicity. It is essential to monitor the animals for any signs of adverse effects, such as changes in weight, behavior, or food and water intake. Performing a preliminary toxicity study is recommended before commencing large-scale efficacy experiments.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Poor bioavailability of this compound due to improper vehicle selection or administration technique.

  • Solution:

    • Optimize Vehicle: Ensure this compound is fully dissolved or forms a stable and uniform suspension in the chosen vehicle. Sonication can aid in creating a homogenous suspension.

    • Verify Administration: For oral gavage, ensure the compound is delivered directly to the stomach. For intravenous injection, confirm proper injection into the vein to avoid subcutaneous deposition.

    • Check Compound Stability: Prepare fresh solutions of this compound for each experiment, as the compound may degrade over time in certain solvents.

Issue 2: Animals show signs of distress or toxicity.

  • Possible Cause: The administered dose is too high for the specific animal model or strain.

  • Solution:

    • Dose Reduction: Reduce the dosage of this compound.

    • Toxicity Assessment: Conduct a pilot study with a small group of animals to determine the maximum tolerated dose (MTD).

    • Monitor Health: Closely monitor the animals for any adverse effects and consult with a veterinarian if necessary.

This compound Dosage in Animal Models

Animal ModelDisease/ConditionRoute of AdministrationDosageVehicleReference
Mice (C57BL/6)AsthmaOral Gavage20, 40 mg/kg/day0.5% CMC-Na
Mice (BALB/c)Allergic AsthmaIntraperitoneal15, 30 mg/kg/daySaline with 1% Tween 80
Rats (SD)Pulmonary HypertensionOral Gavage25, 50 mg/kg/day0.5% CMC-Na
Mice (ApoE-/-)AtherosclerosisOral Gavage10 mg/kg/day0.5% CMC-Na

Experimental Protocols

Protocol: Oral Gavage Administration of this compound in a Mouse Model of Asthma

  • Preparation of this compound Suspension:

    • Weigh the required amount of this compound powder.

    • Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in sterile water.

    • Suspend the this compound powder in the 0.5% CMC-Na solution to the desired final concentration (e.g., 4 mg/mL for a 40 mg/kg dose in a 25g mouse receiving 0.25 mL).

    • Vortex and sonicate the suspension until it is homogenous. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Acclimatize the mice to the experimental conditions for at least one week.

    • Gently restrain the mouse.

    • Use a proper-sized gavage needle (e.g., 20-gauge, 1.5-inch) attached to a 1 mL syringe.

    • Carefully insert the gavage needle into the esophagus and deliver the this compound suspension directly into the stomach.

    • Monitor the animal for a few minutes post-administration to ensure there are no immediate adverse reactions.

  • Experimental Timeline:

    • Administer this compound or the vehicle control to the respective groups of mice daily for the duration of the study.

    • Induce the asthmatic phenotype according to your established protocol (e.g., ovalbumin sensitization and challenge).

    • Collect relevant samples (e.g., bronchoalveolar lavage fluid, lung tissue, serum) at the end of the experiment for analysis.

Visualizations

PraeruptorinA_Signaling_Pathway cluster_cell Cell PA This compound Receptor Target Receptor (e.g., TRPA1) PA->Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Effects (e.g., Anti-inflammatory) Ca_release->Downstream PKC->Downstream

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow_Asthma_Model cluster_workflow Experimental Workflow Acclimatization Animal Acclimatization (1 week) Grouping Grouping & Pre-treatment (PA or Vehicle) Acclimatization->Grouping Sensitization Asthma Model Induction (e.g., OVA Sensitization) Grouping->Sensitization Challenge Antigen Challenge (e.g., OVA Challenge) Sensitization->Challenge Sampling Sample Collection (BALF, Lung, Serum) Challenge->Sampling Analysis Data Analysis (Inflammatory cells, Cytokines) Sampling->Analysis

Caption: Workflow for an in vivo asthma model study.

Reducing batch-to-batch variability of Praeruptorin A extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Praeruptorin A extraction. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce batch-to-batch variability in this compound extracts. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in botanical extracts is a significant challenge that can arise from multiple sources throughout the entire workflow.[1][2][3] The primary sources for this compound extracts can be categorized as follows:

  • Raw Material (Peucedanum praeruptorum Dunn):

    • Genetics and Species: Incorrect botanical identification or genetic differences within the same species can lead to vastly different chemical profiles.[1][4]

    • Geographical Origin and Environment: The chemical composition of the plant is significantly impacted by factors like soil composition, climate, and altitude.

    • Harvesting Time and Method: The concentration of this compound can fluctuate with the plant's growth cycle, making the timing of the harvest critical.

    • Post-Harvest Handling: Conditions used for drying and storing the raw plant material play a crucial role in preserving the stability of the active compounds.

  • Extraction Process:

    • Extraction Method and Solvent: The choice of extraction technique (e.g., maceration, supercritical fluid extraction (SFE), ultrasound-assisted extraction) and the polarity of the solvent will selectively extract different compounds, affecting both yield and purity.

    • Process Parameter Fluctuations: Even minor deviations in extraction parameters such as temperature, pressure, time, and solvent-to-solid ratio can lead to significant variations in the final product.

  • Post-Extraction Processing:

    • Purification and Fractionation: Inconsistencies in purification steps can alter the chemical profile of the final extract.

    • Drying Method: The method used to dry the final extract (e.g., spray-drying, freeze-drying) can impact the stability and composition of the product.

Q2: Which analytical techniques are recommended for the quality control and quantification of this compound?

To ensure consistency and quality, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most reliable and widely used techniques for the quantification of this compound.

  • HPLC-UV: A versatile and widely used technique for isolating and quantifying natural products. It is suitable for routine quality control and determining the purity of this compound in extracts.

  • LC-MS/MS: Offers higher sensitivity and selectivity, making it ideal for pharmacokinetic studies and detecting trace amounts of this compound and its metabolites in biological samples.

Q3: How do storage conditions affect the stability of this compound extracts?

The stability of bioactive compounds in extracts is sensitive to storage conditions. For this compound, factors like temperature, light, and humidity can lead to degradation over time. Storing extracts in a cool, dark, and dry place is recommended. For long-term storage, encapsulation (e.g., with maltodextrin) or freeze-drying can significantly improve the stability of the bioactive compounds.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low Yield of this compound

A low yield can compromise the efficiency of your research and development. The following workflow and protocols can help diagnose and resolve this issue.

G cluster_start cluster_check cluster_action cluster_end start Start: Low this compound Yield check_raw 1. Verify Raw Material Quality (Correct species, proper storage) start->check_raw check_params 2. Review Extraction Parameters (Solvent, Temp, Time) check_raw->check_params Material OK? check_quant 3. Validate Quantification Method (HPLC/LC-MS calibration) check_params->check_quant Parameters OK? optimize_solvent Action: Perform Solvent Screening Experiment check_params->optimize_solvent Suboptimal? recalibrate Action: Recalibrate Instrument & Rerun Standards check_quant->recalibrate Inaccurate? end_ok Yield Improved check_quant->end_ok Quantification OK? optimize_params Action: Optimize Extraction Parameters (DOE) optimize_solvent->optimize_params optimize_params->end_ok Optimized recalibrate->end_ok Validated

Caption: Troubleshooting logic for low this compound yield.

Detailed Methodologies:

  • Protocol 1: Solvent Screening for Optimal Extraction

    • Objective: To determine the most effective solvent for extracting this compound from Peucedanum praeruptorum root powder.

    • Materials: Dried root powder, selection of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, water, and mixtures thereof).

    • Procedure: a. Weigh 1g of powdered root material into separate flasks for each solvent system. b. Add 20 mL of each solvent or solvent mixture to the respective flasks. c. Agitate the flasks at a constant temperature (e.g., 25°C) for a fixed duration (e.g., 24 hours). d. Filter each extract and evaporate the solvent under reduced pressure. e. Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol). f. Analyze the concentration of this compound in each sample using a validated HPLC method.

    • Analysis: Compare the yield of this compound (mg/g of raw material) for each solvent system to identify the most efficient one. Methanolic and acetonic solvent systems are often effective for extracting phenolic compounds.

  • Protocol 2: Optimization of Supercritical Fluid Extraction (SFE-CO₂) Parameters SFE-CO₂ is a modern technique that offers high extraction efficiency.

    • Objective: To optimize SFE-CO₂ parameters for maximizing this compound yield.

    • Procedure: a. Utilize a Design of Experiments (DoE) approach to systematically vary key parameters: pressure, temperature, and extraction time. b. Based on literature, promising starting conditions are a pressure of 20 MPa, a temperature of 60°C, and a duration of 3 hours. c. Adding a co-solvent like ethanol can significantly increase the extraction yield. d. After each extraction run, quantify the this compound yield using HPLC.

    • Analysis: Use statistical software to analyze the DoE results and identify the optimal combination of parameters that provides the highest yield.

Issue 2: Inconsistent Purity and Presence of Contaminants

High purity is critical for accurate bioactivity studies and drug development. Inconsistent purity often stems from co-extraction of other compounds or degradation.

Detailed Methodologies:

  • Protocol 3: Purification by Column Chromatography

    • Objective: To purify this compound from the crude extract.

    • Materials: Crude extract, silica gel (appropriate mesh size), and a solvent system for elution (e.g., toluene/ethyl acetate).

    • Procedure: a. Prepare a silica gel column. b. Dissolve the crude extract in a minimal amount of the initial elution solvent and load it onto the column. c. Begin elution with a non-polar solvent (e.g., toluene) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. d. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). e. Combine the fractions containing pure this compound. f. Evaporate the solvent and verify the purity using HPLC.

Issue 3: Formation of Emulsions During Liquid-Liquid Extraction

Emulsions are a common problem during the workup phase of extraction, trapping the target analyte and leading to poor recovery.

Detailed Methodologies:

  • Protocol 4: Troubleshooting Emulsion Formation

    • Objective: To break an emulsion formed during liquid-liquid extraction.

    • Preventative Measures:

      • Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the agitation that causes emulsions while maintaining surface area for extraction.

    • Resolution Techniques:

      • Add Brine: Add a saturated NaCl solution. This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.

      • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break the emulsion.

      • Change Solvent: Adding a small amount of a different organic solvent can alter the solubility properties and break the emulsion.

      • Filtration: Passing the emulsified layer through a filter aid like Celite® can sometimes resolve the issue.

Data & Experimental Parameters

Quantitative Data Summary

The following tables provide a summary of key quantitative data from various studies to guide your experimental design.

Table 1: Comparison of this compound Extraction Methods

Extraction MethodKey ParametersCo-SolventReported OutcomeReference
**Supercritical Fluid (SFE-CO₂) **20 MPa, 60°C, 3 hoursEthanolHigher yield than decoction and heating reflux methods.
Solvent Extraction Room TemperatureEthyl AcetateEffective for isolating Praeruptorins A and B for purification.
Ultrasound-Assisted (UAE) 82 W, 80°C, 51 minWaterGenerally provides higher yields and shorter extraction times.

Table 2: Recommended Parameters for HPLC Quantification of this compound

ParameterRecommended ValueReference
Column C18 reverse-phase column
Mobile Phase Gradient of 0.1% formic acid in water and methanol
Flow Rate 1.0 mL/min
Detection Wavelength 322 nm
Retention Time ~7.44 min (may vary based on exact conditions)

Workflows and Pathways

General Extraction and Standardization Workflow

G raw_material 1. Raw Material Sourcing (Peucedanum praeruptorum) preparation 2. Material Preparation (Drying, Grinding) raw_material->preparation extraction 3. Extraction (e.g., SFE-CO₂ or Solvent) preparation->extraction filtration 4. Filtration & Concentration extraction->filtration purification 5. Purification (Optional) (e.g., Column Chromatography) filtration->purification drying 6. Final Product Drying (Freeze-Drying) filtration->drying Crude Extract purification->drying qc 7. Quality Control (HPLC/LC-MS for Purity & Yield) drying->qc storage 8. Storage (Cool, Dark, Dry) qc->storage

Caption: Standard workflow for this compound extraction and quality control.

Simplified Anti-inflammatory Signaling of this compound

This compound has demonstrated anti-inflammatory effects. One of the known mechanisms is the suppression of nitric oxide (NO) production, a key inflammatory mediator.

G cytokine Pro-inflammatory Stimulus (e.g., IL-1β) cell Hepatocytes / Macrophages cytokine->cell inos iNOS Gene Expression (Inducible Nitric Oxide Synthase) cell->inos Activation no_production Nitric Oxide (NO) Production inos->no_production inflammation Inflammatory Response no_production->inflammation praeruptorin This compound praeruptorin->inos Inhibition

Caption: this compound inhibits the inflammatory response by suppressing iNOS expression.

References

Strategies to prevent Praeruptorin A acyl migration during analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Praeruptorin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent acyl migration during the analysis of this compound, ensuring accurate and reproducible results.

Understanding this compound and Acyl Migration

This compound is a seselin-type coumarin with significant biological activities. A key challenge in its analysis is the potential for intramolecular acyl migration, where an acyl group moves from one hydroxyl group to another on the khellactone ring. This isomerization can lead to inaccurate quantification and misinterpretation of experimental results. The migration is primarily influenced by pH, temperature, and the solvent system used during sample preparation, storage, and analysis.

Diagram of this compound Acyl Migration

This compound Acyl Migration Praeruptorin_A This compound Isomer Acyl-Migrated Isomer Praeruptorin_A->Isomer Acyl Migration (pH, Temp, Solvent) Isomer->Praeruptorin_A Reversible

Caption: Factors influencing the reversible acyl migration of this compound.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration and why is it a problem in this compound analysis?

Acyl migration is an intramolecular rearrangement reaction where an acyl group shifts from one position to another within a molecule. In this compound, the angeloyl group can migrate on the khellactone moiety, forming an isomeric impurity. This is problematic because the isomer may have different chromatographic retention times and mass spectral fragmentation patterns, leading to underestimation of the true this compound concentration and the appearance of unexpected peaks in your chromatogram.

Q2: What are the primary factors that induce acyl migration in this compound?

The main factors that promote acyl migration are:

  • pH: Both acidic and basic conditions can catalyze the reaction. Neutral or slightly acidic conditions are generally preferred for stability.

  • Temperature: Higher temperatures accelerate the rate of acyl migration. Therefore, samples should be kept cool.

  • Solvent: The polarity and protic nature of the solvent can influence the stability of this compound.

Q3: How can I prevent acyl migration during sample preparation?

To minimize acyl migration during sample preparation, adhere to the following guidelines:

  • pH Control: Maintain the pH of your sample solutions within a neutral to slightly acidic range (pH 4-6). Avoid strongly acidic or alkaline conditions. Use appropriate buffer systems if necessary.

  • Temperature Control: Perform all sample preparation steps at low temperatures. Use ice baths for extractions and dilutions, and store samples in a refrigerator or freezer.

  • Solvent Selection: Use aprotic solvents or solvents with low polarity whenever possible. Acetonitrile is often a good choice for sample dilution and as the organic component of the mobile phase in reverse-phase HPLC.

Q4: What are the recommended storage conditions for this compound samples and standards?

For short-term storage (up to 24 hours), keep solutions at 2-8°C. For long-term storage, freeze samples at -20°C or below. Always bring samples to room temperature in a controlled manner before analysis to prevent condensation, which could alter the sample concentration.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Appearance of an unexpected peak close to the this compound peak in the chromatogram. Acyl migration may have occurred, leading to the formation of an isomer.1. Review Sample Preparation: Ensure that pH was controlled (pH 4-6) and that samples were kept cool during preparation. 2. Check Solvent: If using a protic solvent like methanol for sample dilution, consider switching to acetonitrile. 3. Analyze a Freshly Prepared Standard: Prepare a new standard solution under optimal conditions and inject it immediately to see if the impurity peak is still present.
Low recovery or underestimation of this compound concentration. Significant conversion of this compound to its isomer due to suboptimal conditions.1. Optimize Extraction/Dilution: Use a validated extraction protocol that minimizes exposure to harsh conditions. 2. Reduce Sample Processing Time: Minimize the time between sample preparation and analysis. 3. Re-evaluate Storage Conditions: Ensure samples were stored at the recommended low temperatures and protected from light.
Inconsistent results between different batches of samples. Variability in sample handling, such as differences in temperature or time before analysis.1. Standardize the entire workflow: From sample collection to analysis, ensure every step is performed consistently. 2. Implement a strict temperature control protocol: Use temperature-controlled autosamplers and processing stations. 3. Prepare a quality control (QC) sample: Analyze a QC sample with each batch to monitor for any systematic variations.

Experimental Protocols

Protocol 1: Recommended Sample Preparation for HPLC Analysis

This protocol is designed to minimize acyl migration of this compound.

  • Extraction (if applicable):

    • If extracting from a solid matrix, use a suitable solvent such as methanol or acetonitrile.

    • Perform the extraction at a controlled low temperature (e.g., in an ice bath).

    • Minimize the extraction time to what is necessary for efficient recovery.

    • After extraction, immediately evaporate the solvent under reduced pressure at a low temperature (<30°C).

  • Reconstitution and Dilution:

    • Reconstitute the dried extract or weigh the pure standard in a volumetric flask.

    • Use acetonitrile as the diluent. If buffer is required, use a buffer with a pH between 4 and 6 (e.g., 10 mM ammonium acetate buffer, pH 5.0).

    • Vortex briefly to dissolve and then bring to volume.

  • Filtration:

    • Filter the sample solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.

  • Storage:

    • If not analyzing immediately, store the vials in an autosampler set to a low temperature (e.g., 4°C) or at -20°C for longer-term storage.

Workflow for Sample Preparation

Sample Preparation Workflow cluster_extraction Extraction (Low Temp) cluster_processing Processing cluster_analysis Analysis/Storage Solid_Matrix Solid Matrix Extraction Extraction on Ice Solid_Matrix->Extraction Extraction_Solvent Acetonitrile/Methanol Extraction_Solvent->Extraction Evaporation Evaporation (<30°C) Extraction->Evaporation Reconstitution Reconstitution (Acetonitrile, pH 4-6 Buffer) Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC_Vial HPLC Vial Filtration->HPLC_Vial Analysis Immediate Analysis HPLC_Vial->Analysis Storage Storage (4°C or -20°C) HPLC_Vial->Storage

Caption: Recommended workflow for this compound sample preparation.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential acyl-migrated isomer and other degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 323 nm

Rationale for Method Parameters

Parameter Value/Condition Reason for Selection
Mobile Phase pH Acidic (0.1% Formic Acid)Helps to suppress the ionization of any acidic functional groups and can improve peak shape. While strong acids can promote acyl migration, a weak acid like formic acid at this concentration in the mobile phase during the short run time generally provides a good balance between chromatographic performance and analyte stability.
Column Temperature 25°CA controlled, moderate temperature is used to ensure reproducible retention times without accelerating on-column degradation or acyl migration.
Organic Modifier AcetonitrileAcetonitrile is generally less reactive and can offer different selectivity compared to methanol, potentially improving the separation of closely related isomers.

Quantitative Data Summary

The following table summarizes hypothetical data from a stability study of this compound under different conditions to illustrate the impact on acyl migration.

Condition This compound Purity (%) after 24h Isomer Formation (%) after 24h
pH 3 (in solution) 92.57.5
pH 5 (in solution) 99.10.9
pH 7 (in solution) 98.51.5
pH 9 (in solution) 85.314.7
Storage at 4°C 99.50.5
Storage at 25°C 96.23.8
Storage at 40°C 89.710.3
Diluted in Methanol 97.82.2
Diluted in Acetonitrile 99.30.7

Logical Relationship of Stability Factors

Stability Factors cluster_factors Influencing Factors cluster_outcome Outcome cluster_strategy Prevention Strategy pH pH Acyl_Migration Acyl Migration pH->Acyl_Migration Temperature Temperature Temperature->Acyl_Migration Solvent Solvent Solvent->Acyl_Migration Control_pH Control pH (4-6) Control_pH->Acyl_Migration inhibits Low_Temp Low Temperature Low_Temp->Acyl_Migration inhibits Aprotic_Solvent Aprotic Solvent Aprotic_Solvent->Acyl_Migration inhibits

Caption: Key factors influencing this compound stability and strategies for prevention.

Improving the efficiency of Praeruptorin A semi-synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the semi-synthesis of Praeruptorin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of their experimental workflows.

Troubleshooting Guide

This guide addresses common issues encountered during the semi-synthesis of this compound, which typically involves the hydrolysis of the ester groups of (+)-Praeruptorin A followed by selective acylation to introduce new functionalities.

Issue Potential Cause Recommended Solution
1. Low or No Product Yield Incomplete hydrolysis of the parent compound, (+)-Praeruptorin A.- Increase reaction time or temperature. - Use a stronger base for hydrolysis (e.g., switch from NaHCO₃ to NaOH). - Ensure adequate solubility of the starting material in the chosen solvent.
Low efficiency of the acylation reaction.- Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). - Optimize the reaction temperature; some acylations require cooling to prevent side reactions, while others may need heating. - Use a suitable catalyst, such as 4-dimethylaminopyridine (DMAP), to facilitate the reaction.
Degradation of the starting material or product.- Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid prolonged reaction times. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the compounds are sensitive to oxidation.
2. Formation of Multiple Byproducts Non-selective hydrolysis or acylation.- Use milder reaction conditions (e.g., lower temperature, weaker base/acid) to improve selectivity. - Employ protecting groups for sensitive functional groups that are not intended to react.
Side reactions such as rearrangement or decomposition.- Adjust the pH of the reaction mixture. - Screen different solvents to find one that minimizes side reactions.
3. Difficulty in Product Purification Co-elution of the product with starting material or byproducts during chromatography.- Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution may be necessary. - Consider using a different stationary phase (e.g., reversed-phase silica).
Product is an oil or does not crystallize.- Attempt purification via preparative HPLC. - Try co-precipitation with a suitable anti-solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for the semi-synthesis of this compound derivatives?

A1: The semi-synthesis of this compound derivatives typically involves two main steps:

  • Hydrolysis: Basic hydrolysis of (+)-Praeruptorin A, isolated from the root of Peucedanum praeruptorum, is carried out to remove the existing ester groups.[1]

  • Acylation: The resulting hydrolyzed product is then subjected to acylation reactions to introduce new acyl groups, yielding novel semi-synthesized compounds.[1]

Q2: How can I monitor the progress of the hydrolysis and acylation reactions?

A2: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of these reactions. By spotting the reaction mixture alongside the starting material and (if available) a standard of the expected product, you can observe the consumption of the reactant and the formation of the product over time.

Q3: What are some common challenges in the purification of coumarin derivatives like this compound?

A3: Common purification challenges include poor separation of the desired compound from impurities during chromatography, difficulty in crystallization, and the presence of colored impurities.[2] To address these, optimizing the chromatographic conditions (solvent system, stationary phase) is crucial. If crystallization is problematic, techniques like using a mixed-solvent system or slowly cooling the solution can be attempted.[2]

Q4: Can the fluorescence of coumarin compounds interfere with analysis?

A4: The inherent fluorescence of many coumarin derivatives can be an advantage for visualization on TLC plates under UV light, often allowing for detection at very low concentrations.[2] However, for quantitative analysis using fluorescence spectroscopy, it is important to ensure that impurities are not also fluorescent and interfering with the measurement.

Experimental Protocols

Protocol 1: Basic Hydrolysis of (+)-Praeruptorin A
  • Dissolve (+)-Praeruptorin A in a suitable solvent such as methanol or ethanol.

  • Add an aqueous solution of a base (e.g., 0.5 M NaOH).

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Once the hydrolysis is complete (indicated by the disappearance of the starting material spot on TLC), neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude hydrolyzed product.

Protocol 2: Acylation of Hydrolyzed this compound
  • Dissolve the crude hydrolyzed product in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

  • Add a base, such as triethylamine or pyridine, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the desired acylating agent (e.g., acetyl chloride or acetic anhydride).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Base on Hydrolysis Efficiency of (+)-Praeruptorin A

Base Reaction Time (h) Yield of Hydrolyzed Product (%) Purity (%)
NaHCO₃ (0.5 M)126585
K₂CO₃ (0.5 M)88090
NaOH (0.5 M)49592
LiOH (0.5 M)49291

Table 2: Optimization of Acylation Reaction Conditions

Acylating Agent Catalyst Temperature (°C) Yield of Acylated Product (%) Purity (%)
Acetic AnhydrideNone257088
Acetic AnhydrideDMAP259295
Acetyl ChlorideNone0-258593
Acetyl ChlorideDMAP0-259596

Visualizations

experimental_workflow start Start: (+)-Praeruptorin A hydrolysis Step 1: Basic Hydrolysis start->hydrolysis extraction1 Extraction & Workup hydrolysis->extraction1 hydrolyzed_product Hydrolyzed this compound Intermediate extraction1->hydrolyzed_product acylation Step 2: Acylation hydrolyzed_product->acylation extraction2 Extraction & Workup acylation->extraction2 purification Purification (Column Chromatography) extraction2->purification final_product Final Product: this compound Derivative purification->final_product

Caption: General experimental workflow for the semi-synthesis of this compound derivatives.

troubleshooting_workflow start Low Product Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes degradation Product Degradation? start->degradation No optimize_hydrolysis Optimize Hydrolysis: - Stronger Base - Longer Time - Higher Temp incomplete_reaction->optimize_hydrolysis Hydrolysis Issue optimize_acylation Optimize Acylation: - More Reactive Agent - Use Catalyst (DMAP) - Optimize Temp incomplete_reaction->optimize_acylation Acylation Issue check_stability Check Stability: - Monitor by TLC - Inert Atmosphere - Control pH degradation->check_stability Yes

Caption: Troubleshooting decision tree for low product yield in this compound semi-synthesis.

References

Selecting appropriate solvents for Praeruptorin A column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully isolating and purifying Praeruptorin A using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for this compound column chromatography?

A1: Silica gel is the most commonly used stationary phase for the purification of this compound and other coumarins. Its slightly acidic nature and high resolving power for compounds of moderate polarity make it well-suited for this purpose.

Q2: What are the general solvent systems suitable for the elution of this compound?

A2: this compound is a moderately polar compound. Therefore, solvent systems for normal-phase chromatography typically consist of a non-polar solvent and a moderately polar solvent. Common choices include mixtures of:

  • Hexane or Petroleum Ether (non-polar)

  • Ethyl Acetate, Dichloromethane, or Chloroform (polar)

A gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, is often effective for separating this compound from other components in a crude extract.

Q3: How can I monitor the separation of this compound during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring the separation. Fractions collected from the column are spotted on a TLC plate and developed in an appropriate solvent system. The spots corresponding to this compound can be visualized under UV light (typically at 254 nm and/or 365 nm).

Q4: What is the solubility of this compound in common organic solvents?

A4: this compound is soluble in a range of organic solvents. This information is crucial for selecting an appropriate solvent for sample loading and for preparing the mobile phase.

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble
WaterInsoluble

Q5: Is this compound stable during the chromatography process?

A5: While generally stable, prolonged exposure to the acidic environment of silica gel can potentially lead to the degradation of some sensitive compounds. It is advisable to perform the chromatography efficiently and avoid unnecessarily long exposure times. If degradation is suspected, using a deactivated or neutral stationary phase like neutral alumina could be considered.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor or No Separation Inappropriate solvent system (too polar or too non-polar).Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for this compound in the chosen mobile phase for good separation on the column.
Column overloading.Reduce the amount of crude extract loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of sample to stationary phase by weight.
Improper column packing (channeling, cracks).Ensure the silica gel is packed uniformly without any air bubbles or cracks. Pack the column as a slurry for best results.
This compound Elutes Too Quickly (Low Retention) The mobile phase is too polar.Decrease the polarity of the mobile phase. Start with a less polar solvent system and gradually increase the polarity (gradient elution).
This compound Elutes Too Slowly or Not at All (High Retention) The mobile phase is not polar enough.Increase the polarity of the mobile phase. A step or linear gradient to a more polar solvent system will be necessary.
This compound has low solubility in the mobile phase.Ensure the chosen mobile phase can effectively dissolve this compound. Pre-dissolving the sample in a small amount of a stronger, compatible solvent before loading can help.
Tailing of this compound Peak Sample overloading.Reduce the amount of sample loaded.
Interactions with acidic sites on silica gel.Add a small amount of a modifying agent like acetic acid (e.g., 0.1%) to the mobile phase to improve peak shape.
The compound is degrading on the column.Minimize the time the compound spends on the column. Consider using a less acidic stationary phase.
Co-elution with Impurities Insufficient resolution of the chromatographic system.Use a shallower solvent gradient to improve separation.
The chosen solvent system is not selective for the impurities.Experiment with different solvent combinations on TLC to find a system that provides better separation between this compound and the contaminants.

Experimental Protocols

Protocol 1: Column Chromatography of this compound on Silica Gel

This protocol provides a general guideline for the purification of this compound from a crude plant extract. Optimization may be required based on the specific composition of the extract.

1. Preparation of the Column:

  • Select a glass column of appropriate size based on the amount of crude extract to be purified.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand (approx. 0.5 cm) over the cotton plug.
  • Prepare a slurry of silica gel (60-120 mesh or 100-200 mesh) in the initial, non-polar solvent of your mobile phase (e.g., hexane or petroleum ether).
  • Carefully pour the slurry into the column, allowing the silica gel to settle evenly. Gently tap the column to dislodge any air bubbles.
  • Once the silica gel has settled, add another thin layer of sand on top to protect the stationary phase surface.
  • Continuously drain the solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.

2. Sample Preparation and Loading:

  • Dissolve the crude extract containing this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).
  • Alternatively, for less soluble extracts, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
  • Carefully apply the sample solution to the top of the column.

3. Elution:

  • Begin elution with a non-polar solvent system (e.g., 100% hexane or a mixture of hexane:ethyl acetate 95:5).
  • Gradually increase the polarity of the mobile phase. A suggested gradient could be increasing concentrations of ethyl acetate in hexane (e.g., from 5% to 50% ethyl acetate). A specific example from the literature for separating coumarins from a Peucedanum species used a gradient of petroleum ether and dichloromethane.
  • Collect fractions of a consistent volume.

4. Fraction Analysis:

  • Monitor the collected fractions using TLC.
  • Develop the TLC plates in a suitable solvent system (e.g., n-heptane:dichloromethane:ethyl acetate in a 40:50:10 ratio).
  • Visualize the spots under UV light (254 nm and 365 nm).
  • Combine the fractions that contain pure this compound.

5. Isolation of this compound:

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Visualizations

Solvent_Selection_Workflow cluster_prep Preliminary Steps cluster_selection Solvent System Selection cluster_optimization Optimization & Execution start Start: Crude Extract Containing this compound solubility Assess Solubility of this compound (e.g., in DCM, Chloroform, EtOAc) start->solubility tlc_dev Develop TLC Method for Monitoring solubility->tlc_dev select_initial Select Initial Non-Polar Solvent (e.g., Hexane, Petroleum Ether) tlc_dev->select_initial select_polar Select Polar Modifier (e.g., Ethyl Acetate, Dichloromethane) select_initial->select_polar test_ratios Test Different Solvent Ratios using TLC select_polar->test_ratios rf_check Is Rf of this compound between 0.2-0.4? test_ratios->rf_check adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No run_column Run Column Chromatography (Gradient or Isocratic) rf_check->run_column Yes adjust_polarity->test_ratios collect_fractions Collect and Analyze Fractions by TLC run_column->collect_fractions end End: Purified this compound collect_fractions->end

Dealing with matrix effects in LC-MS analysis of Praeruptorin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Praeruptorin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the LC-MS analysis of this compound, focusing on the identification and mitigation of matrix effects.

FAQ 1: What are matrix effects and how do they affect this compound analysis?

Answer: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3][4][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and reproducibility of your quantitative results. In the analysis of this compound, which is often conducted in complex biological matrices like plasma or serum, endogenous components like phospholipids are common culprits of matrix effects.

FAQ 2: I'm observing poor peak shape, inconsistent signal intensity, and high variability for this compound. Could this be a matrix effect?

Answer: Yes, these are all classic symptoms of matrix effects. Inconsistent signal intensity is the most direct indicator, but poor peak shape (e.g., tailing or splitting) and high variability between injections of the same sample can also suggest that co-eluting matrix components are interfering with the ionization process.

FAQ 3: How can I definitively confirm that matrix effects are impacting my this compound analysis?

Answer: There are two primary methods to confirm and quantify matrix effects:

  • Post-Column Infusion: This qualitative method helps identify the regions in your chromatogram where ion suppression or enhancement occurs. By infusing a constant flow of this compound solution post-column and injecting a blank matrix extract, any dip or rise in the baseline signal will indicate the retention times of interfering components.

  • Comparison of Calibration Curves: Prepare two sets of calibration curves for this compound. One set should be in a neat (pure) solvent, and the other should be in a blank matrix extract (matrix-matched). A significant difference in the slopes of these two curves is a clear indication of matrix effects.

The matrix effect can be quantified using the following formula: Matrix Effect (%) = (Peak area in matrix / Peak area in solvent) x 100%

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement. For instance, one study on this compound reported matrix effects between 89.67% and 105.26%, which was considered not significant.

FAQ 4: What are the best strategies to mitigate matrix effects for this compound?

Answer: A multi-pronged approach is often the most effective. Here are the key strategies, which can be used in combination:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible while maximizing the recovery of this compound.

  • Improve Chromatographic Separation: Modifying your LC method can help separate this compound from interfering compounds, preventing them from co-eluting.

  • Use an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects. If a SIL-IS is unavailable, a structural analog can also be effective.

FAQ 5: Which sample preparation technique is recommended for reducing matrix effects when analyzing this compound in plasma?

Answer: For this compound in plasma, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing matrix components than a simple protein precipitation.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. For this compound, a non-polar organic solvent would be used to extract it from the aqueous plasma.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by utilizing a solid sorbent to retain this compound while matrix components are washed away. A reverse-phase C18 sorbent is a good starting point.

While protein precipitation is a simpler and faster method, it is often less effective at removing phospholipids, a major source of matrix effects in plasma samples.

Quantitative Data Summary

The following table summarizes typical quantitative parameters that can be affected by matrix effects and the expected outcomes of different mitigation strategies.

ParameterPotential Issue due to Matrix EffectsExpected Outcome with Optimized Sample Prep (LLE/SPE)Expected Outcome with Improved ChromatographyExpected Outcome with SIL Internal Standard
Accuracy (%RE) Poor accuracy, significant deviation from nominal concentrations.Improved accuracy, closer to nominal values.Moderate improvement in accuracy.High accuracy, as the IS co-elutes and experiences similar matrix effects.
Precision (%RSD) High variability (>15% RSD) in replicate measurements.Lower variability (<15% RSD).Lower variability.Lowest variability.
Recovery (%) May appear artificially high or low.More consistent and predictable recovery.Not directly impacted.Not directly impacted.
Matrix Effect (%) Significant deviation from 100% (e.g., <85% or >115%).Closer to 100%.Closer to 100%.Compensated for, leading to accurate quantification.

Detailed Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Comparing Calibration Curves

Objective: To quantitatively assess the degree of ion suppression or enhancement for this compound in a specific biological matrix.

Materials:

  • This compound analytical standard

  • Blank biological matrix (e.g., drug-free human plasma)

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water)

  • Appropriate sample preparation materials (e.g., protein precipitation reagents, LLE solvents, or SPE cartridges)

Procedure:

  • Prepare a this compound stock solution in a suitable solvent (e.g., methanol).

  • Prepare two sets of calibration standards by serial dilution of the stock solution.

    • Set A (Neat Solvent): Dilute the stock solution with the initial mobile phase composition.

    • Set B (Matrix-Matched): Process the blank biological matrix using your chosen sample preparation method. Spike the processed blank matrix with the this compound stock solution to create the same concentration levels as Set A.

  • Analyze both sets of calibration standards using your LC-MS method.

  • Construct two calibration curves by plotting the peak area of this compound against its concentration for each set.

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = (Slope of Matrix-Matched Curve / Slope of Neat Solvent Curve) x 100%

Protocol 2: Sample Preparation of Plasma using Liquid-Liquid Extraction (LLE)

Objective: To extract this compound from a plasma sample and remove a significant portion of interfering matrix components.

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 500 µL of an appropriate extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Centrifuge at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 3: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)

Objective: To achieve a cleaner extract of this compound from plasma compared to LLE or protein precipitation.

Procedure:

  • Condition the SPE cartridge (e.g., a C18 cartridge) by passing methanol followed by water through it.

  • Pre-treat the plasma sample by diluting it with an acidic solution (e.g., 2% phosphoric acid in water) to improve retention on the C18 sorbent.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.

  • Elute this compound from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in the initial mobile phase for LC-MS analysis.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects A Start: Inconsistent Results (Poor Peak Shape, High Variability) B Confirm Matrix Effect? (Post-Column Infusion or Matrix-Matched Calibrators) A->B C No Significant Matrix Effect B->C No D Matrix Effect Confirmed B->D Yes E Optimize Sample Preparation (LLE, SPE, Protein Precipitation) D->E F Modify Chromatographic Conditions (Gradient, Column Chemistry) D->F G Implement Internal Standard (Stable Isotope Labeled) D->G H Re-evaluate Matrix Effect E->H F->H G->H I Problem Resolved H->I Successful J Further Optimization Needed H->J Unsuccessful J->E

Caption: A workflow diagram for troubleshooting matrix effects in LC-MS analysis.

Mitigation_Strategies Strategies to Mitigate Matrix Effects center Matrix Effect Mitigation sample_prep Sample Preparation Optimization center->sample_prep chromatography Chromatographic Optimization center->chromatography internal_std Internal Standardization center->internal_std lle Liquid-Liquid Extraction (LLE) sample_prep->lle spe Solid-Phase Extraction (SPE) sample_prep->spe ppt Protein Precipitation (PPT) sample_prep->ppt gradient Gradient Modification chromatography->gradient column Alternative Column Chemistry chromatography->column flow_rate Flow Rate Adjustment chromatography->flow_rate sil Stable Isotope Labeled (SIL) internal_std->sil analog Structural Analog internal_std->analog

Caption: Key strategies for mitigating matrix effects in LC-MS analysis.

References

Validation & Comparative

Praeruptorin A vs. Praeruptorin B: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, Praeruptorin A and Praeruptorin B, two pyranocoumarin compounds isolated from the roots of Peucedanum praeruptorum Dunn, have garnered significant attention for their diverse pharmacological activities. Both compounds are recognized for their anti-inflammatory, anti-cancer, and vasodilatory effects. This guide provides a detailed comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their investigations.

Comparative Efficacy Data

The following table summarizes the quantitative data on the efficacy of this compound and Praeruptorin B in various experimental models.

Pharmacological EffectModel SystemParameterThis compoundPraeruptorin BReference
Anti-inflammatory Poly (I:C)-induced RAW264.7 macrophagesInhibition of IL-1β expressionSignificant inhibition at 1-5 µMNot explicitly quantified in the same study[1]
Anti-inflammatory IL-1β-stimulated rat hepatocytesInhibition of proinflammatory gene mRNA levelsEffectiveMore potent, effective at lower concentrations[2]
Anti-cancer Human cervical cancer HeLa cellsInhibition of cell invasionSignificant inhibitionSignificant inhibition at 10 and 20 μM[3][4]
Vasodilation Rat thoracic aorta ringsRelaxation of pre-contracted vesselsConcentration-dependent relaxation (10⁻⁶ - 10⁻⁴ M)Not explicitly quantified in the same study[5]
Metabolic Regulation Insulin-induced HepG2 cellsInhibition of PI3K/AKT/mTOR pathwayNot reportedEffective in a concentration-dependent manner

Signaling Pathways

This compound and Praeruptorin B exert their biological effects through the modulation of key signaling pathways.

This compound Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB pathway. In poly (I:C)-induced RAW264.7 macrophages, this compound treatment leads to a downstream reduction in the expression of inflammatory factors. Additionally, it has been found to suppress the ERK1/2 signaling pathway in human cervical cancer cells.

PraeruptorinA_Pathway cluster_cell Cell Membrane Receptor Receptor This compound This compound ERK1/2 ERK1/2 This compound->ERK1/2 Inhibits NF-kB NF-kB This compound->NF-kB Inhibits Cell Proliferation & Invasion Cell Proliferation & Invasion ERK1/2->Cell Proliferation & Invasion Inflammatory Gene Expression Inflammatory Gene Expression NF-kB->Inflammatory Gene Expression

This compound signaling pathway.
Praeruptorin B Signaling Pathway

Praeruptorin B has demonstrated inhibitory effects on the PI3K/AKT/mTOR signaling pathway, which is crucial in cell growth and metabolism. Furthermore, it also suppresses NF-κB signaling, contributing to its anti-inflammatory properties. In the context of cancer, Praeruptorin B has been shown to inhibit TPA-induced cell invasion by targeting the AKT/NF-κB pathway.

PraeruptorinB_Pathway cluster_cell Cell Membrane Receptor Receptor Praeruptorin B Praeruptorin B PI3K PI3K Praeruptorin B->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR NF-kB NF-kB AKT->NF-kB Cell Growth & Metabolism Cell Growth & Metabolism mTOR->Cell Growth & Metabolism Inflammatory Response Inflammatory Response NF-kB->Inflammatory Response

Praeruptorin B signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Anti-inflammatory Activity Assessment in RAW264.7 Cells
  • Cell Culture and Treatment: RAW 264.7 mouse macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are pre-treated with various concentrations of this compound (e.g., 1, 2, 3, 4, and 5 µM) for a specified time, followed by stimulation with Polyinosinic acid-polycytidylic acid (poly (I:C)) to induce an inflammatory response.

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and cDNA is synthesized. qRT-PCR is then performed to measure the mRNA expression levels of inflammatory cytokines such as IL-1β. Gene expression is normalized to a housekeeping gene like β-actin.

  • Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against proteins in the NF-κB pathway (e.g., p-p65, p65, p-IκBα, IκBα) and a loading control (e.g., β-actin), followed by incubation with secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.

  • ELISA: The concentration of secreted inflammatory cytokines like IL-1β in the cell culture supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.

AntiInflammatory_Workflow Culture RAW264.7 cells Culture RAW264.7 cells Pre-treat with this compound Pre-treat with this compound Culture RAW264.7 cells->Pre-treat with this compound Induce inflammation with Poly(I:C) Induce inflammation with Poly(I:C) Pre-treat with this compound->Induce inflammation with Poly(I:C) Harvest cells and supernatant Harvest cells and supernatant Induce inflammation with Poly(I:C)->Harvest cells and supernatant RNA Extraction & qRT-PCR RNA Extraction & qRT-PCR Harvest cells and supernatant->RNA Extraction & qRT-PCR Protein Extraction & Western Blot Protein Extraction & Western Blot Harvest cells and supernatant->Protein Extraction & Western Blot Supernatant Analysis via ELISA Supernatant Analysis via ELISA Harvest cells and supernatant->Supernatant Analysis via ELISA Analyze Gene Expression Analyze Gene Expression RNA Extraction & qRT-PCR->Analyze Gene Expression Analyze Protein Expression Analyze Protein Expression Protein Extraction & Western Blot->Analyze Protein Expression Quantify Cytokine Secretion Quantify Cytokine Secretion Supernatant Analysis via ELISA->Quantify Cytokine Secretion

References

Praeruptorin A's In Vivo Anti-inflammatory Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A recent body of research highlights the context-dependent in vivo anti-inflammatory properties of Praeruptorin A (PA), a natural pyranocoumarin. While demonstrating protective effects in a murine model of ulcerative colitis, it proved ineffective in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) model. In contrast, its structural analogs, Praeruptorin D (PD) and Praeruptorin E (PE), exhibited significant anti-inflammatory activity in the ALI model, offering a valuable comparative framework for researchers in drug development.

This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of this compound and its alternatives, supported by experimental data. It details the experimental protocols and visualizes the key signaling pathways involved.

Comparative Efficacy in a Model of Acute Lung Injury

In a study utilizing a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model, this compound was found to be ineffective at a dose of 80 mg/kg. In stark contrast, Praeruptorin D and Praeruptorin E, at the same dosage, demonstrated significant anti-inflammatory effects.[1][2]

Key Findings:

  • This compound and C: Showed no protective effect against lung injury.[1][2]

  • Praeruptorin D and E: Significantly inhibited the infiltration of activated polymorphonuclear leukocytes (PMNs) and decreased the levels of the pro-inflammatory cytokines TNF-α and IL-6 in bronchoalveolar lavage fluid.[1] They also suppressed protein extravasation and attenuated myeloperoxidase (MPO) activity in the lungs.

Quantitative Data Summary: LPS-Induced Acute Lung Injury Model

Treatment Group (80 mg/kg)Total Cells in BALF (x10^5)Neutrophils in BALF (x10^5)TNF-α in BALF (pg/mL)IL-6 in BALF (pg/mL)MPO Activity (U/g tissue)
Control Data not availableData not availableData not availableData not availableData not available
LPS Model Data not availableData not availableData not availableData not availableData not available
LPS + this compound No significant difference from LPS ModelNo significant difference from LPS ModelNo significant difference from LPS ModelNo significant difference from LPS ModelNo significant difference from LPS Model
LPS + Praeruptorin D Significantly reducedSignificantly reducedSignificantly reducedSignificantly reducedSignificantly reduced
LPS + Praeruptorin E Significantly reducedSignificantly reducedSignificantly reducedSignificantly reducedSignificantly reduced

Note: Specific quantitative data with statistical significance (mean ± SD, p-values) for the effects of Praeruptorins D and E were not available in the public domain at the time of this review. The table reflects the reported significant reductions.

Efficacy of this compound in a Model of Ulcerative Colitis

Contrary to the findings in the ALI model, this compound has shown significant therapeutic efficacy in a dextran sulfate sodium (DSS)-induced model of acute ulcerative colitis in mice.

Key Findings:

  • Clinical Symptoms: this compound administration (30 mg/kg) significantly alleviated disease activity index (DAI) scores, which include metrics for weight loss, stool consistency, and bleeding. It also mitigated the shortening of the colon, a characteristic feature of colitis.

  • Inflammatory Cytokines: The levels of pro-inflammatory cytokines, TNF-α and IL-6, in the colon tissue were significantly reduced in the this compound-treated group compared to the DSS-induced model group.

Quantitative Data Summary: DSS-Induced Ulcerative Colitis Model

Treatment GroupDisease Activity Index (DAI) ScoreColon Length (cm)TNF-α in Colon (relative expression)IL-6 in Colon (relative expression)
Control 07.3 ± 0.3~1~1
DSS Model 8.2 ± 1.84.8 ± 0.637.1 ± 2.431.5 ± 1.2
DSS + this compound (30 mg/kg) 4.8 ± 1.8Significantly longer than DSS model21.3 ± 1.819.8 ± 1.1

Data presented as mean ± SD. Statistical significance is noted in the source publication.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This model is widely used to mimic the inflammatory conditions of acute lung injury and acute respiratory distress syndrome (ARDS).

  • Animal Model: Male C57BL/6 mice (6-8 weeks old) are typically used.

  • Induction of Injury: Mice are anesthetized, and a non-lethal dose of LPS from Escherichia coli (e.g., 5 mg/kg body weight) is instilled intratracheally to induce lung inflammation. A control group receives sterile saline.

  • Treatment: Praeruptorins (e.g., 80 mg/kg) or a vehicle control are administered, often orally, prior to or shortly after LPS instillation.

  • Assessment of Inflammation (24-48 hours post-LPS):

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with saline to collect BALF. Total and differential cell counts (neutrophils, macrophages) are performed. Cytokine levels (TNF-α, IL-6) in the BALF supernatant are measured by ELISA.

    • Myeloperoxidase (MPO) Assay: Lung tissue is homogenized, and MPO activity, an indicator of neutrophil infiltration, is measured.

    • Histopathology: Lung tissue is fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, edema, and cellular infiltration.

G cluster_protocol Experimental Workflow: LPS-Induced Acute Lung Injury Animal Acclimatization Animal Acclimatization Anesthesia Anesthesia Animal Acclimatization->Anesthesia Intratracheal LPS Instillation Intratracheal LPS Instillation Anesthesia->Intratracheal LPS Instillation Treatment Administration Treatment Administration Intratracheal LPS Instillation->Treatment Administration Monitoring Monitoring Treatment Administration->Monitoring Euthanasia & Sample Collection Euthanasia & Sample Collection Monitoring->Euthanasia & Sample Collection BALF Analysis BALF Analysis Euthanasia & Sample Collection->BALF Analysis Lung Tissue Analysis Lung Tissue Analysis Euthanasia & Sample Collection->Lung Tissue Analysis Cell Counts Cell Counts BALF Analysis->Cell Counts Cytokine Measurement Cytokine Measurement BALF Analysis->Cytokine Measurement MPO Assay MPO Assay Lung Tissue Analysis->MPO Assay Histopathology Histopathology Lung Tissue Analysis->Histopathology

Workflow for LPS-Induced Acute Lung Injury Model.

Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis in Mice

This is a widely used and reproducible model for studying the pathology of inflammatory bowel disease.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Induction of Colitis: Mice are provided with drinking water containing 2-5% (w/v) DSS for 5-7 days to induce acute colitis. The control group receives regular drinking water.

  • Treatment: this compound (e.g., 30 mg/kg) or a vehicle is administered orally daily during the DSS treatment period.

  • Assessment of Colitis:

    • Disease Activity Index (DAI): Body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate the DAI score.

    • Colon Length: At the end of the experiment, the entire colon is excised, and its length is measured.

    • Histopathology: The colon is fixed, sectioned, and stained with H&E to evaluate mucosal damage, ulceration, and inflammatory cell infiltration.

    • Cytokine Analysis: Colon tissue is homogenized, and the levels of inflammatory cytokines (TNF-α, IL-6) are measured by ELISA or qPCR.

Signaling Pathway Modulation

Praeruptorin D and E: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of Praeruptorin D and E in the ALI model are attributed to their ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

In an unstimulated state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Praeruptorin D and E inhibit this process by preventing the degradation of IκBα, thereby keeping NF-κB in an inactive state in the cytoplasm.

G cluster_nfkb NF-κB Signaling Pathway in LPS-Induced Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates for degradation NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Activates PD_PE Praeruptorin D & E PD_PE->IκBα Prevents Degradation

Inhibition of NF-κB Pathway by Praeruptorins D & E.

This compound: Modulation of the STAT1/3 Pathway

In the context of ulcerative colitis, the therapeutic effect of this compound is linked to its modulation of the Signal Transducer and Activator of Transcription (STAT) signaling pathway, specifically STAT1 and STAT3. The phosphorylation of STAT1 and STAT3 is a critical step in the inflammatory cascade in the gut. This compound was found to inhibit the phosphorylation of both STAT1 and STAT3, thereby downregulating the inflammatory response.

G cluster_stat STAT1/3 Signaling Pathway in Ulcerative Colitis Cytokines Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokines->Receptor Bind JAK JAK Receptor->JAK Activates STAT1_3 STAT1 / STAT3 JAK->STAT1_3 Phosphorylates pSTAT1_3 p-STAT1 / p-STAT3 STAT1_3->pSTAT1_3 Nucleus Nucleus pSTAT1_3->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates PA This compound PA->JAK Inhibits

Modulation of STAT1/3 Pathway by this compound.

References

A Head-to-Head Comparison of Synthetic Praeruptorin A Derivatives and Related Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological performance of Praeruptorin A and its derivatives, supported by available experimental data. This document summarizes key quantitative findings, details the experimental methodologies used in these studies, and visualizes relevant biological pathways and workflows to facilitate informed decision-making in drug discovery and development.

This compound, a pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, has garnered significant interest for its diverse pharmacological activities, including vasorelaxant, anti-inflammatory, and calcium channel blocking effects. Efforts to synthesize derivatives of this compound aim to enhance its therapeutic properties and explore structure-activity relationships (SAR). This guide provides a comparative analysis of the biological activities of this compound, its natural analogs, and other structurally related synthetic coumarin derivatives.

Quantitative Bioactivity Data: A Comparative Overview

The following tables summarize the available quantitative data for the anti-inflammatory and vasorelaxant activities of this compound and related compounds. It is important to note that a comprehensive head-to-head comparison of a full synthetic library of this compound derivatives is not extensively available in the current literature. The data presented here is compiled from studies on this compound's natural analogs and other synthetic coumarin derivatives.

Table 1: Anti-Inflammatory Activity of Praeruptorin Analogs
CompoundAssayCell LineStimulantIC50 (µM)Reference
This compoundNitric Oxide (NO) Production InhibitionRat HepatocytesInterleukin 1β (IL-1β)91.2[1]
Praeruptorin BNitric Oxide (NO) Production InhibitionRat HepatocytesInterleukin 1β (IL-1β)19.1[1]
Praeruptorin ENitric Oxide (NO) Production InhibitionRat HepatocytesInterleukin 1β (IL-1β)>100[1]

IC50: The half-maximal inhibitory concentration.

Based on the available data, Praeruptorin B demonstrates significantly more potent inhibition of nitric oxide production in IL-1β-stimulated rat hepatocytes compared to this compound, with an IC50 value approximately 4.8 times lower.[1] Praeruptorin E showed the least activity in this assay.

Table 2: Vasorelaxant Activity of this compound and Synthetic Coumarin Derivatives
CompoundPre-contraction AgentEndotheliumEC50/IC50 (µM)Reference
(+)-Praeruptorin APhenylephrineIntactpEC50 = 4.86 ± 0.09[2]
Nitrate-Coumarin Derivative 4PhenylephrineDenuded1.92 nM (IC50)
KhellinNoradrenaline--
Imperatorin Derivative 7b--2.29
Imperatorin Derivative 7c--2.63
Imperatorin Derivative 7d--1.04
Imperatorin Derivative 7e--2.65

EC50: The half-maximal effective concentration. IC50: The half-maximal inhibitory concentration. pEC50: The negative logarithm of the EC50.

Direct comparative data for a synthetic series of this compound derivatives is limited. However, studies on other synthetic coumarins and furocoumarins reveal potent vasorelaxant activities. For instance, certain nitrate-coumarin derivatives exhibit vasorelaxant effects in the nanomolar range, significantly more potent than the micromolar activity reported for this compound. Similarly, novel imperatorin derivatives have demonstrated potent vasorelaxant effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Synthesis of this compound Derivatives

While specific, detailed protocols for a wide range of synthetic this compound derivatives are not available in a single source, a general approach involves the modification of the (+)-praeruptorin A structure. One reported method involves the basic hydrolysis of (+)-praeruptorin A followed by acylation reactions of the hydrolysis product to yield various derivatives.

In Vitro Anti-Inflammatory Activity Assay: Nitric Oxide (NO) Production Inhibition in Rat Hepatocytes

This assay evaluates the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: Primary rat hepatocytes are isolated and cultured.

  • Treatment: Hepatocytes are treated with a pro-inflammatory stimulant, such as Interleukin 1β (IL-1β), in the presence or absence of varying concentrations of the test compounds (e.g., this compound and its derivatives).

  • Incubation: The cells are incubated for a specified period (e.g., 8 hours) to allow for NO production.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture medium is measured using the Griess reagent.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the stimulated control (cells treated with IL-1β alone). The IC50 value is then determined from the dose-response curve.

In Vitro Vasorelaxant Activity Assay: Isolated Rat Thoracic Aorta Rings

This organ bath experiment assesses the vasodilatory effects of compounds on arterial smooth muscle.

  • Tissue Preparation: Thoracic aortas are excised from rats, cleaned of adhering tissue, and cut into rings (approximately 2-3 mm in width).

  • Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tension of the rings is recorded isometrically.

  • Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine or a high concentration of potassium chloride (KCl).

  • Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compounds (e.g., this compound or its derivatives) are added to the organ bath.

  • Data Analysis: The relaxation response at each concentration is measured as a percentage of the pre-contraction tension. The EC50 or IC50 value is calculated from the cumulative concentration-response curve. To investigate the mechanism of action, this protocol can be modified by removing the endothelium or by pre-incubating the aortic rings with specific inhibitors of signaling pathways (e.g., L-NAME to inhibit nitric oxide synthase).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_bioassays Biological Evaluation cluster_analysis Data Analysis Praeruptorin_A This compound Modification Chemical Modification (e.g., Hydrolysis, Acylation) Praeruptorin_A->Modification Derivatives Synthetic this compound Derivatives Modification->Derivatives Anti_Inflammatory Anti-Inflammatory Assay (NO Production) Derivatives->Anti_Inflammatory Test Compounds Vasorelaxant Vasorelaxant Assay (Aortic Rings) Derivatives->Vasorelaxant Test Compounds Ca_Channel Calcium Channel Blocking Assay Derivatives->Ca_Channel Test Compounds IC50_EC50 IC50 / EC50 Determination Anti_Inflammatory->IC50_EC50 Vasorelaxant->IC50_EC50 Ca_Channel->IC50_EC50 SAR Structure-Activity Relationship (SAR) Analysis IC50_EC50->SAR anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Hepatocyte cluster_inhibition Inhibition IL1b IL-1β Receptor IL-1 Receptor IL1b->Receptor NFkB_Pathway NF-κB Signaling Pathway Receptor->NFkB_Pathway iNOS_Expression iNOS Gene Expression NFkB_Pathway->iNOS_Expression iNOS_Protein iNOS Protein iNOS_Expression->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Inflammation Inflammation NO_Production->Inflammation Praeruptorin_A_Deriv This compound / Derivatives Praeruptorin_A_Deriv->NFkB_Pathway Inhibits vasorelaxation_pathway cluster_cell Vascular Smooth Muscle Cell cluster_endothelium Endothelial Cell cluster_compounds Compounds Ca_Influx Ca²⁺ Influx Contraction Vasoconstriction Ca_Influx->Contraction Relaxation Vasorelaxation eNOS eNOS NO Nitric Oxide (NO) eNOS->NO sGC sGC Activation NO->sGC cGMP ↑ cGMP sGC->cGMP cGMP->Relaxation Praeruptorin_A_Deriv This compound / Derivatives Praeruptorin_A_Deriv->Ca_Influx Inhibits Praeruptorin_A_Deriv->eNOS Activates

References

Verifying the Molecular Targets of Praeruptorin A: A Comparative Guide to siRNA and Alternative Validation Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of small interfering RNA (siRNA) with other widely used techniques for validating the molecular targets of Praeruptorin A. This guide is supported by experimental data and includes detailed protocols and visual workflows to aid in experimental design and interpretation.

This compound, a natural coumarin compound, has demonstrated significant anti-inflammatory and other pharmacological effects.[1] Identifying its precise molecular targets is crucial for understanding its mechanism of action and for the development of novel therapeutics. While various techniques can be employed for target validation, siRNA-mediated gene silencing has emerged as a powerful and specific approach. This guide will compare the utility of siRNA with alternative methods such as CRISPR/Cas9, short hairpin RNA (shRNA), and small molecule inhibitors in the context of verifying the molecular targets of this compound, which include the NF-κB pathway, the constitutive androstane receptor (CAR), and prostaglandin-endoperoxide synthase 2 (PTGS2).[1][2][3]

Comparison of Target Validation Methodologies

The selection of a target validation method depends on various factors, including the desired duration of the effect, the required level of gene expression modulation, and the specific experimental context. Below is a comparative overview of siRNA and its alternatives.

FeaturesiRNACRISPR/Cas9shRNASmall Molecule Inhibitors
Mechanism of Action Post-transcriptional gene silencing via mRNA degradation.[4]Permanent gene knockout at the DNA level.Post-transcriptional gene silencing via mRNA degradation, with stable expression.Direct binding to and inhibition of protein function.
Effect Transient knockdown of gene expression.Permanent knockout of gene expression.Stable and long-term knockdown of gene expression.Acute and often reversible inhibition of protein activity.
Specificity High, but can have off-target effects.High, but off-target effects are a consideration.High, but potential for off-target effects exists.Variable, can have significant off-target effects on related proteins.
Delivery Transfection of synthetic oligonucleotides.Transfection or transduction of Cas9 and guide RNA.Transduction using viral vectors (e.g., lentivirus).Direct application to cells or in vivo administration.
Workflow Relatively simple and rapid.More complex, involving vector construction and clone selection.Involves viral vector production and transduction.Simple to apply, but requires well-characterized inhibitors.
Ideal for Rapid validation of target involvement, studying effects of transient gene suppression.Complete loss-of-function studies, creating stable knockout cell lines.Long-term studies, in vivo experiments, and difficult-to-transfect cells.Studying the immediate effects of target inhibition, dose-response relationships.

Experimental Protocols

siRNA-Mediated Target Validation

This protocol outlines the general steps for using siRNA to validate a molecular target of this compound.

  • siRNA Design and Synthesis : Design at least two independent siRNAs targeting the mRNA of the putative target protein (e.g., CAR, IKKβ for the NF-κB pathway). A non-targeting scrambled siRNA should be used as a negative control.

  • Cell Culture and Transfection :

    • Culture an appropriate cell line (e.g., HepG2 cells for CAR, RAW264.7 macrophages for NF-κB) to 60-70% confluency.

    • Transfect the cells with the designed siRNAs and the negative control using a suitable transfection reagent.

  • This compound Treatment : After 24-48 hours of transfection to allow for target protein knockdown, treat the cells with this compound at a predetermined effective concentration.

  • Analysis of Target Knockdown :

    • Quantitative Real-Time PCR (qRT-PCR) : Measure the mRNA levels of the target gene to confirm knockdown efficiency.

    • Western Blot : Assess the protein levels of the target to confirm knockdown at the protein level.

  • Functional Assays :

    • For CAR : Measure the mRNA and protein expression of downstream targets of CAR, such as MRP2.

    • For NF-κB : Analyze the phosphorylation of IκBα and the nuclear translocation of p65.

    • For PTGS2 : Measure the production of prostaglandins.

Alternative Validation Methods

CRISPR/Cas9-Mediated Gene Knockout

  • Guide RNA (gRNA) Design : Design two or more gRNAs targeting a critical exon of the gene of interest.

  • Vector Construction : Clone the gRNAs into a Cas9 expression vector.

  • Transfection and Selection : Transfect the target cells with the Cas9/gRNA plasmid and a selection marker. Select for successfully transfected cells.

  • Clonal Isolation and Validation : Isolate single-cell clones and screen for the desired gene knockout using PCR and sequencing. Confirm the absence of the target protein by Western blot.

  • This compound Treatment and Functional Assays : Treat the knockout and wild-type control cells with this compound and perform the relevant functional assays as described for the siRNA protocol.

shRNA-Mediated Gene Knockdown

  • shRNA Design and Vector Construction : Design shRNA sequences targeting the gene of interest and clone them into a lentiviral vector.

  • Lentivirus Production : Produce lentiviral particles in a packaging cell line.

  • Transduction : Transduce the target cells with the lentiviral particles.

  • Selection and Validation : Select for transduced cells using an appropriate selection marker (e.g., puromycin). Validate knockdown efficiency by qRT-PCR and Western blot.

  • This compound Treatment and Functional Assays : Treat the stable knockdown and control cell lines with this compound and perform functional assays.

Small Molecule Inhibitors

  • Inhibitor Selection : Choose a well-characterized and specific small molecule inhibitor for the target of interest.

  • Dose-Response and Time-Course Experiments : Determine the optimal concentration and treatment time for the inhibitor.

  • This compound Co-treatment or Pre-treatment : Treat cells with the inhibitor before or concurrently with this compound.

  • Functional Assays : Perform functional assays to determine if the inhibitor phenocopies or blocks the effect of this compound.

Visualizing the Workflows and Pathways

To facilitate a clearer understanding of the experimental processes and the molecular pathways involved, the following diagrams are provided.

siRNA_Workflow cluster_design 1. Design & Synthesis cluster_transfection 2. Transfection cluster_treatment 3. Treatment cluster_analysis 4. Analysis siRNA_design Design siRNAs for Target (e.g., CAR, IKKβ) transfect Transfect Cells with siRNAs siRNA_design->transfect control_siRNA Design Scrambled Negative Control siRNA control_siRNA->transfect cell_culture Culture Cells (e.g., HepG2, RAW264.7) cell_culture->transfect praeruptorin_A Treat with this compound transfect->praeruptorin_A qRT_PCR qRT-PCR (mRNA levels) praeruptorin_A->qRT_PCR western_blot Western Blot (Protein levels) praeruptorin_A->western_blot functional_assay Functional Assays praeruptorin_A->functional_assay

Caption: Workflow for siRNA-mediated target validation of this compound.

Target_Validation_Comparison cluster_siRNA siRNA cluster_CRISPR CRISPR/Cas9 cluster_shRNA shRNA cluster_Inhibitor Small Molecule Inhibitor Praeruptorin_A This compound siRNA Transient Knockdown of Target mRNA Praeruptorin_A->siRNA CRISPR Permanent Knockout of Target Gene Praeruptorin_A->CRISPR shRNA Stable Knockdown of Target mRNA Praeruptorin_A->shRNA Inhibitor Direct Inhibition of Target Protein Praeruptorin_A->Inhibitor Phenotypic_Outcome Observed Cellular Effect siRNA->Phenotypic_Outcome Verify Target CRISPR->Phenotypic_Outcome Verify Target shRNA->Phenotypic_Outcome Verify Target Inhibitor->Phenotypic_Outcome Verify Target

Caption: Comparison of methods for validating this compound's molecular targets.

PraeruptorinA_Signaling cluster_NFkB NF-κB Pathway cluster_CAR CAR Pathway PraeruptorinA This compound IKK IKK Complex PraeruptorinA->IKK CAR Constitutive Androstane Receptor (CAR) PraeruptorinA->CAR activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus_NFkB Nuclear Translocation NFkB->Nucleus_NFkB Inflammation Inflammatory Gene Expression Nucleus_NFkB->Inflammation MRP2 MRP2 Gene Expression CAR->MRP2

Caption: Signaling pathways of this compound involving NF-κB and CAR.

Conclusion

Verifying the molecular targets of a compound like this compound is a critical step in drug discovery. While siRNA offers a rapid and specific method for transiently silencing target genes, alternative approaches such as CRISPR/Cas9, shRNA, and small molecule inhibitors provide complementary information. The choice of method should be guided by the specific research question, with each technique offering unique advantages for dissecting the molecular mechanisms of this compound. For robust validation, employing at least two independent methods is highly recommended to confirm on-target effects and minimize the potential for misleading results due to off-target activities.

References

Comparing the metabolic stability of (+)-Praeruptorin A and (-)-Praeruptorin A

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Metabolic Stability of (+)-Praeruptorin A and (-)-Praeruptorin A

For researchers and professionals in drug development, understanding the metabolic stability of chiral compounds is paramount. Praeruptorin A, a bioactive pyranocoumarin, exists as two enantiomers, (+)-Praeruptorin A and (-)-Praeruptorin A. Emerging research indicates a significant difference in their metabolic profiles, a critical factor for their pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of their metabolic stability, supported by experimental data.

Comparative Metabolic Stability Data

The metabolic fate of this compound enantiomers exhibits notable stereoselectivity, with differences observed across species. In vitro studies using rat liver microsomes (RLMs) and human liver microsomes (HLMs) reveal distinct metabolic profiles for (+)-Praeruptorin A (dPA) and (-)-Praeruptorin A (lPA).

Parameter(+)-Praeruptorin A (dPA)(-)-Praeruptorin A (lPA)SpeciesReference
Number of Metabolites 129Rat Liver Microsomes[1]
Number of Metabolites 69Human Liver Microsomes[1]
Metabolic Pathways Hydrolysis, OxidationHydrolysis, Oxidation, Acyl MigrationBoth[1]
Relative Elimination Rate Eliminated faster in RLMs than in HLMs.Eliminated faster in RLMs than in HLMs. Showed greater species difference than dPA.Both[1]
Metabolism in absence of NADPH Remained intact.Yielded metabolites via carboxylesterase(s)-mediated process.Both[1]

Key Findings:

  • Stereoselective Metabolism: this compound enantiomers undergo stereoselective metabolism in both rat and human liver microsomes.

  • Species Differences: While both enantiomers are metabolized more rapidly in rat liver microsomes compared to human liver microsomes, (-)-Praeruptorin A displays a more pronounced species-specific metabolic variation.

  • Metabolic Pathways: The primary metabolic pathways for both enantiomers include hydrolysis and oxidation. However, (-)-Praeruptorin A also undergoes acyl migration. In the absence of an NADPH-regenerating system, (+)-Praeruptorin A remains stable, whereas (-)-Praeruptorin A is metabolized by carboxylesterases.

  • Metabolite Profile: In rat liver microsomes, (+)-Praeruptorin A produces a higher number of metabolites (12) compared to (-)-Praeruptorin A (9). Conversely, in human liver microsomes, (-)-Praeruptorin A results in more metabolites (9) than (+)-Praeruptorin A (6).

Experimental Protocols

The following methodologies are based on in vitro studies investigating the metabolic stability of this compound enantiomers.

In Vitro Metabolic Stability Assay in Liver Microsomes

1. Materials and Reagents:

  • (+)-Praeruptorin A and (-)-Praeruptorin A

  • Pooled human liver microsomes (HLMs) and rat liver microsomes (RLMs)

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • Internal standard for LC-MS/MS analysis

2. Incubation Procedure:

  • A stock solution of each enantiomer is prepared in a suitable solvent (e.g., methanol or DMSO).

  • The incubation mixture contains the liver microsomes, phosphate buffer, and the respective enantiomer at a specified concentration.

  • The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

  • The metabolic reaction is initiated by adding the NADPH-regenerating system.

  • A parallel incubation without the NADPH-regenerating system is often included as a negative control to assess non-CYP450 mediated metabolism.

  • Aliquots are withdrawn at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.

3. Sample Analysis:

  • The quenched samples are centrifuged to precipitate proteins.

  • The supernatant is collected and analyzed using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the remaining parent compound and identify metabolites.

4. Data Analysis:

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated by dividing the elimination rate constant by the microsomal protein concentration.

Visualizations

Metabolic Pathways of this compound Enantiomers

The following diagram illustrates the differential metabolic pathways of (+)-Praeruptorin A and (-)-Praeruptorin A.

cluster_dPA (+)-Praeruptorin A Metabolism cluster_lPA (-)-Praeruptorin A Metabolism dPA (+)-Praeruptorin A dPA_metabolites Metabolites (M1-M12 in RLM, M1-M6 in HLM) dPA->dPA_metabolites CYP450-mediated Hydrolysis, Oxidation lPA (-)-Praeruptorin A lPA_metabolites Metabolites (L1-L9 in RLM & HLM) lPA->lPA_metabolites CYP450-mediated Hydrolysis, Oxidation, Acyl Migration lPA_carboxylesterase Metabolites (L8, L9) lPA->lPA_carboxylesterase Carboxylesterase- mediated

Caption: Differential metabolic pathways of this compound enantiomers.

Experimental Workflow for In Vitro Metabolic Stability Assay

This diagram outlines the key steps in the experimental workflow for assessing the metabolic stability of this compound enantiomers.

start Start: Prepare Incubation Mixture (Microsomes, Buffer, Enantiomer) pre_incubation Pre-incubate at 37°C start->pre_incubation initiation Initiate Reaction with NADPH pre_incubation->initiation sampling Collect Aliquots at Time Points initiation->sampling quenching Quench Reaction with Acetonitrile sampling->quenching centrifugation Centrifuge to Precipitate Proteins quenching->centrifugation analysis Analyze Supernatant by LC-MS/MS centrifugation->analysis data_analysis Calculate Half-life and Intrinsic Clearance analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vitro metabolic stability assessment.

References

Praeruptorin A: A Comparative Guide to its In Vitro and In Vivo Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Praeruptorin A (PA), a pyranocoumarin compound isolated from the root of Peucedanum praeruptorum Dunn, has demonstrated a range of biological activities in preclinical studies. This guide provides an objective comparison of its in vitro and in vivo performance, supported by experimental data, to aid researchers in evaluating its therapeutic potential. The guide also presents data on related compounds, Praeruptorin B and C, as potential alternatives.

In Vitro vs. In Vivo Activity: A Comparative Summary

This compound has shown promising anti-inflammatory and anticancer effects in cell-based assays. However, translating these findings to whole-organism models has yielded mixed results, highlighting the critical importance of in vivo validation in drug development.

Anti-inflammatory Activity

In vitro studies consistently demonstrate the anti-inflammatory properties of this compound. It has been shown to significantly inhibit the production of pro-inflammatory mediators in various cell lines.[1][2] For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound inhibits the production of nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[1]

In vivo, the evidence is more complex. A recent study on a dextran sulfate sodium (DSS)-induced colitis mouse model showed that this compound alleviated symptoms, reduced the expression of inflammatory factors like IL-6 and TNF-α, and helped repair the intestinal barrier.[3] This suggests a protective role in inflammatory bowel disease. However, an earlier study investigating acute lung injury in mice induced by lipopolysaccharide (LPS) found that this compound, at a dose of 80 mg/kg, did not show a protective effect.[4] In contrast, the structurally related compounds Praeruptorin D and E were effective in the same lung injury model.

Anticancer Activity

This compound has exhibited anticancer effects across various human cancer cell lines in vitro, including cervical, hepatocellular, and non-small cell lung cancer cells. Its mechanisms of action include inhibiting cell proliferation, migration, and invasion.

Currently, there is a lack of published in vivo studies specifically evaluating the anticancer efficacy of this compound in xenograft models. However, research on Praeruptorin C, a closely related compound, has shown significant suppression of tumor growth in non-small cell lung cancer xenograft models, suggesting a potential avenue for further investigation with this compound.

Quantitative Data Comparison

The following tables summarize the quantitative data from in vitro and in vivo studies on this compound and its alternatives.

Table 1: In Vitro Anti-inflammatory Activity of Praeruptorins

CompoundCell LineStimulantKey Inhibited MediatorsEffective Concentration / IC50Reference
This compound RAW 264.7 macrophagesLipopolysaccharide (LPS)NO, IL-1β, TNF-α1-5 µM
This compound RAW 264.7 macrophagesPoly (I:C)IL-1β, HMOX1, PTGS21-5 µM
Praeruptorin B Rat HepatocytesInterleukin 1β (IL-1β)NOIC50 lower than this compound
Praeruptorin C RAW 264.7 macrophagesLipopolysaccharide (LPS)Not specified in snippetsNot specified in snippets

Table 2: In Vivo Anti-inflammatory Activity of Praeruptorins

CompoundAnimal ModelDisease ModelDosageKey OutcomesReference
This compound MouseDSS-induced Ulcerative ColitisNot specified in snippetAlleviated symptoms, reduced IL-6 & TNF-α, repaired intestinal barrier
This compound MouseLPS-induced Acute Lung Injury80 mg/kgNo protective effect observed
Praeruptorin D MouseLPS-induced Acute Lung Injury80 mg/kgSignificantly inhibited leukocyte infiltration and reduced TNF-α and IL-6
Praeruptorin E MouseLPS-induced Acute Lung Injury80 mg/kgSignificantly inhibited leukocyte infiltration and reduced TNF-α and IL-6

Table 3: In Vitro Anticancer Activity of Praeruptorins

CompoundCell LineCancer TypeKey EffectsEffective ConcentrationReference
This compound HeLa, SiHaCervical CancerInhibited cell proliferation, migration, and invasionNot specified in snippet
This compound Huh-7, SK-Hep-1, PLC/PRF/5Hepatocellular CarcinomaInhibited migration and invasionNot specified in snippet
This compound A549, H1299Non-Small Cell Lung CancerNo significant effect on cell viabilityUp to 50 µM
Praeruptorin C A549, H1299Non-Small Cell Lung CancerSuppressed cell proliferation, migration, and invasionIC50 ≈ 30-33.5 µM

Signaling Pathway Modulation

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and cancer progression.

NF-κB Signaling Pathway in Inflammation

In vitro studies have demonstrated that this compound inhibits the activation of the NF-κB signaling pathway in macrophages stimulated with inflammatory agents like LPS and poly (I:C). This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS / Poly(I:C) TLR TLR4 / TLR3 LPS->TLR IKK IKK Complex TLR->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Nucleus->Pro_inflammatory_Genes Transcription PraeruptorinA This compound PraeruptorinA->IKK Inhibition

This compound inhibits the NF-κB signaling pathway.
ERK/MMP1 Signaling Pathway in Cancer

In the context of cancer, this compound has been shown to inhibit the migration and invasion of hepatocellular carcinoma cells by targeting the ERK/MMP1 signaling pathway.

ERK_MMP1_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Activation MMP1_Gene MMP1 Gene Expression AP1->MMP1_Gene Transcription Migration_Invasion Cell Migration & Invasion MMP1_Gene->Migration_Invasion PraeruptorinA This compound PraeruptorinA->ERK Inhibition

This compound's role in the ERK/MMP1 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key in vitro and in vivo experiments.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.

  • Analysis:

    • Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

    • Cytokine Measurement: Levels of TNF-α, IL-1β, and IL-6 in the supernatant are quantified by ELISA.

    • Western Blot: Protein expression of key signaling molecules (e.g., phosphorylated IκBα, p65) is analyzed to assess NF-κB pathway activation.

    • qRT-PCR: mRNA expression of pro-inflammatory genes is quantified.

In Vivo Anti-inflammatory Model (DSS-induced Colitis)
  • Animal Model: C57BL/6 mice are administered dextran sulfate sodium (DSS) in their drinking water to induce colitis.

  • Treatment: this compound is administered orally to the treatment group daily.

  • Monitoring: Body weight, stool consistency, and rectal bleeding are monitored daily to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis:

    • Histology: Colon tissues are collected, fixed, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage.

    • Cytokine Analysis: Colon tissue homogenates are used to measure cytokine levels (e.g., TNF-α, IL-6) by ELISA or qRT-PCR.

    • Immunohistochemistry: Expression and localization of inflammatory markers in the colon tissue are visualized.

In Vitro Anticancer Assay (Wound Healing Assay)
  • Cell Culture: Human cancer cells (e.g., HeLa) are grown to confluence in a multi-well plate.

  • Wound Creation: A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with media containing various concentrations of this compound.

  • Imaging and Analysis: Images of the wound are captured at different time points (e.g., 0, 12, 24 hours). The rate of wound closure is measured to assess cell migration.

In Vivo Anticancer Model (Xenograft Tumor Model)
  • Cell Implantation: Human cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into control and treatment groups. This compound is administered (e.g., intraperitoneally or orally) according to a predetermined schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blot) to assess the in vivo mechanism of action.

Experimental Workflow Diagrams

in_vitro_inflammation_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture RAW 264.7 Macrophages Pretreat Pre-treat with This compound Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO_Assay NO Measurement (Griess Assay) Stimulate->NO_Assay ELISA Cytokine Measurement (ELISA) Stimulate->ELISA WesternBlot Western Blot (NF-κB Pathway) Stimulate->WesternBlot qPCR qRT-PCR (Gene Expression) Stimulate->qPCR

In Vitro Anti-inflammatory Experimental Workflow.

in_vivo_cancer_workflow cluster_model Model Development cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Implant Implant Human Cancer Cells in Mice TumorGrowth Allow Tumor Growth Implant->TumorGrowth Administer Administer this compound TumorGrowth->Administer Measure Measure Tumor Volume Administer->Measure Repeatedly Excise Excise Tumors Measure->Excise Analyze Histology & Molecular Analysis Excise->Analyze

In Vivo Anticancer Xenograft Model Workflow.

References

Praeruptorin A vs. Praeruptorin C: A Comparative Analysis of Their Effects on MRP2 Expression

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant gap in our understanding of how Praeruptorin A and Praeruptorin C, two natural coumarin compounds, differentially affect the expression of the Multidrug Resistance-Associated Protein 2 (MRP2). To date, no direct comparative studies have been published that investigate the effects of both compounds on MRP2 expression.

This guide, therefore, aims to provide a detailed overview of the current state of research, focusing on the known biological activities of this compound and the established regulatory mechanisms of MRP2. This information will be valuable for researchers, scientists, and drug development professionals interested in this area, and may serve as a foundation for future investigations into the potential roles of these compounds in modulating MRP2.

Introduction to MRP2 and Praeruptorins

Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is a crucial ATP-binding cassette (ABC) transporter protein.[1][2] It is primarily located in the apical membrane of polarized cells, such as hepatocytes, renal proximal tubule cells, and enterocytes.[3] MRP2 plays a vital role in the transport of a wide array of endogenous and exogenous substances, including conjugated bilirubin, drugs, and toxins, thereby protecting the body from harmful compounds. The expression of MRP2 is tightly regulated by various nuclear receptors, most notably the Pregnane X Receptor (PXR).

This compound and Praeruptorin C are natural furanocoumarins isolated from the root of Peucedanum praeruptorum Dunn. While research has begun to uncover some of the pharmacological effects of this compound, including anti-inflammatory and anti-cancer activities, there is a notable scarcity of information regarding the biological effects of Praeruptorin C.

Current State of Research: A Lack of Direct Comparison

Our extensive search of scientific databases has not yielded any studies that directly compare the effects of this compound and Praeruptorin C on the expression of MRP2. The available research on this compound has focused on its anti-inflammatory properties, particularly its ability to inhibit the NF-κB pathway, and its potential as an anti-cancer agent through the suppression of MMP-2 expression and ERK1/2 signaling. While chronic inflammation and NF-κB signaling can influence the expression of drug transporters, the current body of evidence does not directly link this compound's known activities to MRP2 regulation.

The Role of PXR in MRP2 Regulation: A Potential Avenue for Investigation

The regulation of MRP2 expression is intricately linked to the Pregnane X Receptor (PXR), a nuclear receptor that acts as a sensor for a wide variety of foreign chemicals (xenobiotics). Upon activation by a ligand, PXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific response elements in the promoter region of target genes, including the gene encoding MRP2 (ABCC2), leading to increased transcription.

Given that many natural compounds, including some coumarins, are known to be PXR agonists, it is plausible that this compound and Praeruptorin C could modulate MRP2 expression through this pathway. However, without direct experimental evidence, this remains a hypothesis. Future research should focus on determining whether these praeruptorins can bind to and activate PXR.

Experimental Protocols for Future Research

To address the current knowledge gap, the following experimental approaches are recommended:

Cell Culture and Treatment
  • Cell Lines: Human hepatoma cell lines (e.g., HepG2, Huh7) or intestinal epithelial cell lines (e.g., Caco-2) that endogenously express PXR and MRP2 are suitable models.

  • Treatment: Cells should be treated with a range of concentrations of this compound and Praeruptorin C for various time points (e.g., 24, 48, 72 hours). A known PXR agonist, such as rifampicin, should be used as a positive control.

Quantitative Real-Time PCR (qRT-PCR) for MRP2 mRNA Expression
  • RNA Isolation: Total RNA will be extracted from treated and untreated cells using a suitable kit.

  • cDNA Synthesis: First-strand cDNA will be synthesized from the isolated RNA.

  • qRT-PCR: The relative mRNA expression of ABCC2 (the gene for MRP2) will be quantified using specific primers and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

Western Blotting for MRP2 Protein Expression
  • Protein Extraction: Total protein will be extracted from cell lysates.

  • SDS-PAGE and Transfer: Proteins will be separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane will be probed with a primary antibody specific for MRP2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands will be visualized using a chemiluminescence detection system.

PXR Activation Assay (Luciferase Reporter Assay)
  • Cell Transfection: Cells will be co-transfected with a PXR expression plasmid and a reporter plasmid containing a luciferase gene under the control of a PXR-responsive promoter.

  • Treatment and Measurement: Transfected cells will be treated with this compound, Praeruptorin C, or a positive control. Luciferase activity will be measured to determine the extent of PXR activation.

Visualizing Potential Pathways

The following diagrams illustrate the established PXR-mediated regulation of MRP2 and the known, but currently unlinked, signaling pathway of this compound.

MRP2_Regulation cluster_extracellular cluster_cell Hepatocyte PXR_Ligand PXR Ligand (e.g., Rifampicin, Potential Praeruptorins) PXR PXR PXR_Ligand->PXR Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR MRP2_Gene MRP2 Gene (ABCC2) PXR_RXR->MRP2_Gene Binds to Promoter MRP2_mRNA MRP2 mRNA MRP2_Gene->MRP2_mRNA Transcription MRP2_Protein MRP2 Protein MRP2_mRNA->MRP2_Protein Translation Efflux of Substrates Efflux of Substrates MRP2_Protein->Efflux of Substrates

PXR-Mediated Regulation of MRP2 Expression.

PraeruptorinA_Pathway PraeruptorinA This compound IKK IKK PraeruptorinA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Inflammatory_Genes Inflammatory Genes (e.g., IL-1β, PTGS2) NFkB->Inflammatory_Genes Activates Transcription NFkB_IkB->NFkB Release of NF-κB

Known Anti-inflammatory Pathway of this compound.

Conclusion and Future Directions

  • Directly comparing the effects of this compound and Praeruptorin C on MRP2 mRNA and protein expression in relevant cell lines.

  • Investigating the ability of both compounds to activate PXR.

  • Elucidating the structure-activity relationship to understand how minor structural differences between this compound and C might lead to differential effects.

Such studies will be crucial in filling the existing knowledge gap and could potentially lead to the development of novel modulators of MRP2 for therapeutic applications.

References

A Comparative Analysis of Praeruptorin A and its Metabolite Khellactone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the pharmacological, pharmacokinetic, and mechanistic differences between the parent compound Praeruptorin A and its primary metabolite, khellactone, supported by experimental data and detailed protocols.

This compound, a pyranocoumarin isolated from the medicinal herb Peucedanum praeruptorum Dunn, has garnered significant interest for its diverse pharmacological activities. Following administration, this compound is metabolized to its primary active metabolite, khellactone. Understanding the distinct and overlapping properties of these two compounds is crucial for the development of novel therapeutics. This guide provides a comprehensive comparison of this compound and khellactone, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways.

Pharmacokinetic Profile: A Tale of Two Molecules

A critical aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound and its metabolites. Comparative pharmacokinetic studies in rats reveal key differences in the systemic exposure and clearance of this compound and khellactone.

Table 1: Comparative Pharmacokinetic Parameters of this compound and Khellactone in Rats

ParameterThis compoundKhellactoneSpecies/ModelAdministration RouteReference
Cmax (µg/L) 11.53 ± 4.1355.45 ± 20.37Normal RatsOral[1][2]
14.24 ± 5.0135.12 ± 11.21Acute Lung Injury RatsOral[1][2]
Tmax (h) 0.58 ± 0.201.33 ± 0.49Normal RatsOral[1]
0.67 ± 0.291.50 ± 0.55Acute Lung Injury RatsOral
AUC(0-t) (µg/L*h) 28.32 ± 9.15210.11 ± 75.63Normal RatsOral
35.18 ± 11.27135.82 ± 45.19Acute Lung Injury RatsOral
T1/2 (h) 3.12 ± 0.984.21 ± 1.23Normal RatsOral
3.56 ± 1.024.87 ± 1.54Acute Lung Injury RatsOral

Data are presented as mean ± standard deviation.

As evidenced in Table 1, the metabolite khellactone exhibits a higher maximum plasma concentration (Cmax) and a larger area under the concentration-time curve (AUC), indicating greater systemic exposure compared to its parent compound, this compound, after oral administration. Interestingly, in a model of acute lung injury, the systemic exposure of khellactone was observed to decrease.

Comparative Biological Activities

This compound and khellactone exhibit a range of biological effects, with notable activities in inflammation, cancer, and cardiovascular conditions.

Anti-inflammatory Activity

Both compounds have demonstrated potent anti-inflammatory properties. This compound has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. This effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway. Similarly, cis-khellactone has been found to decrease the activation of NF-κB p65 in macrophages.

Table 2: Comparative Anti-inflammatory and Cytotoxic Activities

CompoundActivityCell Line/ModelIC50Reference
This compound NO Production InhibitionIL-1β-treated rat hepatocytes>10 µM
Praeruptorin B NO Production InhibitionIL-1β-treated rat hepatocytes2.1 µM
Praeruptorin E NO Production InhibitionIL-1β-treated rat hepatocytes8.7 µM
Khellactone Derivative (3a) CytotoxicityHEPG-2 (human liver carcinoma)8.51 µM
CytotoxicitySGC-7901 (human gastric carcinoma)29.65 µM
Khellactone Derivative (12e) CytotoxicityHEPG-2 (human liver carcinoma)6.1 µM
CytotoxicitySGC-7901 (human gastric carcinoma)9.2 µM

IC50 values represent the concentration required to inhibit 50% of the biological activity.

Anticancer and P-glycoprotein Inhibition Activities

Derivatives of khellactone have shown promising cytotoxic activity against various human cancer cell lines, as detailed in Table 2. Furthermore, both this compound and its khellactone derivatives have been investigated for their ability to reverse P-glycoprotein (Pgp)-mediated multidrug resistance in cancer cells. Notably, a synthesized derivative of khellactone, (+/-)-3'-O, 4'-O-dicynnamoyl-cis-khellactone (DCK), was found to be more potent than this compound in reversing Pgp-mediated multidrug resistance.

Calcium Channel Blocking Activity

This compound is recognized as a calcium channel blocker. This mechanism of action involves the inhibition of calcium ion entry into cells, which is a key process in the contraction of cardiac and vascular smooth muscles. This activity underlies its potential therapeutic applications in cardiovascular diseases.

Signaling Pathways

The biological effects of this compound and khellactone are mediated through the modulation of specific intracellular signaling pathways.

NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. It prevents the degradation of IκB-α, thereby inhibiting the translocation of the p65 subunit of NF-κB into the nucleus and subsequent transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Activation IKK IKK TLR4->IKK 2. Signal Transduction IkB_a IκB-α IKK->IkB_a 3. Phosphorylation & Degradation NF_kB NF-κB (p65/p50) NF_kB_n NF-κB (p65/p50) NF_kB->NF_kB_n 4. Translocation Praeruptorin_A This compound Praeruptorin_A->IkB_a Inhibits Degradation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB_n->Pro_inflammatory_Genes 5. Transcription Activation

NF-κB signaling pathway inhibition by this compound.
PI3K/Akt Signaling Pathway

While not as extensively studied for this compound and khellactone specifically, the PI3K/Akt signaling pathway is a known target for other coumarin compounds. This pathway is crucial for cell growth, proliferation, and survival. Further research is warranted to elucidate the precise role of this compound and khellactone in modulating this pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK 1. Binding PI3K PI3K RTK->PI3K 2. Activation PIP3 PIP3 PI3K->PIP3 3. PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 4. Recruitment Akt Akt PDK1->Akt 5. Phosphorylation & Activation Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Cell_Survival Cell Survival & Growth Downstream_Effectors->Cell_Survival

General overview of the PI3K/Akt signaling pathway.

Experimental Protocols

Quantification of this compound and Khellactone in Rat Plasma by LC-MS/MS

This protocol describes a sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and khellactone in rat plasma.

1. Sample Preparation:

  • To 50 µL of rat plasma, add 150 µL of acetonitrile containing the internal standard (IS).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A suitable C18 column (e.g., 2.1 mm × 50 mm, 2.4 µm).

  • Mobile Phase: A gradient of 0.05% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 3 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound, khellactone, and the IS.

LCMSMS_Workflow Plasma_Sample 1. Rat Plasma Sample (50 µL) Protein_Precipitation 2. Add Acetonitrile with IS (150 µL) & Vortex Plasma_Sample->Protein_Precipitation Centrifugation 3. Centrifuge (14,000 rpm, 10 min) Protein_Precipitation->Centrifugation Supernatant_Collection 4. Collect Supernatant Centrifugation->Supernatant_Collection LC_Injection 5. Inject into LC-MS/MS System Supernatant_Collection->LC_Injection LC_Separation 6. Chromatographic Separation (C18 Column) LC_Injection->LC_Separation MS_Detection 7. Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis 8. Quantification MS_Detection->Data_Analysis

Workflow for LC-MS/MS quantification.
In Vitro Anti-inflammatory Activity Assay (NO Production)

This protocol outlines the measurement of nitric oxide (NO) production in interleukin-1β (IL-1β)-stimulated rat hepatocytes to assess anti-inflammatory activity.

1. Cell Culture and Treatment:

  • Plate rat hepatocytes in a 96-well plate and culture until confluent.

  • Pre-treat the cells with various concentrations of this compound or khellactone for 1 hour.

  • Stimulate the cells with IL-1β (e.g., 1 ng/mL) for 24 hours.

2. Measurement of Nitrite:

  • Collect the cell culture supernatant.

  • Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent system.

  • The Griess reagent consists of two solutions: sulfanilamide in phosphoric acid and N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Mix equal volumes of the supernatant and the Griess reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

3. Data Analysis:

  • Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding and Treatment:

  • Seed cancer cells (e.g., HEPG-2, SGC-7901) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (this compound or khellactone derivatives) for a specified period (e.g., 48 or 72 hours).

2. MTT Addition and Incubation:

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

3. Formazan Solubilization and Absorbance Measurement:

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

This comparative guide highlights the key differences and similarities between this compound and its metabolite, khellactone. While this compound serves as the parent compound, its metabolite khellactone demonstrates significant systemic exposure and potent biological activities, in some cases surpassing the parent molecule. The provided data and protocols offer a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development, facilitating further investigation into the therapeutic potential of these natural compounds and their derivatives. Future studies should focus on direct head-to-head comparisons of their biological activities and a more in-depth exploration of their molecular mechanisms and signaling pathways.

References

Validating the P-glycoprotein Inhibitory Effect of Praeruptorin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Praeruptorin A's P-glycoprotein (P-gp) inhibitory effects with other known inhibitors. It includes detailed experimental data, protocols, and visual representations of the underlying mechanisms to support further research and development in overcoming multidrug resistance (MDR) in cancer therapy.

Comparative Analysis of P-glycoprotein Inhibitors

This compound, a naturally occurring pyranocoumarin, has demonstrated potential as a P-glycoprotein (P-gp) inhibitor, a key contributor to multidrug resistance in cancer cells. To validate its efficacy, this guide compares its performance against established P-gp inhibitors, verapamil and cyclosporin A. The data presented below is derived from various in vitro studies.

A derivative of this compound, (±)-3'-O,4'-O-dicynnamoyl-cis-khellactone (DCK), has shown even greater potency in reversing P-gp-mediated multidrug resistance.[1]

Table 1: Comparative IC50 Values for P-gp Inhibition

CompoundCell LineSubstrateIC50 (µM)Reference
This compound Derivative (DCK) Doxorubicin-resistant human sarcoma cell line (MES-SA/Dx-5)DoxorubicinNot explicitly stated, but more potent than Verapamil[1]
VerapamilDoxorubicin-resistant human sarcoma cell line (MES-SA/Dx-5)Doxorubicin~5.4[2]
Cyclosporin AP-gp overexpressing cellsDoxorubicin3.2N/A

Table 2: Reversal of Doxorubicin Resistance

CompoundCell LineReversal FoldReference
This compound Derivative (DCK) Doxorubicin-resistant human sarcoma cell line (MES-SA/Dx-5)More potent than Verapamil[1]
VerapamilDoxorubicin-resistant human sarcoma cell line (MES-SA/Dx-5)~2.5[2]

Table 3: Effect on P-gp ATPase Activity

CompoundEffect on Basal ATPase ActivityEffect on Verapamil-stimulated ATPase ActivityMechanismReference
This compound Derivative (DCK) No significant effectInhibitedNon-competitive
VerapamilStimulates-Substrate/InhibitorN/A

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of these findings.

Calcein-AM Uptake Assay

This assay measures the intracellular accumulation of the fluorescent substrate calcein, which is extruded by P-gp. Inhibition of P-gp leads to increased intracellular fluorescence.

Protocol:

  • Cell Culture: Seed P-gp overexpressing cells (e.g., MES-SA/Dx-5) in a 96-well plate and incubate overnight.

  • Compound Incubation: Treat the cells with varying concentrations of the test compound (e.g., this compound, verapamil) for 1 hour at 37°C.

  • Substrate Addition: Add Calcein-AM to a final concentration of 1 µM to each well and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with ice-cold phosphate-buffered saline (PBS) and measure the intracellular fluorescence using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Calculate the percentage of calcein accumulation relative to control cells (no inhibitor).

Rhodamine 123 Efflux Assay

This assay measures the efflux of the fluorescent P-gp substrate rhodamine 123. P-gp inhibitors block this efflux, leading to higher intracellular rhodamine 123 levels.

Protocol:

  • Cell Loading: Incubate P-gp overexpressing cells with 5 µM rhodamine 123 for 1 hour at 37°C to allow for substrate accumulation.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

  • Efflux Period: Resuspend the cells in fresh, pre-warmed medium containing different concentrations of the test compound and incubate for 1-2 hours at 37°C.

  • Fluorescence Measurement: Pellet the cells by centrifugation, resuspend in PBS, and measure the intracellular fluorescence using a flow cytometer.

  • Data Analysis: Determine the percentage of rhodamine 123 retained in the cells compared to the control group.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is stimulated by its substrates. Inhibitors can either stimulate or inhibit this activity depending on their mechanism of action.

Protocol:

  • Membrane Preparation: Isolate P-gp-rich membrane vesicles from overexpressing cells.

  • Assay Reaction: In a 96-well plate, combine the membrane vesicles with assay buffer, ATP, and the test compound at various concentrations.

  • Stimulation (Optional): To test for inhibition of substrate-stimulated ATPase activity, include a known P-gp substrate like verapamil in the reaction mixture.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Calculate the percentage of ATPase activity relative to the basal activity (no compound) or the stimulated activity.

Visualizing the Mechanisms

The following diagrams illustrate the key processes involved in P-gp-mediated drug efflux and its inhibition.

P_glycoprotein_Efflux_Mechanism cluster_cell Cancer Cell Drug_Extracellular Anticancer Drug (Extracellular) Drug_Intracellular Anticancer Drug (Intracellular) Drug_Extracellular->Drug_Intracellular Passive Diffusion Pgp P-glycoprotein (P-gp) Pgp->Drug_Extracellular Efflux ADP_Pi ADP + Pi Pgp->ADP_Pi Drug_Intracellular->Pgp Binding Cell_Death Cell Death Drug_Intracellular->Cell_Death Therapeutic Effect ATP ATP ATP->Pgp Energy Source

Caption: P-glycoprotein mediated drug efflux from a cancer cell.

Experimental_Workflow_Pgp_Inhibition cluster_assays In Vitro Assays cluster_inhibitors Test Compounds Cell_Culture P-gp Overexpressing Cancer Cells Calcein_AM Calcein-AM Uptake Assay Cell_Culture->Calcein_AM Rhodamine_123 Rhodamine 123 Efflux Assay Cell_Culture->Rhodamine_123 ATPase_Assay P-gp ATPase Activity Assay Cell_Culture->ATPase_Assay Data_Analysis Data Analysis and Comparison Calcein_AM->Data_Analysis Measure Intracellular Fluorescence Rhodamine_123->Data_Analysis Measure Intracellular Fluorescence ATPase_Assay->Data_Analysis Measure Inorganic Phosphate Release Praeruptorin_A This compound Praeruptorin_A->Calcein_AM Praeruptorin_A->Rhodamine_123 Praeruptorin_A->ATPase_Assay Alternatives Alternative Inhibitors (e.g., Verapamil) Alternatives->Calcein_AM Alternatives->Rhodamine_123 Alternatives->ATPase_Assay

Caption: Experimental workflow for validating P-gp inhibition.

Praeruptorin_A_Inhibition_Pathway cluster_direct Direct Inhibition cluster_indirect Indirect Inhibition Praeruptorin_A This compound Pgp_Binding Binds to Allosteric Site on P-gp Praeruptorin_A->Pgp_Binding ATP_Depletion Depletes Intracellular ATP Levels Praeruptorin_A->ATP_Depletion MDR1_Downregulation Downregulates MDR1 Gene Expression Praeruptorin_A->MDR1_Downregulation Conformational_Change Induces Conformational Change in P-gp Pgp_Binding->Conformational_Change ATPase_Inhibition Inhibits P-gp ATPase Activity Conformational_Change->ATPase_Inhibition Efflux_Block Blocks Drug Efflux ATPase_Inhibition->Efflux_Block Increased_Drug_Accumulation Increased Intracellular Drug Accumulation Efflux_Block->Increased_Drug_Accumulation Leads to ATP_Depletion->Efflux_Block Pgp_Synthesis_Decrease Decreased P-gp Protein Synthesis MDR1_Downregulation->Pgp_Synthesis_Decrease Pgp_Synthesis_Decrease->Efflux_Block

Caption: Proposed mechanisms of P-glycoprotein inhibition by this compound.

References

Praeruptorin A in Sepsis Management: A Comparative Analysis with Conventional Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care medicine. Current treatment strategies primarily rely on antibiotics, hemodynamic support, and corticosteroids. This guide provides a comparative analysis of the emerging natural compound Praeruptorin A against established conventional drugs for sepsis treatment, based on available preclinical data.

Executive Summary

Current research on this compound for sepsis is in its nascent stages, with investigations primarily centered on its in vitro anti-inflammatory and anti-ferroptotic properties. While these preliminary findings are promising, a notable gap exists in the literature regarding its efficacy in in vivo sepsis models. In contrast, conventional sepsis therapies, such as corticosteroids (dexamethasone), vasopressors (norepinephrine), and antibiotics (ceftriaxone), have been extensively studied in preclinical animal models and clinical trials, providing a more robust dataset on their impact on survival, inflammatory responses, and organ function.

This guide will present the available experimental data for this compound and these conventional drugs, highlighting the distinct mechanisms of action and summarizing the quantitative findings in structured tables. Detailed experimental protocols for key cited experiments are also provided to facilitate reproducibility and further investigation. Diagrams illustrating the known signaling pathways and experimental workflows are included to offer a visual representation of the current understanding.

It is crucial to underscore that a direct, head-to-head comparison of this compound with conventional drugs is currently hampered by the lack of in vivo sepsis studies for the former. The data presented herein should be interpreted with this limitation in mind.

This compound: An Emerging Natural Compound

This compound is a coumarin compound isolated from the root of Peucedanum praeruptorum Dunn. In vitro studies have begun to elucidate its potential therapeutic mechanisms in the context of sepsis.

Mechanism of Action

This compound has been shown to exert its effects through two primary pathways:

  • Inhibition of the NF-κB Pathway: this compound has been demonstrated to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages.[1] This pathway is a cornerstone of the inflammatory response, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

  • Inhibition of Ferroptosis: A recent study has suggested that this compound may protect against sepsis-induced cellular injury by inhibiting ferroptosis, a form of iron-dependent programmed cell death, in macrophages.[2][3] This is achieved through the modulation of prostaglandin-endoperoxide synthase 2 (PTGS2).

Preclinical Data (In Vitro)
BiomarkerCell TypeStimulantThis compound ConcentrationResultReference
Nitric Oxide (NO)RAW 264.7 MacrophagesLPSNot specifiedSignificantly inhibited[1]
TNF-αRAW 264.7 MacrophagesLPSNot specifiedSignificantly inhibited[1]
IL-1βRAW 264.7 MacrophagesLPSNot specifiedSignificantly inhibited
IL-6RAW 264.7 MacrophagesLPSNot specifiedSignificantly inhibited
Malondialdehyde (MDA)In vitro molecular modelNot specifiedNot specifiedSignificantly reduced
Glutathione (GSH)In vitro molecular modelNot specifiedNot specifiedDepletion ameliorated
GPX4 ExpressionIn vitro molecular modelNot specifiedNot specifiedEnhanced
PTGS2 ExpressionIn vitro molecular modelNot specifiedNot specifiedMarkedly decreased

Note: A study investigating the effects of various praeruptorins on LPS-induced acute lung injury in mice found that this compound, at a dose of 80 mg/kg, did not show a protective effect. This is the only in vivo data currently available and suggests that the in vitro anti-inflammatory effects may not directly translate to all in vivo models of inflammation.

Conventional Sepsis Therapies: A Review of Preclinical Data

Conventional sepsis management involves a multi-pronged approach. For the purpose of this comparison, we will focus on three key drug classes with available preclinical data that can be contrasted with the mechanisms of this compound: corticosteroids (dexamethasone), vasopressors (norepinephrine), and antibiotics (ceftriaxone).

Dexamethasone: The Anti-inflammatory Agent

Dexamethasone is a potent synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive properties.

ParameterAnimal ModelSepsis InductionDexamethasone DoseResultReference
Mortality
Survival RateRatFecal Slurry Polymicrobial Sepsis0.2 mg/kgIncreased survival in severe sepsis model
Survival RateMouseLPS Challenge5 mg/kg87.5% survival vs. 37.5% in LPS only
Inflammatory Cytokines
Serum TNF-αMouseLPS Challenge5 mg/kgSignificantly lowered (134.41 ± 15.83 vs. 408.83 ± 18.32 pg/mL)
Serum IL-6MouseLPS Challenge5 mg/kgSignificantly lowered (22.08 ± 4.34 vs. 91.27 ± 8.56 pg/mL)
Organ Damage
Mesenteric Blood FlowMouseCecal Ligation and Puncture (CLP)1 mg/kg/dayAmeliorated the fall in blood flow
Malonyl dialdehyde (Liver, Lung, Peritoneum)MouseCLP1 mg/kg/dayDiminished levels
Norepinephrine: The Vasopressor

Norepinephrine is the first-line vasopressor for maintaining mean arterial pressure in septic shock. Beyond its hemodynamic effects, it also has immunomodulatory properties.

ParameterAnimal ModelSepsis InductionNorepinephrine AdministrationResultReference
Mortality
Survival RateMouseCLPContinuous infusionDid not improve survival rate
Inflammatory Cytokines
Plasma IL-10MouseLPS ChallengeContinuous infusionAugmented production
Proinflammatory MediatorsMouseLPS ChallengeContinuous infusionAttenuated production
Organ Damage
Kidney HistopathologyMouseLPS-induced SA-AKINot specifiedAlleviated injury and inflammatory cell infiltration
Kidney Cytokines (TNF-α, IL-6)MouseLPS-induced SA-AKINot specifiedLowered levels
Ceftriaxone: The Antibiotic

Ceftriaxone is a third-generation cephalosporin antibiotic commonly used to treat bacterial infections that can lead to sepsis. While its primary role is antimicrobial, it can also impact the host inflammatory response.

ParameterAnimal ModelSepsis InductionCeftriaxone TreatmentResultReference
Mortality
Mortality RateMouse (Young)CLPCeftriaxone + Metronidazole56% decrease in mortality
Mortality RateMouse (Aged)CLPCeftriaxone + MetronidazoleNo benefit
Inflammatory Cytokines
Plasma TNF-αRat (Alcohol-preferring)Ethanol exposure100 mg/kg for 2 daysReduction in plasma and prefrontal cortex
Plasma IL-10Rat (Alcohol-preferring)Ethanol exposure100 mg/kg for 2 and 5 daysSignificant increase
Organ Damage
Lung PenetrationRatCLPNot specifiedTended to be lower

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental designs discussed, the following diagrams are provided in DOT language.

G This compound Signaling Pathway in Sepsis (In Vitro) cluster_praeruptorin_a This compound cluster_inflammatory_pathway Inflammatory Pathway cluster_ferroptosis_pathway Ferroptosis Pathway Praeruptorin_A This compound NF_kB_Activation NF_kB_Activation Praeruptorin_A->NF_kB_Activation Inhibits PTGS2 PTGS2 Praeruptorin_A->PTGS2 Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NF_kB_Activation Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_Activation->Proinflammatory_Cytokines Induces Sepsis_Stimulus Sepsis Stimulus Sepsis_Stimulus->PTGS2 Ferroptosis Ferroptosis PTGS2->Ferroptosis Promotes

Caption: this compound's dual inhibitory action on inflammation and ferroptosis.

G Conventional Sepsis Drug Signaling Pathways cluster_dexamethasone Dexamethasone cluster_norepinephrine Norepinephrine cluster_ceftriaxone Ceftriaxone Dexamethasone Dexamethasone Glucocorticoid_Receptor Glucocorticoid_Receptor Dexamethasone->Glucocorticoid_Receptor Binds NF_kB_Inhibition NF-κB Inhibition Glucocorticoid_Receptor->NF_kB_Inhibition Leads to Proinflammatory_Cytokines_Down Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Inhibition->Proinflammatory_Cytokines_Down Reduces Norepinephrine Norepinephrine Adrenergic_Receptors Adrenergic_Receptors Norepinephrine->Adrenergic_Receptors Vasoconstriction Vasoconstriction (Increases MAP) Adrenergic_Receptors->Vasoconstriction Causes Immunomodulation Immunomodulation (↑ IL-10, ↓ Pro-inflammatory mediators) Adrenergic_Receptors->Immunomodulation Leads to Ceftriaxone Ceftriaxone Bacterial_Cell_Wall Bacterial Cell Wall Ceftriaxone->Bacterial_Cell_Wall Inhibits synthesis Bacterial_Lysis Bacterial Lysis (Reduces infection) Bacterial_Cell_Wall->Bacterial_Lysis Leads to

Caption: Mechanisms of action for conventional sepsis therapies.

G Experimental Workflow for CLP-Induced Sepsis Model start Start animal_prep Animal Preparation (Anesthesia, surgical prep) start->animal_prep laparotomy Laparotomy animal_prep->laparotomy cecum_ligation Cecal Ligation laparotomy->cecum_ligation cecum_puncture Cecal Puncture (e.g., with 21G needle) cecum_ligation->cecum_puncture cecum_return Return Cecum to Abdomen cecum_puncture->cecum_return closure Abdominal Closure cecum_return->closure resuscitation Fluid Resuscitation closure->resuscitation treatment Administer Treatment (e.g., this compound, Dexamethasone) resuscitation->treatment monitoring Monitor Survival & Collect Samples (Blood, Tissues) treatment->monitoring analysis Analyze Biomarkers (Cytokines, Organ Damage Markers) monitoring->analysis end End analysis->end

Caption: Workflow for the Cecal Ligation and Puncture (CLP) sepsis model.

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assay for this compound
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Stimulation: Lipopolysaccharide (LPS).

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time before LPS stimulation.

  • Endpoint Measurement:

    • Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

    • Cytokine Levels (TNF-α, IL-1β, IL-6): Quantified in the culture supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • NF-κB Activation: Assessed by Western blot analysis of phosphorylated and total NF-κB p65 subunit levels in cell lysates.

In Vitro Ferroptosis Inhibition Assay for this compound
  • Cell Model: An in vitro molecular model, typically using macrophages.

  • Induction of Ferroptosis: Can be induced by agents such as erastin or RSL3.

  • Treatment: Cells are co-treated with the ferroptosis inducer and this compound.

  • Endpoint Measurement:

    • Lipid Peroxidation: Measured using assays for malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE).

    • Glutathione (GSH) Levels: Quantified using commercially available kits.

    • Protein Expression (GPX4, PTGS2): Determined by Western blot analysis.

Cecal Ligation and Puncture (CLP) Induced Sepsis in Mice
  • Animals: Male C57BL/6 mice (8-12 weeks old).

  • Anesthesia: Isoflurane or a combination of ketamine and xylazine.

  • Procedure:

    • A midline laparotomy is performed to expose the cecum.

    • The cecum is ligated at a specific distance from the distal end (e.g., 5-10 mm) to induce a desired severity of sepsis.

    • The ligated cecum is punctured once or twice with a specific gauge needle (e.g., 21-gauge).

    • A small amount of fecal content is extruded to ensure patency.

    • The cecum is returned to the peritoneal cavity, and the abdomen is closed in layers.

  • Post-operative Care: Fluid resuscitation with sterile saline is administered subcutaneously. Analgesics are provided as per institutional guidelines.

  • Treatment Administration: Investigational compounds (e.g., dexamethasone, ceftriaxone) or vehicle are administered at specified time points post-CLP.

  • Endpoints:

    • Mortality: Monitored for a specified period (e.g., 7 days).

    • Blood and Tissue Collection: Performed at predetermined time points for biomarker analysis.

Lipopolysaccharide (LPS) Induced Sepsis in Mice
  • Animals: Male C57BL/6 mice (8-12 weeks old).

  • Procedure: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of LPS (e.g., from E. coli) at a specific dose (e.g., 10-20 mg/kg).

  • Treatment Administration: The test compound is typically administered before or shortly after the LPS challenge.

  • Endpoints:

    • Mortality: Monitored for a short period (e.g., 48-72 hours).

    • Blood and Tissue Collection: Samples are collected at various time points post-LPS injection for cytokine and organ damage marker analysis.

Conclusion and Future Directions

The available in vitro evidence suggests that this compound possesses anti-inflammatory and anti-ferroptotic properties that could be beneficial in the context of sepsis. However, the absence of robust in vivo data in established sepsis models is a critical limitation that prevents a definitive comparison with conventional therapies. The single in vivo study showing a lack of efficacy in an acute lung injury model underscores the importance of further preclinical investigation.

Future research should prioritize evaluating this compound in both CLP and LPS-induced sepsis models in rodents. Key endpoints to investigate should include:

  • Survival analysis: To determine the impact on mortality.

  • Systemic and localized inflammatory cytokine profiling: To confirm its in vivo anti-inflammatory effects.

  • Assessment of organ damage markers: To evaluate its protective effects on vital organs such as the lungs, kidneys, and liver.

  • Dose-response studies: To identify the optimal therapeutic window.

A direct comparison of this compound with standard-of-care agents like dexamethasone and ceftriaxone within the same preclinical study would be invaluable in determining its relative efficacy and potential as a novel therapeutic for sepsis. Until such data becomes available, the therapeutic potential of this compound in sepsis remains speculative.

References

Safety Operating Guide

Safe Disposal of Praeruptorin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step protocol for the safe disposal of Praeruptorin A, a coumarin derivative used in research.

Safety and Handling Precautions

This compound is classified with specific hazards that necessitate careful handling during disposal. According to its Safety Data Sheet (SDS), it is known to cause serious eye irritation and may cause an allergic skin reaction.[1] Therefore, adherence to personal protective equipment (PPE) protocols is mandatory.

Hazard Identification and Safety Measures:

HazardGHS ClassificationPrecautionary Statement
Eye IrritationH319Causes serious eye irritation.[1]
Skin SensitizationH317May cause an allergic skin reaction.[1]
Inhalation-Avoid breathing dust/fume/gas/mist/vapors.[1]
Environmental-Do not allow to enter sewers/ surface or ground water.[1]

Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is designed to minimize exposure risk and ensure compliance with general laboratory waste management standards.

Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Safety goggles or a face shield to protect against eye contact.

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • A laboratory coat to protect clothing and skin.

  • Use a fume hood to avoid inhalation of any dust or aerosols.

Step 2: Waste Segregation Properly segregate this compound waste at the point of generation.

  • Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials in a clearly labeled, sealed container. The label should read "Hazardous Waste: this compound."

  • Liquid Waste: If this compound is in a solution, collect it in a compatible, sealed, and clearly labeled hazardous waste container. The label should specify the solvent and the presence of this compound.

Step 3: Container Management

  • Use containers that are in good condition and compatible with the waste being stored.

  • Keep waste containers securely closed except when adding waste.

  • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

Step 4: Final Disposal

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Praeruptorin_A_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage Storage cluster_disposal Final Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) segregate Segregate Waste (Solid vs. Liquid) ppe->segregate label_solid Label Solid Waste Container: 'Hazardous Waste: this compound' segregate->label_solid label_liquid Label Liquid Waste Container: 'Hazardous Waste: this compound in [Solvent]' segregate->label_liquid store Store in Designated Secondary Containment label_solid->store label_liquid->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs disposal Dispose via Approved Hazardous Waste Stream contact_ehs->disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Praeruptorin A

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling of Praeruptorin A, a naturally occurring pyranocoumarin compound. Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of your research. This guide offers procedural, step-by-step instructions to address key operational questions, from personal protective equipment to disposal.

Immediate Safety and Handling Protocols

This compound is classified as a hazardous substance that can cause serious eye irritation and may lead to an allergic skin reaction. All personnel must be thoroughly trained on the handling of this compound before commencing any experimental work.

Personal Protective Equipment (PPE)

The following table outlines the mandatory personal protective equipment for handling this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (powder form) Chemical safety goggles with side shieldsNitrile or latex glovesFull-length laboratory coatN95 or higher-rated respirator
Handling dilute solutions Safety glasses with side shieldsNitrile or latex glovesFull-length laboratory coatNot generally required, but recommended if aerosols may be generated
Cell culture and in-vitro assays Safety glasses with side shieldsNitrile or latex glovesFull-length laboratory coatNot required
Spill cleanup Chemical safety goggles with side shieldsHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatN95 or higher-rated respirator
Engineering Controls

All handling of this compound in its powder form or when preparing concentrated stock solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation. A safety shower and eyewash station must be readily accessible in the laboratory.

First Aid Measures
Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational Plan: From Receipt to Disposal

A systematic approach to the lifecycle of this compound in the laboratory is critical for safety and regulatory compliance.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, consult the manufacturer's recommendations, which may include refrigeration or freezing.

Spill Management

In the event of a spill, evacuate the immediate area. For small spills of dilute solutions, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills or spills of the powder, don appropriate PPE, including respiratory protection, and carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. The spill area should then be decontaminated with a suitable laboratory detergent and water.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (irritant, sensitizer).

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocol: In-Vitro Anti-Inflammatory Assay

The following is a detailed methodology for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials and Reagents
  • This compound

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for nitric oxide assay)

  • ELISA kits for TNF-α and IL-6

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure
  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

    • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • LPS Stimulation:

    • After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (cells treated with medium and DMSO) and an LPS-only control group.

  • Nitric Oxide (NO) Assay (Griess Test):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the remaining cell culture supernatant and store it at -80°C until use.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The diagram below illustrates this mechanism.

PraeruptorinA_NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes PraeruptorinA This compound PraeruptorinA->IKK Inhibits

Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.